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  • Product: Tetradecylguanidine monohydrochloride
  • CAS: 19098-08-9

Core Science & Biosynthesis

Foundational

Tetradecylguanidine monohydrochloride CAS 19098-08-9 chemical properties

Executive Summary Tetradecylguanidine monohydrochloride (CAS 19098-08-9) is a cationic amphiphile characterized by a 14-carbon saturated alkyl tail and a polar guanidinium headgroup. Unlike quaternary ammonium compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetradecylguanidine monohydrochloride (CAS 19098-08-9) is a cationic amphiphile characterized by a 14-carbon saturated alkyl tail and a polar guanidinium headgroup. Unlike quaternary ammonium compounds (QACs) which maintain a fixed positive charge, the guanidinium moiety offers unique hydrogen-bonding capabilities (bidentate motifs) that enhance interactions with phosphate groups in nucleic acids and anionic phospholipids in bacterial membranes.

This compound serves two distinct but mechanically related roles in biotechnology:

  • Gene Delivery: As a cationic lipid, it complexes with negatively charged genetic material (DNA/RNA) to facilitate endosomal escape and cytosolic delivery.

  • Antimicrobial Agent: It acts as a membrane disruptor, exhibiting broad-spectrum efficacy against Gram-negative and Gram-positive bacteria by destabilizing the lipid bilayer.

Physicochemical Profile

The amphiphilic nature of Tetradecylguanidine HCl dictates its behavior in solution. The C14 tail provides significant hydrophobicity for membrane insertion, while the guanidinium head ensures water solubility and electrostatic attraction to anionic targets.

Table 1: Chemical Specifications
PropertySpecification
CAS Number 19098-08-9
IUPAC Name 1-Tetradecylguanidine hydrochloride
Molecular Formula C₁₅H₃₃N₃[1][2] · HCl
Molecular Weight 291.91 g/mol (Free base: ~255.45 g/mol )
Physical State White to off-white crystalline powder
Solubility Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in water (micelle forming)
pKa (Guanidinium) ~12.5 (Highly basic, protonated at physiological pH)
Melting Point 150–160 °C (Decomposes)
Critical Micelle Conc. (CMC) ~0.5 – 1.0 mM (Estimated based on C14 homologs)

Mechanistic Functionality

The utility of Tetradecylguanidine HCl stems from the "Arginine Magic" effect—where the guanidinium group mimics the cell-penetrating properties of arginine-rich peptides (TAT peptides).

Mechanism of Action Diagram

The following diagram illustrates the dual pathways of Tetradecylguanidine: Path A (Transfection) and Path B (Antimicrobial Lysis).

Tetradecylguanidine_Mechanism cluster_Transfection Path A: Gene Delivery (Transfection) cluster_Antimicrobial Path B: Antimicrobial Action TG Tetradecylguanidine HCl (Cationic Amphiphile) Lipoplex Self-Assembled Lipoplex TG->Lipoplex Electrostatic Binding Membrane Bacterial Membrane (Anionic Phospholipids) TG->Membrane Adsorption DNA Nucleic Acid Cargo (siRNA / pDNA) DNA->Lipoplex Endocytosis Cellular Uptake (Endocytosis) Lipoplex->Endocytosis Interaction with Proteoglycans Escape Endosomal Escape (Proton Sponge/Ion Pair) Endocytosis->Escape Membrane Fusion Disruption Membrane Thinning & Pore Formation Membrane->Disruption Hydrophobic Insertion Lysis Cell Lysis & Death Disruption->Lysis Loss of Integrity

Caption: Dual-action mechanism showing electrostatic complexation for gene delivery (Path A) and membrane insertion leading to lysis for antimicrobial activity (Path B).

Applications in Drug Development

Non-Viral Gene Delivery Vectors

Tetradecylguanidine is a structural analog to lipids like DOTAP but often exhibits lower cytotoxicity due to the delocalized charge of the guanidinium group.

  • Lipid Nanoparticles (LNPs): Used as the primary cationic lipid to encapsulate mRNA.

  • Helper Lipid Synergy: Often formulated with DOPE (fusogenic lipid) or Cholesterol (stabilizer) to enhance transfection efficiency.

Antimicrobial Adjuvants

In the era of Multi-Drug Resistance (MDR), this compound is investigated for:

  • Efflux Pump Inhibition: The amphiphilic structure can disrupt the function of membrane-bound efflux pumps in Gram-negative bacteria.

  • Synergy: Potentiates antibiotics (e.g., Tetracyclines) by increasing membrane permeability.

Experimental Protocols

Protocol A: High-Purity Synthesis of Tetradecylguanidine HCl

Rationale: Industrial synthesis often uses cyanamide, which can leave toxic residues. For pharmaceutical applications, the 1H-Pyrazole-1-carboxamidine route is preferred for higher purity and yield.

Materials:

  • Tetradecylamine (1-Aminotetradecane) [CAS 2016-42-4]

  • 1H-Pyrazole-1-carboxamidine hydrochloride [CAS 4023-02-3]

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Ethanol or DMF

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of Tetradecylamine in 20 mL of anhydrous ethanol.

  • Reagent Addition: Add 10 mmol (1.0 eq) of 1H-Pyrazole-1-carboxamidine hydrochloride.

  • Base Catalysis: Add 11 mmol of DIPEA to scavenge the acidic byproduct and drive the reaction forward.

  • Reaction: Reflux the mixture at 70°C for 12–16 hours under nitrogen atmosphere.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH:NH₄OH 80:20:2). Look for the disappearance of the amine spot.

  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification:

    • Redissolve residue in minimal hot ethanol.

    • Precipitate by adding cold diethyl ether (10x volume).

    • Filter the white precipitate and wash with cold ether.

  • Validation: Confirm structure via ¹H-NMR (D₂O/CD₃OD). Look for the characteristic triplet at ~3.1 ppm (N-CH₂-R) and the absence of pyrazole aromatic protons.

Protocol B: Preparation of Cationic Liposomes (Transfection Reagent)

Rationale: To use Tetradecylguanidine for gene delivery, it must be assembled into a liposomal structure to protect the nucleic acid cargo.

Materials:

  • Tetradecylguanidine HCl (Synthesized above)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) [Helper Lipid][3]

  • Chloroform (HPLC Grade)

  • Nuclease-free water

Workflow:

  • Stock Solutions: Prepare 10 mg/mL stocks of Tetradecylguanidine HCl and DOPE in chloroform.

  • Mixing: Combine the lipids in a 1:1 molar ratio in a glass vial.

  • Film Formation: Evaporate the chloroform using a nitrogen stream or rotary evaporator to form a thin, translucent lipid film on the vial walls.

  • Desiccation: Place the vial under high vacuum for 2 hours to remove trace solvent.

  • Hydration: Add nuclease-free water to achieve a final total lipid concentration of 1 mg/mL.

  • Sonication: Sonicate the mixture (bath sonicator) at 40°C for 15 minutes until the solution becomes clear (indicates formation of Small Unilamellar Vesicles - SUVs).

  • Sizing (Optional): Extrude through a 100 nm polycarbonate membrane for uniform particle size.

Quality Control & Stability

For research and pharmaceutical use, the following QC parameters are critical:

TestMethodAcceptance Criteria
Identification ¹H-NMR / MSMatches Reference Standard
Purity HPLC-ELSD (Evaporative Light Scattering)> 98.0%
Water Content Karl Fischer Titration< 1.0% (Hygroscopic nature)
Residual Solvents GC-Headspace< ICH Limits (e.g., Ethanol < 5000 ppm)

Stability Note: Guanidine salts are generally stable but hygroscopic. Store at -20°C in a desiccator. Aqueous liposome formulations should be stored at 4°C and used within 2 weeks to prevent aggregation.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage: Category 1 (Causes serious eye damage - typical for cationic surfactants).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid dust formation; use a fume hood during weighing.

  • Disposal: Do not pour down the drain. Dispose of as hazardous chemical waste (halogenated organic).

References

  • Vertex AI Search. (2025). Cationic lipids used in non-viral gene delivery systems.[4][5] Academic Journals. 4

  • National Institutes of Health (NIH). (2025). Tri-peptide cationic lipids for gene delivery. PMC. 5

  • PubChem. (2021).[6] Tetradecyl tetradecanoate (Related Structure/Properties). National Library of Medicine. 6[1][7]

  • MCB Books. (2025). Properties of 1-Coco guanidinium chlorides. MakingChemBooks. 8[1][7]

  • BenchChem. (2025). N,N'-Diphenylguanidine Monohydrochloride Synthesis (General Guanidine Synthesis). Technical Support Center. 7

Sources

Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of C14-Alkylguanidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Resurgence of Guanidinium-Based Antimicrobials The escalating crisis of antimicrobial resistance necessitates the exploration of novel che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Guanidinium-Based Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unconventional modes of action. Among these, cationic amphiphiles have garnered significant attention for their ability to target and disrupt bacterial membranes, a mechanism less prone to the development of resistance compared to conventional antibiotics that target specific enzymes. Within this class of molecules, C14-alkylguanidine derivatives, characterized by a myristyl (C14) lipid tail and a positively charged guanidinium headgroup, have emerged as a promising platform for the development of potent, broad-spectrum antibacterial agents.

The guanidinium group, the functional moiety of the amino acid arginine, is a strong base (pKa ≈ 13.6) and exists as a resonance-stabilized cation at physiological pH. This positive charge is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The C14 alkyl chain provides the requisite lipophilicity to anchor the molecule into the hydrophobic core of the bacterial membrane, ultimately leading to membrane destabilization and cell death.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of C14-alkylguanidine derivatives. We will delve into the critical interplay between the alkyl chain, the guanidinium headgroup, and overall molecular architecture in dictating antimicrobial potency and spectrum. This document will serve as a valuable resource for researchers in medicinal chemistry and drug discovery by elucidating the key structural determinants for designing and optimizing this promising class of antibacterial agents.

Core Structural Components and Their Significance

The fundamental structure of a C14-alkylguanidine derivative consists of two key components: a fourteen-carbon alkyl chain (myristyl group) and a guanidinium headgroup. The myristyl group provides the lipophilic character essential for insertion into the bacterial membrane, while the cationic guanidinium group drives the initial binding to the negatively charged bacterial surface.

The delocalized positive charge of the guanidinium headgroup allows for strong, bidentate hydrogen bonding interactions with phosphate and carboxylate groups present in the bacterial membrane components. This interaction is a key driver of their antimicrobial activity.

Structure-Activity Relationship (SAR) of C14-Alkylguanidine Derivatives

The antimicrobial efficacy of C14-alkylguanidine derivatives is exquisitely sensitive to structural modifications. A thorough understanding of these relationships is paramount for the rational design of new and more effective agents.

The Critical Role of the C14-Alkyl Chain

The length and nature of the alkyl chain are primary determinants of the antimicrobial activity and selectivity of alkylguanidine derivatives. While this guide focuses on C14 derivatives, it is instructive to consider the broader context of alkyl chain length. Studies on a series of alkyl-biguanidium salts have demonstrated a clear correlation between chain length and membrane permeabilization activity. Compounds with C10, C12, and C14 alkyl chains exhibit high membrane permeabilization and depolarization activity. Shorter chains (C6 and C8) are too hydrophilic to effectively insert into and disrupt the membrane. Conversely, while a C16 chain also induces pronounced membrane depolarization, its antimicrobial activity can be modest, possibly due to increased self-aggregation or reduced bioavailability. This highlights the C14 chain as a "sweet spot" for balancing the hydrophobic and hydrophilic properties required for potent antimicrobial action.

Modifications of the Guanidinium Headgroup

The guanidinium headgroup is not merely a passive cationic anchor; its substitution pattern significantly influences biological activity.

Substitution on the guanidine nitrogen atoms can modulate the compound's lipophilicity, steric bulk, and hydrogen-bonding capacity. Structure-activity relationship studies on N,N'-diarylguanidines have shown that flexible and moderately sized lipophilic groups are preferred over bulky aryl or hydrophilic groups for biological activity.[1] This suggests that while the core guanidinium charge is essential, the nature of the substituents can fine-tune the interaction with the bacterial membrane and potentially other cellular targets.

The linkage of two C14-alkylguanidine moieties to create dimeric or "bis-guanidine" structures has proven to be a highly effective strategy for enhancing antimicrobial potency. Symmetric dimeric derivatives have been shown to exhibit a better biological profile than their monomeric counterparts.[2] These bis-guanidine compounds often display potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][4] The presence of two cationic headgroups likely enhances the avidity of binding to the bacterial membrane, leading to more profound disruption.

Mechanistic Insights: Targeting the Bacterial Membrane

The primary mechanism of action for C14-alkylguanidine derivatives is the disruption of bacterial membrane integrity. This process can be dissected into several key steps, each influenced by the compound's structural features.

G

Electrostatic Attraction

The journey of a C14-alkylguanidine molecule towards its target begins with an electrostatic attraction between the cationic guanidinium headgroup and the anionic components of the bacterial cell envelope. This initial binding is a prerequisite for all subsequent events.

Hydrophobic Insertion and Membrane Perturbation

Following initial binding, the C14 alkyl tail inserts into the hydrophobic core of the bacterial membrane. This insertion disrupts the ordered packing of the lipid acyl chains, leading to a localized fluidization of the membrane. In Gram-negative bacteria, this process must first overcome the formidable barrier of the outer membrane's lipopolysaccharide (LPS) layer.

Membrane Depolarization and Permeabilization

The accumulation of cationic C14-alkylguanidine molecules on and within the bacterial membrane leads to a dissipation of the transmembrane potential, a process known as depolarization. This is followed by the formation of transient pores or other membrane defects, resulting in increased permeability. The influx of ions and the efflux of essential metabolites disrupt cellular homeostasis. The loss of membrane integrity is a critical step leading to cell death.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of C14-alkylguanidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes representative MIC values for a parent alkyl-guanidine compound and its oligomeric derivatives against a panel of clinically relevant bacteria.

CompoundE. coliK. pneumoniaeP. aeruginosaA. baumanniiS. epidermidisE. faecalisB. subtilisS. aureus
Monomer (1) >32>32>32>32161648
Symmetric Dimer (2) 88842212
Asymmetric Dimer (3) >32>32>32>324424
Symmetric Trimer (4) 881682212
Asymmetric Trimer (5) >32>32>32>328848
Colistin 0.50.510.25----
Vancomycin ----110.51
Daptomycin ----0.250.50.250.25
Data adapted from Nizi, E., et al. (2017). Scientific Reports, 7(1), 8251.[2] MIC values are in µg/mL.

Experimental Protocols

Synthesis of a Representative C14-Alkylguanidine Derivative

A common method for the synthesis of alkylguanidines involves the reaction of an alkylamine with a guanidinylating agent. A detailed protocol for the synthesis of N,N'-di-Boc-protected guanidines, which can be deprotected to yield the final product, is a valuable resource for researchers.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of a membrane.

  • Bacterial Preparation: Grow Gram-negative bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to a standardized optical density.[6]

  • Assay Execution: In a 96-well black, clear-bottom plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.[6]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

  • Compound Addition: Add varying concentrations of the C14-alkylguanidine derivative to the wells.

  • Kinetic Reading: Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates outer membrane permeabilization.

Inner Membrane Permeabilization Assay (Propidium Iodide Uptake)

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane integrity.

  • Bacterial Preparation: Prepare the bacterial suspension as described for the NPN uptake assay.

  • Assay Execution: To the bacterial suspension, add PI to a final concentration of 5-10 µg/mL.

  • Compound Addition and Measurement: Add the C14-alkylguanidine derivative and monitor the increase in fluorescence (excitation ~535 nm, emission ~617 nm) over time. An increase in PI fluorescence signifies inner membrane permeabilization.

Future Perspectives and Conclusion

The structure-activity relationships of C14-alkylguanidine derivatives provide a robust framework for the design of novel antimicrobial agents. Key takeaways include the optimal lipophilicity conferred by the C14 alkyl chain and the significant enhancement of activity through the creation of symmetric, dimeric structures. The primary mechanism of action, centered on the rapid and potent disruption of bacterial membranes, remains a compelling strategy to circumvent existing resistance mechanisms.

Future research in this area should focus on several key aspects:

  • Systematic Modification of the Guanidinium Headgroup: A comprehensive exploration of N-substituents with varying electronic and steric properties will provide a more granular understanding of the SAR at the cationic headgroup.

  • Optimization of Linker Chemistry in Bis-Guanidines: The nature and length of the linker connecting the two guanidinium moieties in dimeric structures are likely to influence activity and should be systematically investigated.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of predictive QSAR models will accelerate the in-silico design and prioritization of new derivatives with enhanced potency and selectivity.

  • In-depth Mechanistic Studies: While membrane disruption is the primary mechanism, the potential for secondary intracellular targets should not be overlooked and warrants further investigation.

References

  • Nizi, E., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8251. [Link]

  • ResearchGate. (2024). How to assess bacterial permeability? [Link]

  • Rudd, D., et al. (2020). Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action. ACS Central Science, 6(12), 2215-2227. [Link]

  • Wang, J., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60932. [Link]

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213-219. [Link]

  • ResearchGate. (n.d.). N-Phenyl-1-naphthylamine (NPN) uptake assay to measure outer membrane permeability. [Link]

  • Pasero, C., et al. (2018). Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry, 61(20), 9162-9176. [Link]

  • Teng, P., et al. (2017). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. ACS Infectious Diseases, 3(10), 760-766. [Link]

  • Brown, M. L., et al. (2001). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Journal of Medicinal Chemistry, 44(6), 903-913. [Link]

  • Ardino, C., et al. (2024). Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Medicinal Chemistry Letters, 15(1), 113-120. [Link]

  • Teng, P., et al. (2017). Novel Bis-cyclic Guanidines as Potent Membrane-active Antibacterial Agents with Therapeutic Potential. Digital Commons @ USF. [Link]

  • Ardino, C., et al. (2024). An update on antibacterial AlkylGuanidino Ureas. Siena University Institutional Archive. [Link]

  • Nimptsch, A., et al. (2025). Antimicrobial Activity of the Peptide C14R Against Ab Initio Growing and Preformed Biofilms of Candida albicans, Candida parapsilosis and Candidozyma auris. MDPI. [Link]

  • Baker, T. J., et al. (2002). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Organic Syntheses, 78, 91. [Link]

  • ResearchGate. (2018). One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Gnanasekaran, D., et al. (2023). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. MDPI. [Link]

  • Ivashchenko, A. V., et al. (2011). Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. Chemistry Central Journal, 5, 73. [Link]

  • European Patent Office. (1999).
  • McCall, J. M., et al. (1995). Synthesis and diuretic activity of alkyl- and arylguanidine analogs of N,N'-dicyclohexyl-4-morpholinecarboxamidine in rats and dogs. Journal of Medicinal Chemistry, 38(1), 35-43. [Link]

  • Schmitt, M., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

Sources

Foundational

Technical Monograph: Antimicrobial Mechanism of Action of Tetradecylguanidine HCl

This technical guide provides an in-depth analysis of the antimicrobial mechanism of action (MoA) for Tetradecylguanidine Hydrochloride (TDG-HCl) . It is designed for researchers and drug development professionals, focus...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the antimicrobial mechanism of action (MoA) for Tetradecylguanidine Hydrochloride (TDG-HCl) . It is designed for researchers and drug development professionals, focusing on the physicochemical interactions, membrane dynamics, and experimental validation of this cationic surfactant.

Executive Summary

Tetradecylguanidine Hydrochloride (TDG-HCl) is a membrane-active cationic surfactant belonging to the class of n-alkylguanidines . Unlike complex enzymatic inhibitors, TDG-HCl functions primarily as a lytic agent , exploiting the physicochemical incompatibility between its amphiphilic structure and the bacterial cell envelope. Its efficacy is driven by the "cut-off effect," where the C14 alkyl chain length represents an optimal balance between hydrophobicity (membrane insertion) and aqueous solubility (diffusion), resulting in rapid bactericidal activity against both Gram-positive and Gram-negative pathogens.

Physicochemical Basis of Efficacy

To understand the mechanism, one must first define the molecular tool:

PropertyValue/DescriptionImpact on Mechanism
Molecular Formula

Amphiphilic structure (Head + Tail).
Head Group Guanidinium (

)
High basicity (

). Remains fully protonated and positively charged at physiological pH (7.4), ensuring electrostatic attraction to bacteria.
Tail Group Tetradecyl (

)
Lipophilic hydrocarbon chain. Drives partitioning into the lipid bilayer via hydrophobic exclusion from water.
Critical Micelle Concentration (CMC)

mM
Monomeric activity dominates at MIC levels; micellar solubilization occurs at high concentrations.

Mechanism of Action: The Kinetic Disruption Cascade

The antimicrobial action of TDG-HCl is not a single event but a kinetic cascade involving four distinct phases. This process is analogous to the "carpet model" of antimicrobial peptides but driven by surfactant thermodynamics.

Phase I: Electrostatic Adsorption (The "Capture")

The initial interaction is purely Coulombic. Bacterial cell surfaces are net negative due to:

  • Gram-Positive: Teichoic and lipoteichoic acids (phosphate groups).

  • Gram-Negative: Lipopolysaccharides (LPS) in the outer membrane (phosphate and carboxyl groups).

The guanidinium head group of TDG-HCl binds avidly to these anionic sites, displacing stabilizing divalent cations (


, 

). This displacement destabilizes the LPS cross-bridging in Gram-negative bacteria, creating initial "cracks" in the permeability barrier.
Phase II: Hydrophobic Insertion (The "Invasion")

Once surface-bound, the hydrophobic C14 tail is driven into the non-polar core of the lipid bilayer to minimize steric hydration shells.

  • Fluidity Alteration: The insertion of the C14 chain disrupts the ordered packing of phospholipid fatty acid tails (acyl chains).

  • Phase Separation: High local concentrations of TDG-HCl create domain mismatches, increasing membrane fluidity and reducing structural integrity.

Phase III: Membrane Permeabilization (The "Leak")

As the local concentration of TDG-HCl in the membrane reaches a threshold, it induces transient toroidal pores or general bilayer destabilization.

  • Depolarization: The transmembrane electrochemical gradient (Proton Motive Force,

    
    ) collapses.
    
  • Ion Leakage: Small ions (

    
    , 
    
    
    
    ) leak out first, followed by larger metabolites (ATP).
Phase IV: Lysis and Cell Death

The loss of osmotic regulation leads to water influx, swelling, and eventual physical rupture of the cell membrane. In parallel, if TDG-HCl penetrates the cytoplasm, it may precipitate cytoplasmic proteins and nucleic acids due to charge interaction, though membrane lysis is the primary kill mechanism.

Visualization: Signaling & Interaction Pathway

TDG_Mechanism TDG Tetradecylguanidine HCl (Cationic Surfactant) BactSurface Bacterial Surface (Net Negative Charge) TDG->BactSurface Diffuses to Electrostatic Phase I: Electrostatic Adsorption Displacement of Mg++ / Ca++ BactSurface->Electrostatic Ionic Bond Formation Insertion Phase II: Hydrophobic Insertion C14 Tail enters Bilayer Electrostatic->Insertion Hydrophobic Drive Disruption Phase III: Membrane Perturbation Fluidity increase / Pore formation Insertion->Disruption Accumulation > Threshold Leakage Phase IV: Cytoplasmic Leakage Loss of K+, ATP, DNA Disruption->Leakage Loss of Barrier Function Death Cell Lysis / Death Irreversible Damage Leakage->Death Metabolic Collapse

Caption: The kinetic cascade of Tetradecylguanidine HCl induced bacterial cell death, moving from surface adsorption to irreversible lysis.

Structure-Activity Relationship (SAR)

Why Tetradecyl (C14)? The antimicrobial activity of alkylguanidines follows a parabolic curve known as the cut-off effect .

  • < C10: Chain is too short to stably insert into the bilayer; weak hydrophobic interaction.

  • C14 (Tetradecyl): Optimal hydrophobicity. It partitions efficiently into the membrane but is soluble enough to diffuse through the cell wall.

  • > C18: Chain is too hydrophobic. The molecules aggregate (micellize) or bind to other proteins before reaching the bacterial membrane, reducing bioavailability (the "cutoff").

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Membrane Permeabilization Assay (NPN Uptake)

Purpose: To verify Outer Membrane (OM) disruption in Gram-negative bacteria (e.g., E. coli or P. aeruginosa). 1-N-phenylnaphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in water but strongly in phospholipid environments. It cannot enter intact OMs.

  • Preparation: Wash mid-log phase bacteria in HEPES buffer (

    
    ). Adjust to 
    
    
    
    .
  • Dye Addition: Add NPN to a final concentration of

    
    . Measure background fluorescence (Excitation: 350 nm, Emission: 420 nm).
    
  • Treatment: Add TDG-HCl at varying concentrations (

    
     MIC, 
    
    
    
    MIC,
    
    
    MIC).
  • Measurement: Monitor fluorescence increase over 10 minutes.

  • Validation:

    • Positive Control:[1][2][3] Polymyxin B (known OM disruptor).

    • Result: A rapid, dose-dependent increase in fluorescence confirms OM permeabilization.

Protocol B: Potassium ( ) Efflux Assay

Purpose: To confirm Inner Membrane (IM) leakage.

  • Preparation: Grow bacteria in media supplemented with

    
    . Wash and resuspend in potassium-free choline chloride buffer.
    
  • Sensor: Use a

    
    -selective electrode (ISE) or a flame photometer.
    
  • Baseline: Measure extracellular

    
     for 5 minutes (should be stable).
    
  • Treatment: Inject TDG-HCl.

  • Validation: A sharp spike in extracellular

    
     concentration indicates pore formation or loss of membrane potential.
    
Protocol C: Time-Kill Kinetics

Purpose: To distinguish bacteriostatic vs. bactericidal action.

  • Inoculum:

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dosing: Treat with TDG-HCl at

    
     and 
    
    
    
    MIC.
  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

  • Plating: Serial dilution and plating on agar.

  • Success Criteria:

    
     log reduction (
    
    
    
    kill) within < 1 hour characterizes a membrane-active bactericidal agent.
Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Efficacy Screening cluster_1 Step 2: Mechanistic Confirmation MIC MIC/MBC Determination (Broth Microdilution) TimeKill Time-Kill Kinetics (Log Reduction vs Time) MIC->TimeKill Define Concentration NPN NPN Uptake Assay (Outer Membrane Integrity) MIC->NPN Use 1x & 2x MIC Potassium K+ Efflux Assay (Inner Membrane Integrity) NPN->Potassium If OM breached Microscopy SEM/TEM Imaging (Visual Lysis Confirmation) Potassium->Microscopy Final Validation

Caption: Workflow for validating the membrane-disruptive mechanism of TDG-HCl.

Comparative Efficacy Data (Representative)

The following table summarizes expected performance metrics for Tetradecylguanidine HCl compared to standard cationic biocides.

ParameterTetradecylguanidine HClChlorhexidine (CHX)Benzalkonium Chloride (BKC)
Primary Target Membrane Lipid BilayerMembrane + Cytoplasmic PrecipitationMembrane Lipid Bilayer
MIC (S. aureus)



MIC (E. coli)



Speed of Kill Very Fast (< 15 min)Fast (< 30 min)Moderate (< 60 min)
Biofilm Penetration High (Small molecule)ModerateModerate
Resistance Potential Low (Physical disruption)Low-Medium (Efflux pumps)Medium (Efflux pumps)

References

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. Link

  • Zhou, C., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports.[4] Link

  • Weaver, A. J., et al. (2014). Antibacterial Activity of THAM Trisphenylguanide against Methicillin-Resistant Staphylococcus aureus.[2] PLOS ONE. Link

  • Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy.[5] Link

  • PubChem. Tetradecylguanidine Hydrochloride (Compound Summary). National Library of Medicine. Link

Sources

Exploratory

An In-depth Technical Guide to Lipophilic Guanidine Compounds for Mitochondrial Targeting

Foreword: The Mitochondrion as a Strategic Citadel in Drug Discovery Within the intricate landscape of the cell, the mitochondrion stands as a critical hub, not merely a "powerhouse" but a central regulator of metabolism...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Mitochondrion as a Strategic Citadel in Drug Discovery

Within the intricate landscape of the cell, the mitochondrion stands as a critical hub, not merely a "powerhouse" but a central regulator of metabolism, signaling, and programmed cell death.[1] Its unique physiological characteristics, most notably a highly negative internal membrane potential, present a strategic vulnerability that can be exploited for therapeutic intervention.[2][3] Dysfunctional mitochondria are now recognized as a cornerstone of numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[4] Consequently, the ability to selectively deliver bioactive molecules to this organelle is a paramount objective in modern drug development.[3][5] This guide provides a deep dive into a promising class of molecules for this purpose: lipophilic guanidine compounds. We will explore the fundamental principles governing their mitochondrial accumulation, the rational design and synthesis of these agents, and the rigorous experimental workflows required to validate their subcellular destination and biological impact.

The Physicochemical Engine: Leveraging the Mitochondrial Membrane Potential

The primary driving force for the accumulation of lipophilic guanidine compounds within mitochondria is the large mitochondrial membrane potential (ΔΨm).[6][7] The inner mitochondrial membrane (IMM) maintains a substantial electrochemical gradient, with the mitochondrial matrix being approximately 150-180 mV more negative than the cytosol.[8] This powerful negative potential acts as an electrophoretic force, actively drawing in and concentrating positively charged molecules.[2][3]

Lipophilic cations, a class of compounds that includes guanidinium-based structures, are designed to exploit this phenomenon.[9][10] Their accumulation can be described by the Nernst equation, which relates the equilibrium concentration ratio of an ion across a membrane to the membrane potential.

Nernst Equation for a Monovalent Cation: ΔΨm = -61.5 * log10 ([Cation]in / [Cation]out) at 37°C

This relationship predicts that for every 61.5 mV of membrane potential, the concentration of a monovalent cation inside the mitochondria will be tenfold higher than in the cytosol.[3] This can lead to a remarkable 100- to 1000-fold accumulation of the targeted compound within the mitochondrial matrix, dramatically increasing its effective concentration at the site of action.[8][9]

The guanidinium group, the functional core of the amino acid arginine, is particularly well-suited for this task. Its positive charge is delocalized across three nitrogen atoms, which, when combined with a lipophilic scaffold, creates an amphiphilic structure capable of efficiently crossing the plasma and mitochondrial membranes to reach its destination.[11][12]

Compound Lipophilic Guanidine Compound (+) Compound_Cytosol Compound (+) Compound->Compound_Cytosol Passive Diffusion (driven by ΔΨp) Compound_Matrix Accumulated Compound (+) Compound_Cytosol->Compound_Matrix Electrophoretic Accumulation (driven by ΔΨm) IMM Inner Mitochondrial Membrane (IMM) OMM Outer Mitochondrial Membrane (OMM) PM Plasma Membrane (PM)

Figure 1. Mechanism of Mitochondrial Accumulation.

Molecular Design and Synthesis Strategy

The efficacy of a mitochondria-targeting guanidine compound is a delicate balance of its physicochemical properties. Rational design must consider the guanidinium headgroup, the lipophilic body, and any linker used to attach a cargo molecule.

Key Design Principles:

  • Amphiphilicity: The molecule must possess a "sweet spot" of lipophilicity, quantified by the partition coefficient (clogP). It must be lipophilic enough to cross cellular membranes but not so greasy that it aggregates or fails to reach the aqueous cytosol.[11] Research on diiminoguanidines has shown that compounds with clogP values between 0.5 and 4 exhibit potent activity, while those with clogP > 4 are significantly less effective.[11]

  • Guanidinium Headgroup: While the positive charge is essential, the number and arrangement of guanidine groups can influence uptake and toxicity.[6][7] For many small molecules, a single guanidinium moiety is sufficient.

  • Structural Scaffold: A variety of scaffolds, from simple phenyl rings to complex chalcones and porphyrins, can be used to tune the compound's lipophilicity and impart additional biological activity.[13][14]

  • Linker and Cargo: When delivering a specific payload (e.g., a drug, fluorescent probe), the linker must be stable enough to prevent premature release but may be designed to be cleavable under specific mitochondrial conditions. The cargo itself will influence the overall lipophilicity and must be factored into the design.

General Synthesis Protocol: Symmetric Diiminoguanidines

This protocol is adapted from the synthesis of N,N′-di(aryl-methanimino)guanidine hydrochlorides, which have shown potent anticancer activity by targeting mitochondria.[11] This method involves a straightforward condensation reaction.

Materials:

  • N,N′-diaminoguanidine hydrochloride

  • Appropriate aldehyde (e.g., 2-naphthaldehyde, pyrene-1-carbaldehyde)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolution: Dissolve N,N′-diaminoguanidine hydrochloride (1 equivalent) in ethanol.

  • Condensation: Add the desired aldehyde (2 equivalents) to the solution.

  • Catalysis (if needed): Add a catalytic amount of concentrated HCl to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under reflux (depending on the reactivity of the aldehyde) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon completion, the product often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Drying: Dry the final compound under vacuum. Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

Experimental Validation: A Rigorous Workflow

Confirming that a novel compound selectively targets and accumulates within mitochondria requires a multi-step, evidence-based approach. Simply observing a biological effect is insufficient; a direct line must be drawn from the compound to the organelle.

cluster_workflow Validation Workflow cluster_biochem Validation Workflow Start Compound Synthesis & Characterization Uptake Cellular Uptake Quantification Start->Uptake Initial Screen Coloc Confocal Microscopy Co-localization Assay Uptake->Coloc Qualitative Proof Quant Image Analysis (e.g., Pearson's Coeff.) Coloc->Quant Quantitative Assessment Fraction Mitochondrial Fractionation & HPLC/MS Quant->Fraction Biochemical Confirmation Function Mitochondrial Function Assays (Seahorse, ROS, ΔΨm) Fraction->Function Functional Impact End Validated Mitochondrial Targeting Function->End

Figure 2. Experimental Workflow for Validating Mitochondrial Targeting.
Protocol: Live-Cell Confocal Microscopy Co-localization

This is the cornerstone experiment for visualizing mitochondrial accumulation. It involves co-staining live cells with the fluorescent guanidine compound (if intrinsically fluorescent) or a fluorescently-tagged version and a commercially available dye that specifically accumulates in mitochondria, such as MitoTracker™ Deep Red.[11]

Self-Validation System: The protocol includes a critical negative control. Cells are treated with a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). If the test compound's accumulation is genuinely driven by ΔΨm, its mitochondrial fluorescence will be significantly diminished or eliminated in CCCP-treated cells.

Materials:

  • Human cancer cell line (e.g., HeLa, Panc-1)

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • Glass-bottom imaging dishes

  • Test guanidine compound (with intrinsic fluorescence or fluorescent tag)

  • MitoTracker™ Deep Red CMXRos (or similar)

  • CCCP (for negative control)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with appropriate lasers and detectors

Step-by-Step Procedure:

  • Cell Seeding: Plate cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight.

  • Compound Incubation: Treat the cells with the test guanidine compound at a predetermined concentration (e.g., 1-10 µM) in fresh culture medium. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • MitoTracker Co-staining: During the last 15-30 minutes of the compound incubation, add MitoTracker™ Deep Red to the medium at its recommended concentration (e.g., 100 nM).

  • Negative Control Setup: In a separate dish, pre-treat cells with CCCP (e.g., 10 µM) for 30 minutes before and during the co-incubation with the test compound and MitoTracker.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove extracellular dye and compound.

  • Imaging: Immediately add fresh, pre-warmed medium or PBS to the dish and image using a confocal microscope. Acquire images in separate channels for the test compound and MitoTracker. A merged image is then generated to assess co-localization.

  • Analysis: Qualitatively assess the overlap between the green (test compound, for example) and red (MitoTracker) signals in the merged image. For quantitative analysis, calculate a Pearson's Correlation Coefficient (PCC) on multiple cells using image analysis software (e.g., ImageJ/Fiji with a co-localization plugin). A PCC value close to +1.0 indicates strong positive correlation.[6][7]

Applications and Structure-Activity Relationship (SAR)

Lipophilic guanidine compounds are being explored for a range of applications, primarily as anticancer agents that exploit the altered metabolic state of tumor cells.[11][15]

Case Study: Diiminoguanidines as Potent Anti-Pancreatic Cancer Agents

A series of symmetric diiminoguanidines demonstrated potent and selective activity against pancreatic cancer cells.[11] Their mechanism involves rapid localization to mitochondria, followed by disruption of the mitochondrial respiratory chain and induction of cell death.[11] The structure-activity relationship study from this work provides an excellent example of the importance of balanced amphiphilicity.

Compound IDR-GroupclogPIC₅₀ (µM, PANC-1)Mitochondrial Localization
1a Phenyl2.835.4Yes
2a 2-Naphthyl4.8> 100N/A
2c Pyrenyl6.7> 100N/A
3b 4-CF₃-Phenyl3.81.8Yes (Strong)
3d 4-tBu-Phenyl4.9> 100N/A
Table 1: Structure-Activity Relationship of Diiminoguanidines. Data synthesized from information in M. N. Uddin et al., 2023.[11] The IC₅₀ values highlight an optimal amphiphilic window (clogP ≈ 0.5-4) for potent antiproliferative activity.

The data clearly show that excessive lipophilicity (clogP > 4) leads to a dramatic loss of activity, likely due to poor bioavailability or sequestration in lipid-rich compartments other than the mitochondria.[11] Compound 3b , with a clogP of 3.8, showed remarkable potency, underscoring the success of this rational design approach.[11]

Concluding Remarks and Future Outlook

Lipophilic guanidine compounds represent a versatile and highly effective platform for targeting mitochondria. Their straightforward synthesis, tunable physicochemical properties, and potent biological activities make them attractive candidates for further development. The fundamental principle of their accumulation—the mitochondrial membrane potential—is a robust and well-established phenomenon.

Future research will likely focus on:

  • Developing "smart" compounds: Agents that are activated or release their cargo only within the unique biochemical environment of the mitochondria.

  • Improving selectivity: While these compounds show preference for cancer cells due to their higher membrane potentials, enhancing selectivity remains a key goal to minimize off-target effects.[2]

  • Broadening applications: Moving beyond cancer to target mitochondrial dysfunction in neurodegenerative diseases and metabolic syndromes.

The success of any new agent will hinge on the rigorous application of the validation workflows described herein. By combining rational chemical design with a systematic and self-validating experimental approach, researchers can confidently advance novel mitochondria-targeted therapies from the bench to the clinic.

References

  • Kelso, G. F., Porteous, C. M., Coulter, C. V., Hughes, G., Porteous, W. K., Ledgerwood, E. C., Smith, R. A., & Murphy, M. P. (2001). Selective Targeting of a Redox-active Ubiquinone to Mitochondria within Cells: Antioxidant and Prooxidant Properties. Journal of Biological Chemistry, 276(7), 4588–4596. [Link]

  • Sibrian-Vazquez, M., Ortiz, J., & Vicente, M. G. H. (2008). Mitochondria Targeting by Guanidine− and Biguanidine−Porphyrin Photosensitizers. Bioconjugate Chemistry, 19(3), 705–714. [Link]

  • Uddin, M. N., Armstrong, Z. R., Yang, L., Zhu, J., Gc, J. B., Weatherly, C. A., Pathak, R. K., & Wuest, W. M. (2023). Mitochondria-targeting symmetric diiminoguanidines: potent and selective anticancer agents against pancreatic tumors. RSC Medicinal Chemistry, 14(11), 2200–2205. [Link]

  • Weiss, C. T. (2015). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]

  • Lee, K., et al. (2018). Mitochondrial Affinity of Guanidine-rich Molecular Transporters Built on myo- and scyllo-Inositol Scaffolds: Stereochemistry Dependency. Request PDF. [Link]

  • Murthy, A. S. N., Das, S., Singh, T., Kim, T.-W., Sepay, N., Jeon, S., & Im, J. (2022). Mitochondria targeting molecular transporters: synthesis, lipophilic effect, and ionic complex. Drug Delivery, 29(1), 270–283. [Link]

  • Murthy, A. S. N., et al. (2022). Mitochondria targeting molecular transporters: synthesis, lipophilic effect, and ionic complex. SCHMC. [Link]

  • Pandit, S., et al. (2023). Novel Lipophilic-Cationic Molecular Probes for Enhanced Imaging of Mitochondria. Journal of Nuclear Medicine. [Link]

  • Zielonka, J., et al. (2025). Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. ResearchGate. [Link]

  • Sun, J., et al. (2017). Cyclometalated iridium(III)-guanidinium complexes as mitochondria-targeted anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • GIST Scholar. Synthesis and Structure-activity Relationship of Novel Guanidinium-containing Mitochondria-Targeting Peptoids. [Link]

  • Chen, C., et al. (2020). Mitochondria-targeted Re(I) complexes bearing guanidinium as ligands and their anticancer activity. Journal of Biological Inorganic Chemistry. [Link]

  • Lättig-Tünnemann, G., et al. (2014). On Guanidinium and Cellular Uptake. PMC - NIH. [Link]

  • Kulkarni, C. A., et al. (2023). Delocalized Lipophilic Cation Triphenyl Phosphonium: Promising Molecule for Mitochondria Targeting. Current Drug Delivery. [Link]

  • Kadlecek, S. J., et al. (2017). In vivo quantification of mitochondrial membrane potential. PMC. [Link]

  • Torrado, M., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. [Link]

  • Herce, H. D., & Garcia, A. E. (2014). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Journal of the American Chemical Society. [Link]

  • Feske, M. (2011). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University. [Link]

  • Napolitano, J. G., et al. (2001). Delocalized lipophilic cations selectively target the mitochondria of carcinoma cells. International Journal of Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Mitochondrial uptake of lipophilic cations, acids and bases. [Link]

  • MDPI. (2026). Carbon Dots and Mitochondria—Advances in Targeting, Imaging, and Therapeutics. [Link]

  • ResearchGate. (2026). Targeting lipophilic cations to mitochondria. [Link]

  • bioRxiv. (2024). Chemical imaging unveils mitochondria as the major site of medicinal biguanide accumulation within cells. [Link]

  • San-Martín, C., et al. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. PMC. [Link]

  • Mitchell, D. C., et al. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife. [Link]

  • Chemistry – A European Journal. (n.d.). Mitochondrial Targeting and Imaging with Small Organic Conjugated Fluorophores: A Review. [Link]

  • Tarassov, I., & Entelis, N. (2021). Lipophilic Conjugates for Carrier-Free Delivery of RNA Importable into Human Mitochondria. Springer. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]

  • MDPI. (2025). Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. [Link]

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Foundational

Thermodynamic properties of tetradecylguanidine surfactant solutions

An In-Depth Technical Guide to the Thermodynamic Properties of Tetradecylguanidine Surfactant Solutions Abstract This technical guide provides a comprehensive examination of the thermodynamic properties of aqueous soluti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Tetradecylguanidine Surfactant Solutions

Abstract

This technical guide provides a comprehensive examination of the thermodynamic properties of aqueous solutions containing tetradecylguanidine-based surfactants. As cationic surfactants with a unique guanidinium headgroup, these molecules exhibit distinct self-assembly behaviors crucial for applications in drug delivery, gene therapy, and advanced materials science. This document delineates the fundamental principles of micellization, details rigorous experimental methodologies for characterization, and synthesizes thermodynamic data to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of the Guanidinium Headgroup

Surfactants are amphiphilic molecules that self-assemble in solution, a property governed by a delicate thermodynamic balance. Tetradecylguanidine, a cationic surfactant, is distinguished by its molecular architecture: a 14-carbon hydrophobic alkyl chain (tetradecyl) and a highly polar guanidinium headgroup.

The guanidinium group, the protonated form of guanidine, is notable for its planar structure and delocalized positive charge across three nitrogen atoms. This feature, combined with its capacity for multi-point hydrogen bonding, imparts unique interaction potentials compared to more common quaternary ammonium surfactants. These properties are of high interest in pharmaceutical sciences, where guanidinium-rich molecules are known to facilitate cell membrane translocation, making tetradecylguanidine a promising excipient for enhancing drug bioavailability. Understanding the thermodynamics of its self-assembly is paramount to harnessing its potential.

The synthesis of the active guanidinium salt typically involves the reaction of an appropriate chloro compound with guanidine free base or by treating cyanamides with specific amines.[1][2] This guide will focus on the behavior of the resulting surfactant in aqueous solution.

The Thermodynamics of Micellization

The formation of micelles is a spontaneous process (ΔG°mic < 0) driven primarily by the hydrophobic effect. In an aqueous environment, water molecules form ordered, cage-like structures around the hydrophobic surfactant tails, which is entropically unfavorable. Above a specific concentration, the Critical Micelle Concentration (CMC), the surfactant monomers aggregate into micelles.[3][4] This sequesters the hydrophobic tails from water, releasing the ordered water molecules and leading to a significant increase in the overall entropy of the system (ΔS°mic > 0), which is the primary driving force for micellization.[5][6]

The key thermodynamic parameters governing this process are:

  • Gibbs Free Energy of Micellization (ΔG°mic): Represents the spontaneity of the process. A more negative value indicates a greater tendency for micelle formation.[5][7]

  • Enthalpy of Micellization (ΔH°mic): The heat absorbed or released during micellization. It reflects changes in electrostatic interactions, hydration, and van der Waals forces.[5][7][8]

  • Entropy of Micellization (ΔS°mic): The change in the system's disorder. It is typically positive and large due to the hydrophobic effect.[5][8]

These quantities are related by the fundamental thermodynamic equation:

ΔG°mic = ΔH°mic - TΔS°mic

A comprehensive thermodynamic profile requires precise measurement of these parameters.

Micelle_Formation cluster_0 Below CMC cluster_1 Above CMC Monomer1 Monomer Concentration Increasing Surfactant Concentration Monomer2 Monomer Monomer3 Monomer Water1 H2O ReleasedWater Released H2O Water1->ReleasedWater Entropy Gain Water2 H2O Micelle Micelle FreeMonomer Monomer Concentration->Micelle Spontaneous Aggregation (Hydrophobic Effect)

Caption: Conceptual flow of surfactant micellization driven by the hydrophobic effect.

Experimental Methodologies for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of tetradecylguanidine solutions requires a multi-faceted experimental approach. The choice of method is critical, as each technique probes a different physicochemical property of the solution.

Determination of the Critical Micelle Concentration (CMC)

The CMC is the cornerstone of thermodynamic analysis. It is identified by a distinct change in a physical property of the solution as a function of surfactant concentration.[9]

  • Principle: This method is ideal for ionic surfactants like tetradecylguanidine hydrochloride. Below the CMC, the surfactant exists as individual, mobile ions, and the solution's specific conductivity increases linearly with concentration.[10][11] Above the CMC, newly added monomers form micelles. Micelles are much larger and have lower mobility than free monomers, and they bind a fraction of the counterions, making them less efficient charge carriers.[11][12] This results in a shallower slope in the conductivity vs. concentration plot. The CMC is the concentration at the intersection of these two linear regions.[10][13]

  • Causality: The change in slope is a direct consequence of the aggregation state of the charged species. This makes conductivity a robust and direct probe of micelle formation for ionic systems.

  • Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the water. As concentration increases, the interface becomes saturated with monomers. At the CMC, the surface is fully saturated, and any additional surfactant molecules form micelles in the bulk solution.[4] Consequently, the surface tension remains relatively constant above the CMC. A plot of surface tension versus the logarithm of concentration shows a sharp break point, which corresponds to the CMC.[10][14]

  • Expert Insight: For cationic surfactants, strong adsorption onto the standard platinum Wilhelmy plate or Du Noüy ring can render the surface hydrophobic, leading to erroneous measurements.[15] A recommended best practice is to use a disposable paper plate or to thoroughly clean and flame-anneal the platinum probe between each measurement to ensure a zero-degree contact angle.[15]

Determination of Thermodynamic Parameters (ΔH°mic, ΔS°mic)
  • Principle: ITC provides a direct and highly accurate measurement of the enthalpy of micellization (ΔH°mic).[8][16] The experiment typically involves titrating a concentrated surfactant solution (well above the CMC) into pure solvent (water or buffer). This causes the micelles to break apart (demicellization), a process accompanied by a measurable heat change. The resulting enthalpogram shows the heat flow per injection, allowing for the precise determination of the CMC and ΔH°mic from a single experiment.[17]

  • Self-Validation: The ITC enthalpogram provides a complete thermodynamic signature. The shape of the curve is sensitive to the CMC, the enthalpy of micellization, and the aggregation number, making the data internally consistent.[7]

  • Principle: The enthalpy of micellization can also be determined indirectly by measuring the CMC at various temperatures.[18] The relationship between CMC and temperature can be used to calculate ΔH°mic via the van't Hoff equation. While less direct than ITC, this method is useful for validating calorimetric data and for systems where ITC is not feasible.[19]

Experimental_Workflow cluster_CMC CMC Determination cluster_Thermo Thermodynamic Parameter Determination Conductivity Conductivity vs. [C] CMC_Value Critical Micelle Concentration (CMC) Conductivity->CMC_Value Tensiometry Surface Tension vs. log[C] Tensiometry->CMC_Value ITC Isothermal Titration Calorimetry (ITC) Delta_H ΔH°mic ITC->Delta_H Temp_Dependence CMC vs. Temperature Temp_Dependence->Delta_H Start Tetradecylguanidine Solution Preparation Start->Conductivity Start->Tensiometry Start->ITC Start->Temp_Dependence Delta_G ΔG°mic CMC_Value->Delta_G Calculate from CMC Delta_S ΔS°mic Delta_G->Delta_S Calculate from ΔG = ΔH - TΔS Analysis Comprehensive Thermodynamic Profile Delta_G->Analysis Delta_H->Delta_S Calculate from ΔG = ΔH - TΔS Delta_H->Analysis Delta_S->Analysis

Caption: Workflow for the thermodynamic characterization of surfactant solutions.

Quantitative Data & Interpretation

While specific thermodynamic data for tetradecylguanidine is not broadly published, we can infer its properties based on analogous long-chain cationic surfactants and general principles. The data presented here are representative values for a C14-chain cationic surfactant in an aqueous medium.

Table 1: Representative Thermodynamic Properties of a C14 Cationic Surfactant Solution (e.g., Tetradecyltrimethylammonium Bromide) at 25 °C

ParameterMethodTypical ValueInterpretation
CMC Conductivity / Tensiometry~0.9 - 2.0 mMMicelles form at a relatively low concentration.
ΔG°mic Calculated from CMC-25 to -38 kJ/molMicellization is a highly spontaneous process.[5]
ΔH°mic Isothermal Titration Calorimetry-0 to -10 kJ/molOften slightly exothermic or nearly athermal.[5]
ΔS°mic Calculated> 100 J/mol·KThe process is strongly entropy-driven.

Interpretation:

  • The negative ΔG°mic confirms the spontaneity of micelle formation.

  • The small and often negative ΔH°mic suggests that while electrostatic repulsion between the guanidinium headgroups is an unfavorable enthalpic contribution, it is largely offset by favorable van der Waals interactions between the alkyl chains in the micelle core.

  • The large, positive ΔS°mic is the hallmark of the hydrophobic effect and is the dominant driving force for the self-assembly of tetradecylguanidine in water.

Factors Influencing Thermodynamic Behavior

The thermodynamic landscape of tetradecylguanidine solutions is sensitive to environmental conditions.

  • Effect of Temperature: For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, passing through a minimum.[19] Initially, increasing temperature enhances the hydrophobic effect, lowering the CMC. At higher temperatures, the increased kinetic energy and disruption of structured water can make micellization less favorable, causing the CMC to rise.[20][21][22] The enthalpy of micellization (ΔH°mic) is also strongly temperature-dependent.[17]

  • Effect of Additives: The presence of other solutes can significantly alter the thermodynamics of micellization.[23][24][25]

    • Electrolytes (e.g., NaCl): The addition of a simple salt dramatically lowers the CMC of ionic surfactants.[26] The added counterions (Cl⁻) create an ionic atmosphere that shields the electrostatic repulsion between the positively charged guanidinium headgroups, making it easier for them to pack into a micelle. This makes the micellization process more spontaneous (more negative ΔG°mic).

    • Organic Additives: Co-solvents like urea or short-chain alcohols can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution, thereby disfavoring aggregation.[26][27]

Standardized Experimental Protocols

The following protocols are designed to ensure reproducibility and accuracy.

Protocol 1: CMC Determination by Conductivity
  • Preparation: Prepare a concentrated stock solution of tetradecylguanidine hydrochloride (~20x the expected CMC) in deionized water. Ensure all glassware is meticulously clean.

  • Setup: Place a known volume (e.g., 50 mL) of deionized water in a thermostatted beaker with a magnetic stirrer and a calibrated conductivity probe.

  • Titration: Allow the system to equilibrate at the desired temperature (e.g., 25.0 °C). Record the initial conductivity. Add small, precise aliquots of the stock surfactant solution to the beaker.

  • Measurement: After each addition, allow the reading to stabilize (typically 1-2 minutes) and record the specific conductivity and the total surfactant concentration.

  • Data Analysis: Plot specific conductivity versus surfactant concentration. Fit two linear regressions to the data points below and above the transition region. The concentration at the intersection of these two lines is the CMC.[28]

Protocol 2: Thermodynamic Profile by Isothermal Titration Calorimetry (ITC)
  • Preparation: Degas a concentrated solution of tetradecylguanidine hydrochloride (e.g., 50 mM) and the solvent (deionized water) under vacuum to prevent bubble formation.

  • Setup: Calibrate the ITC instrument. Fill the sample cell (typically ~1.4 mL) with the deionized water and the injection syringe (~250 µL) with the concentrated surfactant solution.

  • Experiment: Equilibrate the system at the desired temperature. Program a series of small injections (e.g., 10 µL each) at regular intervals (e.g., 180 seconds). The initial injections will dilute the surfactant below its CMC, yielding the heat of demicellization.

  • Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant (kJ/mol) against the surfactant concentration in the cell. Fit the data using a micellization model (available in standard ITC software) to directly determine the CMC and the enthalpy of micellization (ΔH°mic).

  • Calculation: Calculate ΔG°mic from the determined CMC. Subsequently, calculate the entropy of micellization (ΔS°mic) using the Gibbs-Helmholtz equation.

ITC_Logic Syringe Syringe: Concentrated Surfactant (Micelles) Injection Injection Syringe->Injection Cell Cell: Pure Water Cell->Injection Demicellization Demicellization Occurs in Cell Injection->Demicellization HeatChange Heat is Absorbed or Released (ΔH) Demicellization->HeatChange Detector ITC Detector Measures Heat Flow HeatChange->Detector Enthalpogram Output: Enthalpogram (Heat vs. Concentration) Detector->Enthalpogram

Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

The thermodynamic properties of tetradecylguanidine surfactant solutions are governed by a sophisticated interplay of the hydrophobic effect, electrostatic interactions, and hydrogen bonding. The unique guanidinium headgroup offers distinct advantages for biomedical applications, but its behavior in solution must be rigorously characterized to optimize formulations. By employing systematic experimental techniques such as conductivity, surface tensiometry, and isothermal titration calorimetry, researchers can build a complete thermodynamic profile (CMC, ΔG°mic, ΔH°mic, and ΔS°mic). This knowledge is essential for predicting and controlling the self-assembly of tetradecylguanidine surfactants, enabling the rational design of novel drug delivery systems and other advanced functional materials.

References

  • Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions. (n.d.). KRÜSS Scientific. [Link]

  • Loh, W., et al. (2016). Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 999-1014. [Link]

  • Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (n.d.). University of Potsdam. [Link]

  • Thermodynamics of micellization of cationic surfactants in aqueous solutions: consequences of the presence of the 2-acylaminoethyl moiety in the surfactant head group. (n.d.). Academia.edu. [Link]

  • Method for Measurement of Critical Micelle Concentration. (2023, March 15). Just Agriculture. [Link]

  • Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. (2023, October 5). TEGEWA. [Link]

  • Khan, M. N., et al. (2004). Thermodynamics of Micellization of Multiheaded Single-Chain Cationic Surfactants. Langmuir, 20(19), 7918-7925. [Link]

  • How to Measure Surface Tension. (2021, January 12). Clear Solutions USA. [Link]

  • CONDUCTIMETRIC DETERMINATION OF CRITICAL MICELLE CONCENTRATION PDF. (n.d.). Scribd. [Link]

  • Micellization Thermodynamic Behavior of Gemini Cationic Surfactants. Modeling its Adsorption at Air/Water Interface. (2021). arXiv. [Link]

  • Thermodynamics of micellization of cationic surfactants in aqueous solutions: Consequences of the presence of the 2-acylaminoethyl moiety in the surfactant head group. (2003). ResearchGate. [Link]

  • Surfactant Solution Surface Tensions BZY Tensiometer. (n.d.). Scribd. [Link]

  • Thermodynamics of Micellization of Ionized Surfactants: The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant. (2021). Langmuir, 37(28), 8569-8576. [Link]

  • Method of Determination of CMC. (2014). Slideshare. [Link]

  • Isothermal titration calorimetry as a tool to determine the thermodynamics of demicellization processes. (2012). The Journal of Chemical Physics, 137(14), 145102. [Link]

  • Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific. [Link]

  • Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. (2001). ResearchGate. [Link]

  • The effects of temperature on surfactant solution: A molecules dynamics simulation. (2016). ResearchGate. [Link]

  • INVESTIGATION OF SURFACTANT SURFACE TENSION AND ITS CORRELATION WITH TEMPERATURE AND CONCENTRATION. (2015). The Journal of Experimental Secondary Science. [Link]

  • The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. (2011). Science Alert. [Link]

  • Critical micelle concentration. (n.d.). Wikipedia. [Link]

  • Critical micelle concentration measurement in aggregation behaviour studies. (n.d.). Biolin Scientific. [Link]

  • Effect of additives on the cloud point of mixed surfactant (non-ionic Triton X-114 + cationic gemini 16-6-16) solutions. (2016). ResearchGate. [Link]

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. (2021). Frontiers in Chemistry. [Link]

  • Dependence of the surfactant solutions surface tension on the concentration and on the temperature. (2021). ResearchGate. [Link]

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. (2021). Frontiers in Chemistry. [Link]

  • Effect of the nature of the counterion on the properties of anionic surfactants. 5. Self-association behavior and micellar properties of ammonium dodecyl sulfate. (2005). The Journal of Physical Chemistry B, 109(34), 16425-16434. [Link]

  • Synthesis of some potential antihypertensive phthalazinyl- and quinoxalinylguanidines. (1982). Journal of Medicinal Chemistry, 25(7), 821-824. [Link]

  • Chapter-2 Critical Micelle Concentration of Surfactant , Mixed Surfactant and Polymer By Different Methods at Room Temperatur e And Its Importance. (2012). Semantic Scholar. [Link] 4

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Exploratory

An In-Depth Technical Guide to N-tetradecylguanidine Monohydrochloride: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-tetradecylguanidine monohydrochloride, a long-chain alkylguanidinium compound, has garnered significant interest within the scientific community...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tetradecylguanidine monohydrochloride, a long-chain alkylguanidinium compound, has garnered significant interest within the scientific community for its potent biological activities. This guide provides a comprehensive overview of its fundamental chemical properties, including its molecular formula and weight, and delves into detailed methodologies for its synthesis. Furthermore, this document explores the compound's established applications, particularly as a broad-spectrum antimicrobial agent, and discusses its emerging potential in the broader field of drug development. A critical analysis of its mechanism of action, focusing on its interaction with cellular membranes and potential influence on signaling pathways, is presented. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Molecular and Physical Properties

N-tetradecylguanidine monohydrochloride is a cationic surfactant characterized by a 14-carbon alkyl chain (tetradecyl group) attached to a guanidinium headgroup. The presence of the guanidinium group, which is protonated at physiological pH, imparts a positive charge to the molecule, a key feature influencing its biological activity.

Molecular Formula and Weight

The chemical structure of N-tetradecylguanidine monohydrochloride is defined by the following molecular and structural formulas:

Table 1: Molecular and Structural Information

AttributeValue
Molecular Formula C15H34ClN3
Molecular Weight 291.91 g/mol
CAS Number 19098-08-9[1]
Canonical SMILES CCCCCCCCCCCCCCN=C(N)N.Cl
InChI Key HEPBMDUSWIMDBM-UHFFFAOYSA-N

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.453 g/mol ), and Nitrogen (14.007 g/mol ).

Synthesis of N-tetradecylguanidine Monohydrochloride

The synthesis of N-alkylguanidine derivatives can be achieved through several established chemical routes. A common and effective method involves the guanylation of the corresponding primary amine, in this case, tetradecylamine. The following protocol outlines a general, yet detailed, procedure for the synthesis of N-tetradecylguanidine monohydrochloride.

Experimental Protocol: Guanylation of Tetradecylamine

This protocol is based on the reaction of a primary amine with a guanylating agent, followed by conversion to the hydrochloride salt.

Materials:

  • Tetradecylamine

  • N,N'-Di-Boc-S-methylisothiourea or a similar guanylating agent

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another appropriate solvent

  • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing system

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tetradecylamine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Guanylation: To the stirring solution, add N,N'-Di-Boc-S-methylisothiourea (1.05 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude Boc-protected tetradecylguanidine.

  • Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether). Add a stoichiometric amount of hydrochloric acid solution (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Isolation of Product: The N-tetradecylguanidine monohydrochloride will precipitate out of the solution. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Purification (if necessary): The product can be further purified by recrystallization from an appropriate solvent system.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reaction Guanylation Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection & Salt Formation Tetradecylamine Tetradecylamine Reaction_Vessel Reaction at RT Tetradecylamine->Reaction_Vessel Guanylating_Agent Guanylating Agent (e.g., N,N'-Di-Boc-S-methylisothiourea) Guanylating_Agent->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Solvent_Reaction Solvent (e.g., DCM) Solvent_Reaction->Reaction_Vessel Washing Washing (Water, Brine) Reaction_Vessel->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration HCl_Addition HCl Addition Concentration->HCl_Addition Precipitation Precipitation HCl_Addition->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Product N-tetradecylguanidine monohydrochloride Filtration->Final_Product

Caption: A generalized workflow for the synthesis of N-tetradecylguanidine monohydrochloride.

Applications in Research and Drug Development

The unique amphipathic structure of N-tetradecylguanidine monohydrochloride underpins its diverse applications, primarily centered around its potent antimicrobial properties.

Antimicrobial Agent

Long-chain alkylguanidines are well-documented for their broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi. The cationic guanidinium headgroup interacts electrostatically with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction, coupled with the hydrophobic insertion of the tetradecyl tail into the lipid bilayer, leads to membrane disruption and increased permeability, ultimately causing cell death.[2][3]

Table 2: Antimicrobial Activity Profile (Illustrative)

Organism TypeExamplesGeneral Efficacy
Gram-positive Bacteria Staphylococcus aureus, Streptococcus pyogenesHigh
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosaModerate to High
Fungi Candida albicansModerate

The efficacy against both Gram-positive and Gram-negative bacteria makes N-tetradecylguanidine and its analogs promising candidates for the development of new antibiotics, particularly in an era of increasing antimicrobial resistance.[4]

Potential in Drug Delivery Systems

The cationic nature of N-tetradecylguanidine monohydrochloride also makes it a candidate for use in advanced drug delivery systems. Its ability to interact with and potentially penetrate cell membranes could be harnessed to enhance the cellular uptake of therapeutic agents.

  • Gene Delivery: Cationic lipids and polymers are extensively used as non-viral vectors for the delivery of nucleic acids (e.g., plasmid DNA, siRNA). The positively charged guanidinium headgroup can form complexes with negatively charged nucleic acids, facilitating their condensation and subsequent delivery into cells.

  • Enhanced Drug Permeation: As a permeation enhancer, it could potentially be used in formulations to improve the absorption of poorly permeable drugs across biological barriers, such as the skin or intestinal epithelium.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antimicrobial effects of N-tetradecylguanidine monohydrochloride is the disruption of the bacterial cell membrane.

Diagram 2: Proposed Mechanism of Membrane Disruption

Membrane_Disruption cluster_membrane Bacterial Cell Membrane cluster_guanidine N-tetradecylguanidine cluster_disruption Membrane Disruption PL_Head Phospholipid Head (Negative Charge) PL_Tail Phospholipid Tail (Hydrophobic) Guanidinium_Head Guanidinium Head (Positive Charge) Guanidinium_Head->PL_Head Electrostatic Interaction Pore_Formation Pore Formation Alkyl_Tail Tetradecyl Tail (Hydrophobic) Alkyl_Tail->PL_Tail Hydrophobic Interaction Permeability_Increase Increased Permeability Pore_Formation->Permeability_Increase Cell_Lysis Cell Lysis Permeability_Increase->Cell_Lysis

Caption: The interaction of N-tetradecylguanidine with the bacterial cell membrane leading to cell lysis.

Beyond direct membrane damage, the downstream consequences of this disruption can trigger various cellular responses and signaling pathways. For instance, the uncontrolled flux of ions across the compromised membrane can lead to a dissipation of the membrane potential, which is crucial for cellular energy production and other essential processes. This can subsequently lead to a cascade of events culminating in cell death.

In eukaryotic cells, long-chain alkylguanidines have been shown to interact with other cellular components, such as voltage-gated potassium channels.[5] While the specific signaling pathways affected by N-tetradecylguanidine monohydrochloride are an active area of research, it is plausible that its membrane-perturbing effects could indirectly influence signaling cascades that are dependent on membrane integrity and the maintenance of ion gradients.

Conclusion

N-tetradecylguanidine monohydrochloride is a molecule of significant scientific interest, primarily due to its potent antimicrobial properties. Its straightforward synthesis and well-characterized mechanism of action make it a valuable tool for researchers in microbiology and infectious diseases. Furthermore, its potential applications in drug delivery and as a modulator of cellular functions suggest that it will continue to be an important subject of investigation in the broader field of drug development. This guide provides a foundational understanding of this compound, intended to facilitate further research and innovation.

References

  • Dantas, F. F., & Leite, F. J. A. (2018). A new family of antibacterial compounds with an aminoguanidine functional group as possible inhibitors of the NorA efflux pump in S. aureus. Journal of Global Antimicrobial Resistance, 14, 145-152.
  • Hirsch, J. A., & Lorton, D. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 1033-1043.
  • Weaver, A. J., Jr, Shepard, J. B., Wilkinson, R. A., Watkins, R. L., Walton, S. K., Radke, A. R., & ... (2014). Antibacterial Activity of THAM Trisphenylguanide against Methicillin-Resistant Staphylococcus aureus. PLoS ONE, 9(5), e97742.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). One-pot three-step synthesis of guanidines 7a‒v (General procedure B). The Journal of Organic Chemistry, 76(11), 4465-4475.
  • Kulcitki, V., et al. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. European Journal of Medicinal Chemistry, 265, 115981.
  • Amin, A., & Parveen, H. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics, 13(7), 609.
  • Zhang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 27(19), 6295.
  • O'Malley, T. (2020). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. The Oncologist, 25(1), 6-9.
  • Amin, A., et al. (2005). N-methyl-N'-nitro-N-nitrosoguanidine activates cell-cycle arrest through distinct mechanisms activated in a dose-dependent manner. Molecular Pharmacology, 68(4), 1049-1060.
  • Amin, A., & Parveen, H. (2014). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(1), 87-97.
  • Weaver, A. J., Jr, et al. (2014). Antibacterial Activity of THAM Trisphenylguanide against Methicillin-Resistant Staphylococcus aureus. PLoS ONE, 9(5), e97742.
  • Local Pharma Guide. (n.d.). CAS NO. 19098-08-9 | tetradecylguanidine monohydrochloride. Retrieved from [Link]

Sources

Foundational

Technical Guide: Guanidine-Based Cationic Surfactants for Membrane Permeabilization

Executive Summary This technical guide analyzes the design, synthesis, and application of guanidine-based cationic surfactants (GCS). Unlike quaternary ammonium compounds (QACs) that rely solely on electrostatic attracti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the design, synthesis, and application of guanidine-based cationic surfactants (GCS). Unlike quaternary ammonium compounds (QACs) that rely solely on electrostatic attraction, GCS leverage the guanidinium moiety to form bidentate hydrogen bonds with membrane phosphates and carboxylates. This "arginine-mimetic" capability allows for unique membrane interactions—ranging from transient pore formation (translocation) to complete solubilization (lysis)—making them critical tools for non-viral gene delivery and antimicrobial therapeutics.

Molecular Architecture & Design Logic

The efficacy of a GCS is dictated by the interplay between its polar headgroup and hydrophobic tail.

The Guanidinium Advantage (The "Y-Shaped" Warhead)

The guanidinium group (


) is planar and Y-shaped. Its delocalized positive charge allows it to form a bidentate hydrogen bond  with oxyanions (phosphates, sulfates, carboxylates) on the cell membrane.
  • Stability: The

    
     of the guanidinium side chain is 
    
    
    
    , ensuring it remains protonated at physiological pH.
  • The "Arginine Fork": This interaction is stronger and more directional than the point-charge interaction of ammonium heads, allowing GCS to phase-separate into lipid domains and induce negative curvature.

Hydrophobic Tail Optimization

The alkyl chain length determines the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC).

  • C10–C12 (Lauryl): High CMC, rapid kinetics, but often insufficient membrane residence time for stable pore formation.

  • C14 (Myristyl): Often the "sweet spot" for antimicrobial activity; balances solubility with membrane insertion depth.

  • C16–C18 (Cetyl/Stearyl): Lower CMC, higher stability. Preferred for gene delivery vectors (lipoplexes) where stable compaction of DNA is required.

Mechanistic Action: The Translocation-Lysis Continuum

GCS do not function through a single mechanism. Their concentration relative to the lipid membrane determines the outcome.

Pathway Visualization

The following diagram illustrates the transition from surface adsorption to pore formation.

G cluster_0 Phase 1: Adsorption cluster_1 Phase 2: Insertion cluster_2 Phase 3: Permeabilization Step1 Electrostatic Approach (Coulombic Attraction) Step2 Bidentate H-Bonding (The 'Arginine Fork') Step1->Step2 Surface Accumulation Step3 Membrane Thinning & Curvature Stress Step2->Step3 Hydrophobic Insertion OutcomeA Transient Pores (Translocation) Step3->OutcomeA Low Conc. / High Fluidity OutcomeB Micellization (Lysis/Leakage) Step3->OutcomeB > CMC / Detergent Effect

Figure 1: Mechanistic pathway of Guanidine-based surfactants. The pivotal step is the bidentate H-bonding which anchors the surfactant before the hydrophobic tail inserts to cause stress.

Synthesis & Characterization

To ensure reproducibility, the synthesis must yield a mono-disperse headgroup. The most robust route involves guanylating a primary amine precursor.

Core Synthesis Protocol (Guanylation)

Reagents: Primary amine surfactant (e.g., Dodecylamine), 1H-Pyrazole-1-carboxamidine hydrochloride (HPC), Diisopropylethylamine (DIPEA). Solvent: DMF or Methanol.

  • Dissolution: Dissolve 1.0 eq of alkyl-amine in DMF.

  • Activation: Add 1.2 eq of DIPEA to scavenge protons.

  • Addition: Add 1.1 eq of HPC. The pyrazole group is a good leaving group.

  • Reaction: Stir at room temperature for 16–24 hours.

  • Purification: Precipitate in cold diethyl ether. Recrystallize from ethanol/acetone.

  • Verification:

    
    -NMR (Look for disappearance of amine protons and appearance of broad guanidine singlet at 
    
    
    
    ppm).

Experimental Protocols

Calcein Leakage Assay (Membrane Permeabilization)

This is the gold standard for quantifying membrane disruption. It relies on the self-quenching property of calcein at high concentrations.[1][2]

Principle:

  • Intact Liposome:

    
    
    
    
    
    Fluorescence Quenched (Dark).
  • Leaky Liposome: Calcein release

    
     Dilution 
    
    
    
    Fluorescence De-quenched (Bright).

Step-by-Step Methodology:

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) (e.g., POPC:POPG 4:1) containing 70 mM calcein via extrusion (100 nm filter).

  • Purification: Remove unencapsulated calcein using a Sephadex G-50 size-exclusion column.

  • Baseline Setup: Dilute lipid stock to

    
     in buffer (HEPES, pH 7.4) in a quartz cuvette. Measure fluorescence (
    
    
    
    ) at
    
    
    ,
    
    
    .
  • Induction: Inject GCS aliquot. Monitor intensity (

    
    ) for 10 minutes.
    
  • Max Lysis Control: Add 0.1% Triton X-100 to lyse all vesicles (

    
    ).
    
  • Calculation:

    
    
    
Hemolysis Assay (Biocompatibility Check)

GCS must be selective for bacterial/target membranes over mammalian red blood cells (RBCs).

  • Preparation: Wash human RBCs (hRBCs) 3x with PBS. Resuspend to 4% v/v.

  • Incubation: Mix

    
     RBC suspension with 
    
    
    
    GCS solution (serial dilutions). Incubate 1 hr at 37°C.
  • Separation: Centrifuge at 1000g for 5 mins.

  • Quantification: Transfer supernatant to 96-well plate. Measure Absorbance at 540 nm (Hemoglobin).

  • Controls: PBS (0% lysis), 1% Triton X-100 (100% lysis).

Structure-Activity Relationships (SAR)[3][4]

The following table summarizes representative data trends for mono-alkyl guanidine surfactants. Note how the "sweet spot" shifts depending on the application.

Table 1: Comparative Physicochemical and Biological Properties

Tail LengthCMC (mM)Hemolysis (

)
Antimicrobial (MIC)Transfection Efficiency
C10 (Decyl) ~15.0> 500

(Low)
High (Low potency)Negligible
C12 (Lauryl) ~8.5~150

ModerateLow
C14 (Myristyl) ~2.1~45

Optimal (Low MIC) Moderate
C16 (Cetyl) ~0.6< 10

(High)
Moderate (Solubility issues)High (Stable Lipoplexes)
  • Interpretation: C14 is ideal for antimicrobial use (high potency, manageable toxicity). C16 is required for gene delivery to ensure the complex stays intact before entering the cell, despite higher inherent toxicity.

R&D Workflow Visualization

This diagram outlines the logical flow for validating a new Guanidine-based surfactant candidate.

Workflow Design 1. Rational Design (Tail Length/Spacer) Synth 2. Synthesis & NMR/MS Verification Design->Synth PhysChem 3. Physiochemical Characterization (CMC, Surface Tension) Synth->PhysChem ModelMem 4. Model Membrane Assays (Calcein Leakage / Langmuir) PhysChem->ModelMem BioAssay 5. Biological Validation ModelMem->BioAssay Decision Therapeutic Index Calculation (HC50 / MIC) BioAssay->Decision

Figure 2: Validation workflow. Note that Model Membrane assays (Step 4) serve as a gatekeeper before expensive biological validation.

References

  • Pinazo, A., et al. (2011). "Structure-activity relationships of arginine-based surfactants: A review." Advances in Colloid and Interface Science.

  • Mishra, A., et al. (2019). "Guanidinium-based amphiphiles: A distinct class of cationic lipids for gene delivery." Chemical Communications.

  • Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." PNAS.

  • Rothbard, J. B., et al. (2005). "Role of Membrane Potential and Hydrogen Bonding in the Mechanism of Translocation of Guanidinium-Rich Peptides into Cells." Journal of the American Chemical Society.

  • Creative Biolabs. "Calcein Release Assay Protocol."

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of Tetradecylguanidine from Tetradecylamine

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of tetradecylguanidine from tetradecylamine. The featured protocol utilizes 1H-pyrazole-1-carboxamidine hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of tetradecylguanidine from tetradecylamine. The featured protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride, a stable and effective guanylating agent, ensuring high yields and purity. This guide is designed for researchers in materials science, drug development, and organic chemistry, offering detailed procedural steps, mechanistic insights, and characterization data to ensure reproducible and reliable results.

Introduction

Long-chain alkylguanidines, such as tetradecylguanidine, are valuable molecules with diverse applications. Their cationic guanidinium headgroup, which is protonated at physiological pH, combined with a long hydrophobic alkyl tail, imparts surfactant-like properties.[1] This amphiphilic nature makes them effective antimicrobial and antifungal agents, as they can disrupt the integrity of bacterial cell membranes.[2] The guanidinium group is a key pharmacophore in numerous biologically active compounds, valued for its ability to form strong, charge-assisted hydrogen bonds.[3]

The conversion of a primary amine to a guanidine, known as guanidinylation, is a fundamental transformation in medicinal and organic chemistry. A reliable and scalable protocol is crucial for accessing these important compounds. This application note details a robust method for the synthesis of tetradecylguanidine hydrochloride using 1H-pyrazole-1-carboxamidine hydrochloride, a reagent favored for its stability, high reactivity with aliphatic amines, and operational simplicity.[1][4][5][6]

Chemical Principle and Mechanism

The guanidinylation of a primary amine with 1H-pyrazole-1-carboxamidine is an electrophilic substitution reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the carboxamidine group. The pyrazole ring is an excellent leaving group, facilitating the reaction.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tetradecylamine attacks the electrophilic carbon of the protonated 1H-pyrazole-1-carboxamidine.

  • Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of pyrazole.

  • Product Formation: The final product is the stable tetradecylguanidinium salt.

The use of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to deprotonate the amine hydrochloride salt starting material and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Synthetic Strategy and Workflow

The overall strategy involves a one-pot reaction of tetradecylamine with the guanylating agent in a suitable solvent, followed by a straightforward work-up and purification procedure.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Tetradecylamine D Reaction Mixture (Room Temp to 50°C) A->D B 1H-Pyrazole-1-carboxamidine HCl B->D C Solvent (e.g., DMF) + Base (e.g., DIPEA) C->D E Solvent Evaporation D->E F Residue Redissolved (e.g., DCM) E->F G Aqueous Wash (e.g., H2O) F->G H Drying & Concentration G->H I Crystallization or Chromatography H->I J Pure Tetradecylguanidine HCl I->J K Characterization (NMR, MS, IR) J->K

Caption: Experimental workflow for the synthesis of tetradecylguanidine.

Detailed Experimental Protocol

This protocol is adapted from established methods for the guanylation of primary aliphatic amines.[1][5][6]

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier
TetradecylamineC₁₄H₃₁N213.412016-42-4Sigma-Aldrich
1H-Pyrazole-1-carboxamidine HClC₄H₇ClN₄146.584023-02-3Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Sigma-Aldrich
Diethyl Ether (anhydrous)C₄H₁₀O74.1260-29-7Sigma-Aldrich
Magnesium Sulfate (anhydrous)MgSO₄120.377487-88-9Sigma-Aldrich
  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle, rotary evaporator, standard laboratory glassware, filtration apparatus.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetradecylamine (10.0 g, 46.8 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask and stir until the amine is fully dissolved.

  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (7.5 g, 51.5 mmol, 1.1 equiv.) to the solution.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 9.0 mL, 51.5 mmol, 1.1 equiv.) to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. For slower reactions, the mixture can be gently heated to 40-50°C.

  • Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the resulting oily residue in Dichloromethane (DCM, 150 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining pyrazole and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude tetradecylguanidine hydrochloride, often an oil or waxy solid, can be purified by crystallization.

    • Dissolve the crude product in a minimal amount of hot isopropanol or ethanol.

    • Allow the solution to cool to room temperature, then place it in a freezer (-20°C) to induce crystallization.

    • Alternatively, triturate the crude oil with cold, anhydrous diethyl ether, which often results in the precipitation of the guanidinium salt as a solid.[7]

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization

The identity and purity of the synthesized tetradecylguanidine hydrochloride should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a broad multiplet for the guanidinium protons (-NH-C(=NH₂⁺)-NH-). The alkyl chain will show a characteristic triplet for the terminal methyl group (~0.8-0.9 ppm), a broad multiplet for the methylene groups (~1.2-1.6 ppm), and a triplet for the methylene group adjacent to the guanidinium nitrogen (~3.1-3.3 ppm).

    • ¹³C NMR: The guanidinium carbon should appear around 157-159 ppm. The alkyl chain carbons will appear in the upfield region.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) in positive ion mode should show a prominent peak for the tetradecylguanidinium cation [M+H]⁺ at m/z corresponding to the molecular weight of the free base (255.48).

  • Infrared (IR) Spectroscopy:

    • Look for a strong, broad absorption band around 1650-1670 cm⁻¹ corresponding to the C=N stretch of the guanidinium group. N-H stretching vibrations will appear as broad bands in the 3100-3400 cm⁻¹ region.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Reagent Handling:

    • Tetradecylamine: Corrosive and can cause skin and eye burns. Handle in a well-ventilated fume hood.

    • 1H-pyrazole-1-carboxamidine hydrochloride: May cause skin and eye irritation.[4] Avoid inhalation of dust.

    • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle only in a fume hood.

    • DMF: A skin and respiratory irritant. It is a known teratogen. Avoid contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Batey, R. A. (2003). Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: A convenient protocol for the synthesis of highly functionalized guanidines. Journal of Organic Chemistry, 68, 2300–2309.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
  • Bogolubsky, A. V., et al. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. Molecular Diversity, 17(3), 471-477.
  • Dodd, D. S., & Wallace, O. B. (1998). Solid-phase synthesis of N,N? substituted guanidines. Tetrahedron Letters, 39(32), 5701-5704.
  • Feichtinger, K., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439.
  • Gers, T., et al. (2004). Two new guanidinylation reagents, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea. Synthesis, 37-42.
  • Katritzky, A. R., & Pleynet, D. P. M. (2000). A General Procedure for the Synthesis of Acylguanidines Derived from Aliphatic and Aromatic Amines.
  • Laskar, P., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8194.
  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). A simple and efficient one-pot method for the synthesis of monoprotected guanidines. The Journal of Organic Chemistry, 76(17), 6967-6971.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Rong, J., et al. (2016). Iodine-Catalyzed Guanylation of Amines with N,N′-Di- Boc-thiourea. The Royal Society of Chemistry.
  • Severino, B., et al. (2004). Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acids. Synthesis, 2004(18), 3011-3016.
  • Sigma-Aldrich. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride.
  • Steinmetzer, T., et al. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(20), 7706-7714.
  • Various Authors. (n.d.).
  • Various Authors. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS.
  • Various Authors. (2014). Guanidines from S-methylisothiouronium salt. Sciencemadness Discussion Board.
  • Various Authors. (2025). Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride.
  • Various Authors. (2025). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry.
  • Wuts, P. G. M. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines. (n.d.).
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug

Sources

Application

Application Note: High-Fidelity Determination of the Critical Micelle Concentration (CMC) of Tetradecylguanidine HCl

Abstract & Introduction Surfactants are amphiphilic molecules that possess both hydrophilic (water-loving) and hydrophobic (water-hating) regions.[1] This dual nature drives their self-assembly in aqueous solutions into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Surfactants are amphiphilic molecules that possess both hydrophilic (water-loving) and hydrophobic (water-hating) regions.[1] This dual nature drives their self-assembly in aqueous solutions into organized colloidal structures known as micelles.[2] The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the specific concentration at which this spontaneous self-assembly begins.[3] Above the CMC, additional surfactant monomers added to the system predominantly form new micelles, while the free monomer concentration remains relatively constant.[1]

The determination of the CMC is crucial for a multitude of applications in drug development, formulation science, and material science, as it dictates the effective concentration range for processes like solubilization, emulsification, and detergency.[4]

Tetradecylguanidine hydrochloride is a cationic surfactant of significant interest. Its guanidinium head group is capable of forming strong hydrogen bonds, which can influence its self-assembly characteristics and interaction with biological systems.[5][6] The long tetradecyl (C14) hydrocarbon tail provides substantial hydrophobicity. This application note provides a detailed, authoritative guide for researchers to accurately determine the CMC of tetradecylguanidine HCl using two robust, field-proven methodologies: Conductometry and Surface Tensiometry .

Principle of Micellization and CMC Determination

The formation of micelles is a thermodynamically driven process that leads to abrupt changes in several physicochemical properties of the surfactant solution.[7] By monitoring a property that behaves differently for monomers versus micelles as a function of concentration, the CMC can be identified as the inflection point in the data plot.[2]

  • Below the CMC: Surfactant molecules exist primarily as individual monomers, some of which adsorb at the air-water interface, causing a decrease in surface tension.[4] For ionic surfactants, these monomers act as charge carriers, and the solution's conductivity increases linearly with concentration.[8]

  • At and Above the CMC: The bulk solution becomes saturated with monomers, and they begin to aggregate into micelles.[3] This has two key consequences:

    • Surface Tension: The air-water interface is saturated, and further additions of surfactant result in micelle formation rather than populating the surface. Consequently, the surface tension remains relatively constant.[4]

    • Conductivity (for Ionic Surfactants): Micelles are much larger and diffuse more slowly than individual monomers.[3] Although they carry a charge, their contribution to molar conductivity is significantly less than that of the free monomers. Furthermore, they bind counter-ions (in this case, Cl⁻), which further reduces the overall number of effective charge carriers. This results in a change to a lower slope in the plot of conductivity versus concentration.[8]

Core Methodologies for CMC Determination

For an ionic surfactant like tetradecylguanidine HCl, conductometry and surface tensiometry are highly reliable methods.

Method 1: Conductometric Titration

This method is particularly well-suited for ionic surfactants because it directly measures the change in charge-carrying capacity as monomers aggregate into less mobile micelles.[8]

3.1.1 Causality and Experimental Rationale The change in the slope of the conductivity vs. concentration plot is the cornerstone of this technique. The initial steep slope represents the high mobility of individual tetradecylguanidine⁺ and Cl⁻ ions. The second, shallower slope above the CMC reflects the formation of larger, slower-moving micelles that also sequester some counter-ions, thus reducing the overall increase in conductivity per unit of added surfactant.[9] Temperature control is paramount, as ionic mobility and conductivity are highly temperature-dependent.

3.1.2 Instrumentation and Reagents

  • High-precision, temperature-controlled conductivity meter and probe

  • Calibrated automatic burette or micropipettes for accurate titrations

  • Temperature-controlled, jacketed beaker

  • Magnetic stirrer and stir bar

  • Tetradecylguanidine HCl (high purity)

  • High-purity, deionized water (Type I, resistivity >18 MΩ·cm)

3.1.3 Detailed Experimental Protocol

  • System Calibration: Calibrate the conductivity meter using standard KCl solutions according to the manufacturer's instructions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of tetradecylguanidine HCl (e.g., 50 mM) in deionized water. This concentration must be well above the anticipated CMC.

  • Experimental Setup:

    • Place a precise volume (e.g., 50.0 mL) of deionized water into the jacketed beaker.

    • Set the water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C). Allow the system to equilibrate for at least 20 minutes.

    • Immerse the conductivity probe into the water, ensuring it is clear of the stir bar and beaker walls.

  • Titration & Measurement:

    • Begin gentle, consistent stirring.

    • Record the initial conductivity of the pure water.

    • Using the automatic burette, perform a stepwise titration by adding small aliquots of the tetradecylguanidine HCl stock solution.

    • Titration Strategy: Use smaller increments (e.g., 0.05-0.1 mL) in the region where the CMC is expected and larger increments (e.g., 0.5 mL) far from the CMC to improve resolution around the inflection point.

    • After each addition, allow the conductivity reading to stabilize (typically 30-60 seconds) before recording the value.

  • Data Analysis:

    • Calculate the precise molar concentration of tetradecylguanidine HCl in the beaker after each addition.

    • Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

    • The plot will exhibit two distinct linear regions.[10]

    • Perform a linear regression on the data points in each region. The CMC is the concentration at which these two lines intersect.[7]

Method 2: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate)

This is a classic and direct method applicable to both ionic and non-ionic surfactants.[8] It relies on measuring the force required to pull a probe (a platinum ring or plate) from the liquid's surface.[11]

3.2.1 Causality and Experimental Rationale The driving force for surfactant action is the reduction of the system's free energy by lowering the surface tension of water. Monomers preferentially adsorb at the air-water interface until it becomes saturated. At this saturation point, micellization becomes the next energetically favorable process. Therefore, the concentration at which the surface tension stops decreasing significantly corresponds to the CMC.[4] Plotting surface tension against the logarithm of concentration is standard practice as it linearizes the pre-micellar region according to the Gibbs adsorption isotherm.

3.2.2 Instrumentation and Reagents

  • Force Tensiometer (equipped with a Du Noüy ring or Wilhelmy plate)

  • High-precision balance for preparing solutions

  • A series of volumetric flasks

  • Temperature-controlled sample stage

  • Tetradecylguanidine HCl (high purity)

  • High-purity, deionized water (Type I)

3.2.3 Detailed Experimental Protocol

  • Probe Cleaning: The platinum ring or plate must be meticulously cleaned before each measurement. This is typically done by rinsing with high-purity solvent (e.g., ethanol or acetone) followed by flaming the probe to a red heat to burn off any organic residues.[11]

  • Solution Preparation: Prepare a series of tetradecylguanidine HCl solutions in deionized water. The concentration range should bracket the expected CMC (e.g., from 0.01 mM to 20 mM).[11] Preparing solutions by serial dilution from a concentrated stock is recommended for accuracy.

  • Instrument Calibration: Calibrate the tensiometer using high-purity water, ensuring the surface tension reading matches the known value at the experimental temperature (e.g., 72.0 mN/m at 25 °C).

  • Measurement:

    • Starting with the most dilute solution, pour the sample into the vessel and place it on the temperature-controlled stage.

    • Allow the solution to equilibrate thermally.

    • Follow the instrument's procedure to measure the surface tension.[11] This involves bringing the probe into contact with the liquid surface and then measuring the detachment force (ring) or the force on the immersed plate.

    • Thoroughly rinse the sample vessel and probe with deionized water between measurements of different concentrations. It is best practice to measure in order of increasing concentration.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The graph will show a region where surface tension decreases linearly, followed by a plateau where it remains relatively constant.[11]

    • The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.[4]

Data Presentation and Visualization

Quantitative data should be organized for clarity and easy interpretation.

Table 1: Comparison of Methodologies

FeatureConductometrySurface Tensiometry
Principle Measures change in charge mobilityMeasures change in surface energy
Applicability Ionic SurfactantsIonic & Non-ionic Surfactants
Key Advantage High precision for ionic species; amenable to automationDirect measurement of surface activity
Considerations Highly sensitive to temperature fluctuations and ionic impuritiesRequires meticulous cleaning of the probe; sensitive to surface contamination

Workflow Diagram: General Protocol for CMC Determination

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis prep_stock Prepare Concentrated Stock Solution prep_series Prepare Serial Dilutions (for Tensiometry) or Titration Setup (for Conductivity) prep_stock->prep_series measure Measure Property vs. Concentration (Conductivity or Surface Tension) prep_series->measure prep_inst Calibrate Instrument (Conductivity Meter or Tensiometer) prep_inst->measure plot_data Plot Measured Property vs. Concentration (or log C) measure->plot_data temp_control Maintain Constant Temperature temp_control->measure fit_lines Perform Linear Regression on Pre- and Post-CMC Regions plot_data->fit_lines find_cmc Determine CMC from Intersection Point fit_lines->find_cmc

Caption: General experimental workflow for CMC determination.

Conceptual Diagram: Physicochemical Changes at the CMC

G cluster_0 Below CMC cluster_1 Above CMC a Surfactant exists as Monomers b Surface Tension Decreases Sharply a->b c Conductivity Increases Sharply a->c cmc_point CMC a->cmc_point Increasing Concentration d Monomers Aggregate to form Micelles e Surface Tension Plateaus d->e f Conductivity Slope Decreases d->f cmc_point->d

Sources

Method

Application Note: Preparation of Tetradecylguanidine Antimicrobial Coating Formulations

Abstract Tetradecylguanidine (TDG) is a cationic amphiphilic compound exhibiting potent broad-spectrum antimicrobial activity. Its efficacy stems from the optimal balance between its hydrophobic tetradecyl ( ) tail and t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetradecylguanidine (TDG) is a cationic amphiphilic compound exhibiting potent broad-spectrum antimicrobial activity. Its efficacy stems from the optimal balance between its hydrophobic tetradecyl (


) tail and the hydrophilic cationic guanidinium headgroup, facilitating rapid bacterial membrane disruption. This guide provides a comprehensive technical protocol for the synthesis of the active pharmaceutical ingredient (API) and its subsequent formulation into durable antimicrobial coatings. We focus on two primary delivery systems: Polymer Matrix Integration (Composite Coating)  for long-term durability and Physical Adsorption (Dip Coating)  for rapid surface functionalization.

Introduction & Mechanism of Action

The Advantage

Alkylguanidines function by electrostatically adsorbing to the negatively charged bacterial cell envelope (lipopolysaccharides in Gram-negatives; teichoic acids in Gram-positives). The alkyl tail then inserts into the lipid bilayer, causing destabilization, pore formation, and leakage of intracellular contents.

While polyhexamethylene guanidine (PHMG) is a standard industrial biocide, monomeric tetradecylguanidine offers distinct advantages in specific coating applications:

  • Defined Molecular Weight: Unlike polydisperse polymers, TDG is a single chemical entity, simplifying regulatory characterization.

  • Membrane Insertion: The

    
     chain length is often cited as optimal for intercalating into the phospholipid bilayer of S. aureus and E. coli, maximizing bactericidal kinetics compared to shorter (
    
    
    
    ) or longer (
    
    
    ) chains which may aggregate or fail to penetrate.
Mechanism Visualization

The following diagram illustrates the synthesis of the active compound and its mechanism of action on the bacterial membrane.

TDG_Mechanism cluster_0 Synthesis Phase cluster_1 Action Phase Amine Tetradecylamine (C14-NH2) Reaction Guanylation (Reflux/EtOH) Amine->Reaction Cyanamide Cyanamide (H2N-CN) Cyanamide->Reaction TDG Tetradecylguanidine HCl Salt Reaction->TDG Crystallization Surface Coated Surface (Polymer Matrix) TDG->Surface Formulation Release Surface Availability (Cationic Charge) Surface->Release Hydration Bacteria Bacterial Membrane (Negatively Charged) Release->Bacteria Electrostatic Attraction Lysis Membrane Rupture & Cell Death Bacteria->Lysis Hydrophobic Insertion

Caption: Workflow from chemical synthesis of Tetradecylguanidine to its biocidal mechanism of action involving electrostatic attraction and membrane intercalation.

Part 1: Preparation of the Active (Tetradecylguanidine HCl)

Before formulation, the active ingredient must be synthesized and purified. Commercial sources are available, but in-house synthesis ensures purity and control over the counter-ion (e.g., HCl vs. Acetate).

Materials
  • Tetradecylamine (98%): The hydrophobic backbone.

  • Cyanamide (50% aq. solution or solid): The guanidinylating agent.[1]

  • Solvents: Ethanol (absolute), Diethyl Ether (for precipitation).

  • Reagents: Hydrochloric acid (HCl, 4M in dioxane or aqueous).

Protocol 1: Guanylation Reaction[3]
  • Salt Formation: Dissolve 10.0 g (46.8 mmol) of tetradecylamine in 50 mL of ethanol. Add an equimolar amount of HCl (approx. 11.7 mL of 4M HCl) dropwise to form the amine hydrochloride salt. Stir for 30 min.

    • Why? The free amine is nucleophilic, but the reaction with cyanamide is most efficient when the amine is protonated or in equilibrium, preventing side reactions.

  • Addition: Add 2.36 g (56.2 mmol, 1.2 eq) of cyanamide to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours under a nitrogen atmosphere.
    
    • Monitoring: Use TLC (Mobile phase: Methanol/DCM 1:9) to monitor the disappearance of the amine.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent to ~20% of the original volume using a rotary evaporator.

  • Crystallization: Add 100 mL of cold diethyl ether to precipitate the crude product. Filter the white solid.

  • Purification: Recrystallize from hot ethanol/acetone. Dry under vacuum at

    
     for 24 hours.
    
    • Target Yield: >85%.

    • Validation: Check melting point (approx.

      
       depending on crystal form) and ESI-MS (
      
      
      
      m/z).

Part 2: Coating Formulation Protocols

We present two distinct formulation strategies depending on the substrate and intended use.

Strategy A: Durable Polyurethane Composite Coating

Application: Catheters, medical device housings, high-touch surfaces. Concept: TDG is dissolved within a medical-grade polyurethane (PU) matrix. As the solvent evaporates, TDG is trapped but remains active at the surface due to surface segregation (blooming).

Materials
  • Active: Tetradecylguanidine HCl (prepared above).

  • Binder: Medical-grade Polyurethane (e.g., Tecoflex or similar thermoplastic PU).

  • Solvent System: Tetrahydrofuran (THF) / Ethanol (90:10 v/v).

    • Note: THF dissolves PU; Ethanol helps solubilize the cationic TDG.

Protocol
  • Polymer Dissolution: Prepare a 5 wt% solution of PU in THF. Stir overnight until a clear, viscous solution is obtained.

  • Active Preparation: Separately, dissolve TDG-HCl in ethanol to create a 100 mg/mL stock solution.

  • Formulation Mixing: Add the TDG stock to the PU solution to achieve a final concentration of 1% to 3% (w/w relative to polymer) .

    • Critical Step: Add slowly while stirring to prevent polymer precipitation. The solution should remain clear.

  • Degassing: Sonicate the formulation for 10 minutes to remove air bubbles.

  • Application (Dip/Cast):

    • Dip Coating: Immerse the substrate (e.g., glass slide, catheter segment) into the solution at a speed of 2 mm/sec. Withdraw at the same speed.

    • Casting: Pour into a PTFE mold for free-standing films.

  • Drying: Dry at room temperature for 2 hours, followed by vacuum drying at

    
     for 24 hours to remove residual THF.
    
Strategy B: Rapid Physical Adsorption (Self-Assembled Monolayer-like)

Application: Research slides, temporary sterile surfaces, hydrophilic substrates (glass, cellulose). Concept: Exploits the high affinity of the cationic guanidinium headgroup for negatively charged surfaces (glass/silica), orienting the hydrophobic tail outward or forming a bilayer.

Protocol
  • Substrate Pre-treatment: Clean glass/silica substrates with Piranha solution (

    
    ) or Oxygen Plasma (5 min) to maximize surface hydroxyl groups (negative charge).
    
    • Safety: Piranha solution is extremely corrosive and reacts violently with organics.

  • Solution Prep: Dissolve TDG-HCl in absolute ethanol at a concentration of 1–5 mM.

  • Incubation: Immerse the clean substrate into the solution for 1–6 hours at room temperature.

  • Rinsing: Remove substrate and rinse copiously with fresh ethanol to remove loosely bound multilayers.

  • Curing: Dry under a stream of nitrogen. Bake at

    
     for 1 hour to stabilize the adsorbed layer.
    

Characterization & Validation

Every batch of coated material must be validated to ensure the active is present and functional.

Surface Characterization
TechniqueExpected ResultPurpose
Contact Angle Increase (e.g., from

to

)
Confirms presence of hydrophobic

tails at the interface.
ATR-FTIR Peaks at ~1640

(C=N) and ~3300

(N-H)
Identifies guanidine functional groups on the surface.
XPS Detection of Nitrogen (N1s signal)Quantifies surface coverage of the amine/guanidine species.
Antimicrobial Efficacy Testing (ISO 22196 Modified)
  • Inoculum: Prepare a suspension of S. aureus (ATCC 6538) or E. coli (ATCC 8739) adjusted to

    
     CFU/mL in nutrient broth.
    
  • Contact: Place 100

    
    L of inoculum onto the coated surface (2x2 cm). Cover with a sterile polyethylene film to spread the liquid.
    
  • Incubation: Incubate at

    
     for 24 hours in a humidified chamber.
    
  • Recovery: Wash the surface with 10 mL of neutralizing broth (D/E Neutralizing Broth) to recover surviving bacteria.

  • Enumeration: Plate serial dilutions on agar. Calculate Log Reduction compared to an uncoated control.

    • Target:

      
       Log reduction (99.9% kill) is considered effective for antimicrobial coatings.
      

Troubleshooting & Optimization

Issue: Coating Haze or Phase Separation (Strategy A)
  • Cause: Incompatibility between the hydrophobic PU and the hydrophilic guanidinium salt.

  • Solution: Switch the counter-ion. Convert TDG-HCl to TDG-Stearate or TDG-Dodecylsulfate (hydrophobic ion pairing). This significantly improves solubility in THF/Toluene and matrix compatibility.

Issue: Low Durability / Leaching
  • Cause: Physical adsorption (Strategy B) is weak against abrasion.

  • Solution: Use a cross-linker. Add a small amount of di-isocyanate or use a primer layer (e.g., polydopamine) to covalently anchor the guanidine to the surface.

Issue: Cytotoxicity
  • Cause: High concentrations of cationic surfactants can lyse mammalian cells.

  • Solution: Perform an elution cytotoxicity test (ISO 10993-5). If cytotoxic, reduce TDG loading to <1% or wash the coating for 24 hours in PBS before use to remove loosely bound "burst release" fraction.

References

  • Synthesis of Guanidines: K. Tsubokura et al., "An Efficient Guanylation of Amines," Synlett, vol. 25, pp. 1302–1306, 2014.[2] Link

  • Mechanism of Action: Zhou, Z. et al., "Membrane disruption and DNA binding of polyhexamethylene guanidine hydrochloride," Scientific Reports, vol. 6, 2016. Link

  • Polymer Formulations: Wei, D. et al., "Water-Insoluble Polymeric Guanidine Derivative and Application in the Preparation of Antibacterial Coating of Catheter," ACS Applied Materials & Interfaces, vol. 10, no. 44, 2018. Link

  • Antimicrobial Testing Standards: ISO 22196:2011, "Measurement of antibacterial activity on plastics and other non-porous surfaces." Link

  • Alkylguanidine Properties: Gilbert, P. & Moore, L.E., "Cationic antiseptics: diversity of action under a common epithet," Journal of Applied Microbiology, vol. 99, pp. 703–715, 2005. Link

Sources

Application

MIC determination assay using tetradecylguanidine monohydrochloride

Application Notes and Protocols Topic: Minimum Inhibitory Concentration (MIC) Determination for Tetradecylguanidine Monohydrochloride Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Minimum Inhibitory Concentration (MIC) Determination for Tetradecylguanidine Monohydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of tetradecylguanidine monohydrochloride, a potent cationic antimicrobial agent. The protocol herein is based on the highly standardized broth microdilution method, aligning with best practices recommended by the Clinical and Laboratory Standards Institute (CLSI). This application note is designed to equip researchers with not only a step-by-step methodology but also the underlying scientific principles, quality control measures, and data interpretation frameworks necessary for generating accurate and reproducible antimicrobial susceptibility data.

Introduction: The Scientific Context

Tetradecylguanidine Monohydrochloride: A Membrane-Active Antimicrobial

Tetradecylguanidine monohydrochloride belongs to the guanidinium class of compounds, which are gaining significant interest as potential antimicrobial agents. At physiological pH, the guanidine group is protonated, conferring a positive charge to the molecule.[1] The proposed mechanism of action involves a primary electrostatic interaction between the cationic guanidinium head and the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts membrane integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[1] Its amphipathic nature, with a long alkyl (tetradecyl) chain, facilitates its insertion into the lipid bilayer, enhancing its disruptive capabilities.

The Critical Role of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the most fundamental quantitative measure of an antimicrobial agent's in vitro activity. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.[2][3] Establishing a reliable MIC value is a critical first step in the research and development of any new antimicrobial. It serves as a benchmark for:

  • Assessing the potency and spectrum of activity against a panel of clinically relevant pathogens.

  • Monitoring the emergence of microbial resistance.[3]

  • Providing essential data for pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict in vivo efficacy.[3]

This guide details the broth microdilution method, a robust and widely accepted technique for MIC determination.[4]

Principle of the Broth Microdilution Assay

The broth microdilution method employs a 96-well microtiter plate to test a range of antimicrobial concentrations against a standardized bacterial inoculum. The core principle is serial dilution, where the antimicrobial compound is systematically diluted in a liquid growth medium, typically in a two-fold series.[5] Each well is then inoculated with a calibrated concentration of the test microorganism. Following incubation under controlled conditions, the plates are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which no growth is observed.[2]

Workflow for MIC Determination

The following diagram outlines the complete experimental workflow for determining the MIC of tetradecylguanidine monohydrochloride.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare Compound Stock (e.g., 1280 µg/mL in water) F Perform 2-Fold Serial Dilution of Compound across plate A->F B Prepare Bacterial Culture (18-24h on agar plate) C Adjust Inoculum to 0.5 McFarland Standard B->C D Dilute Inoculum for Final Well Concentration C->D G Inoculate Wells with Diluted Bacterial Suspension D->G E Dispense Growth Media (CAMHB) into 96-well plate E->F F->G H Add Controls (Growth & Sterility) G->H I Incubate Plate (35°C for 16-20 hours) J Visually Inspect Wells for Turbidity I->J K Determine & Record MIC (Lowest clear well) J->K L Validate with QC Strain Results K->L M Report MIC L->M Results Valid N Troubleshoot & Repeat L->N Results Invalid

Caption: Experimental workflow for MIC determination.

Materials and Reagents

Equipment
  • Biosafety cabinet (Class II)

  • Incubator (35 ± 2°C, ambient air)

  • Autoclave

  • Adjustable single and multichannel micropipettes

  • Sterile pipette tips (aerosol-resistant)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Vortex mixer

  • Nephelometer or spectrophotometer for McFarland standard measurement

  • Manual or automated plate reader (optional)

Reagents and Consumables
  • Tetradecylguanidine Monohydrochloride: Analytical grade powder.

  • Solvent: Sterile deionized water or Dimethyl Sulfoxide (DMSO), depending on solubility. Water is preferred.

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepared according to the manufacturer's instructions and sterilized.

  • Culture Plates: Tryptic Soy Agar (TSA) or other suitable non-selective agar.

  • Saline: Sterile 0.85% NaCl solution.

  • McFarland Turbidity Standard: 0.5 standard.

  • Quality Control (QC) Strains:

    • Staphylococcus aureus ATCC® 29213™ or ATCC® 25923™

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Enterococcus faecalis ATCC® 29212™

Detailed Experimental Protocol

Preparation of Antimicrobial Stock Solution

The accuracy of the MIC is critically dependent on the precise preparation of the stock solution.

  • Solubility Test (if necessary): Before preparing the main stock, test the solubility of tetradecylguanidine monohydrochloride in sterile deionized water. If solubility is poor, analytical grade DMSO may be used. However, the final concentration of DMSO in any well must not exceed 1%, as higher concentrations can affect bacterial growth.

  • Calculate Required Mass: To prepare a 1280 µg/mL stock solution (a convenient concentration for a top final concentration of 64 µg/mL), use the following formula, accounting for compound potency if it is not 100%.

    • Mass (mg) = [Desired Concentration (µg/mL) * Desired Volume (mL)] / [Potency (µg/mg)]

  • Preparation: Aseptically weigh the calculated amount of tetradecylguanidine monohydrochloride powder and dissolve it in the chosen sterile solvent (e.g., sterile water) to the final volume in a sterile tube.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

This procedure must be performed aseptically to ensure a pure culture at the correct concentration.

  • Subculture: From a frozen stock, streak the test organism and relevant QC strains onto separate non-selective agar plates. Incubate at 35°C for 18-24 hours to obtain fresh, isolated colonies.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology.

  • Prepare Suspension: Touch the top of each colony with a sterile loop or swab and transfer the growth into a tube containing 3-5 mL of sterile saline. Vortex thoroughly to create a smooth, homogenous suspension.

  • Standardize Turbidity: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[6] This can be done by visual comparison against a white background with contrasting black lines or, more accurately, using a nephelometer. This suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Final Dilution: This standardized suspension must be further diluted to achieve the target final inoculum concentration in the wells (5 x 10⁵ CFU/mL). Within 15 minutes of standardization, perform a 1:100 dilution. For example, add 0.1 mL of the 0.5 McFarland suspension to 9.9 mL of sterile CAMHB. This diluted inoculum now contains approximately 1-2 x 10⁶ CFU/mL and is ready for use.

96-Well Plate Preparation and Inoculation

The following diagram illustrates a standard plate layout for testing one compound against one bacterial strain.

Caption: Example 96-well plate layout for MIC assay.

  • Add Broth: Using a multichannel pipette, add 50 µL of sterile CAMHB to all wells in columns 1 through 11. Add 100 µL of CAMHB to the sterility control well (column 12).

  • Add Compound: Add 100 µL of the 1280 µg/mL working stock of tetradecylguanidine monohydrochloride to the wells in column 1. This creates a total volume of 150 µL and an initial concentration of 853.3 µg/mL. Note: This initial over-concentration is subsequently diluted.

  • Serial Dilution: Using a multichannel pipette set to 50 µL, mix the contents of column 1 by pipetting up and down several times. Transfer 50 µL from column 1 to column 2.

  • Continue Dilution: Change pipette tips. Mix the contents of column 2 and transfer 50 µL to column 3. Repeat this process through column 10, discarding 50 µL from column 10 after the final transfer. This creates a two-fold dilution series from 64 µg/mL to 0.125 µg/mL after the final inoculation step.

  • Inoculate Plate: Add 50 µL of the final diluted bacterial inoculum (prepared in step 5.2) to wells in columns 1 through 11. Do not add inoculum to the sterility control well (column 12). The final volume in all test and growth control wells is now 100 µL.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Data Interpretation and Quality Control

Reading and Recording the MIC
  • Check Controls First: Before reading the test wells, validate the assay by checking the controls.

    • Sterility Control (Column 12): Must be clear (no turbidity). If turbid, the media or plate was contaminated, and the test is invalid.

    • Growth Control (Column 11): Must show distinct turbidity. If clear, the inoculum was not viable, and the test is invalid.

  • Determine MIC: Place the plate on a dark, non-reflective surface or a reading stand. The MIC is the lowest concentration of tetradecylguanidine monohydrochloride that completely inhibits visible growth. This is the first clear well in the dilution series.[2] A small, sharply defined "button" of cells at the bottom of a U-bottom well is acceptable and should be considered as no growth.

Mandatory Quality Control

Running QC strains with established MIC ranges is a non-negotiable step for validating the assay.[7][8][9] The entire assay setup, including media, incubation, and operator technique, is only considered reliable if the MIC value for the QC strain falls within its published acceptable range.

QC Strain Antimicrobial Agent Acceptable MIC Range (µg/mL)
E. faecalis ATCC® 29212™Ampicillin0.5 - 2
S. aureus ATCC® 29213™Vancomycin0.5 - 2
E. coli ATCC® 25922™Ciprofloxacin0.004 - 0.016
P. aeruginosa ATCC® 27853™Gentamicin0.5 - 2
Note: This table provides examples of QC ranges for common antibiotics as per CLSI guidelines. The MIC of tetradecylguanidine monohydrochloride against these strains must be established and validated in-house.
Data Presentation

MIC results should be presented in a clear, tabular format.

Bacterial Strain Source MIC of Tetradecylguanidine (µg/mL)
Staphylococcus aureusATCC® 25923™2
Staphylococcus aureus (MRSA)Clinical Isolate 14
Escherichia coliATCC® 25922™8
Pseudomonas aeruginosaATCC® 27853™16

Troubleshooting

Problem Potential Cause(s) Corrective Action(s)
Growth in Sterility Control Contamination of media, pipette tips, or plate. Poor aseptic technique.Discard results. Use fresh, sterile reagents and consumables. Review and reinforce aseptic technique.
No Growth in Growth Control Inoculum was not viable or too dilute. Incorrect incubation conditions.Discard results. Ensure a fresh culture is used and inoculum is prepared correctly. Verify incubator temperature and atmosphere.
"Skipped" Wells (Growth at higher concentration, no growth at lower) Pipetting error during serial dilution. Contamination of a single well.The test for that organism should be repeated. The MIC cannot be reliably determined.
QC Strain MIC Out of Range Inoculum density incorrect. Media composition issue (e.g., incorrect cation concentration). Incubation time or temperature incorrect. Pipetting error. Degradation of antimicrobial stock.Investigate all potential causes systematically. Verify McFarland standard, media preparation, and incubator settings. Prepare fresh dilutions and repeat the test.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.).
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28).
  • Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021, November 20).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI. (n.d.). Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Minimum Inhibitory Concentration • LITFL • CCC Infectious disease. (2020, November 3). Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). Retrieved from [Link]

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC. (2017, August 15). Retrieved from [Link]

  • MIC (Broth Microdilution) Testing - YouTube. (2020, July 27). Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.).

Sources

Method

Application Note &amp; Protocol: Enhancing the Aqueous Solubility of Tetradecylguanidine

Abstract Tetradecylguanidine (TDG), a cationic amphiphile with a C14 alkyl chain, presents significant formulation challenges due to its limited solubility in aqueous buffers at physiological pH. This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetradecylguanidine (TDG), a cationic amphiphile with a C14 alkyl chain, presents significant formulation challenges due to its limited solubility in aqueous buffers at physiological pH. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to enhance the aqueous solubility of TDG. We delve into the physicochemical principles governing its solubility and present detailed, validated protocols for systematic solubility enhancement using pH adjustment, co-solvents, and surfactant-based micellar solubilization. This guide emphasizes the causality behind experimental choices to empower researchers to develop robust and effective formulations.

Introduction: The Challenge of Tetradecylguanidine Solubility

Tetradecylguanidine belongs to the family of guanidinium compounds, which are characterized by a positively charged headgroup and a hydrophobic tail. This amphiphilic nature drives TDG to form micelles and other aggregates in aqueous solutions, a behavior that is highly dependent on concentration, temperature, and the ionic strength of the medium. The primary obstacle in formulating TDG is its tendency to precipitate in neutral or alkaline aqueous solutions as the uncharged, less soluble free base.

The guanidinium group of TDG has a high pKa, typically in the range of 12-13. This means that at physiological pH (~7.4), it is predominantly in its protonated, cationic form. While the positive charge promotes interaction with water, the long C14 alkyl chain introduces significant hydrophobicity, leading to poor aqueous solubility. Overcoming this challenge is critical for its application in various fields, including its use as an antimicrobial agent and in drug delivery systems.

Principle of Solubility Enhancement

The solubility of an ionizable compound like TDG can be manipulated by controlling the equilibrium between its ionized and non-ionized forms. According to the Henderson-Hasselbalch equation, the ratio of the ionized to non-ionized form is dependent on the pH of the solution and the pKa of the compound.

  • pH Adjustment: By lowering the pH of the aqueous buffer, we can shift the equilibrium towards the protonated (cationic) form of TDG, which is significantly more water-soluble than the neutral free base.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system. This weakens the hydrophobic effect and provides a more favorable environment for the non-polar alkyl chain of TDG.

  • Surfactants: Non-ionic surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the non-polar tail of TDG, effectively sequestering it from the aqueous environment and increasing its overall solubility.

Experimental Protocols for Solubility Enhancement

The following protocols provide a systematic approach to enhancing and quantifying the solubility of tetradecylguanidine in aqueous buffers.

Materials and Equipment
  • Tetradecylguanidine Hydrochloride (or other salt form)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Phosphate Buffered Saline (PBS) tablets or reagents

  • Ethanol (95% or absolute)

  • Propylene Glycol

  • Polysorbate 80 (Tween® 80)

  • Deionized (DI) water (18.2 MΩ·cm)

  • pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a suitable detector (e.g., UV or Charged Aerosol Detector)

  • 0.22 µm syringe filters

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the steps to determine the solubility of TDG as a function of pH.

Workflow Diagram:

G cluster_prep Buffer Preparation cluster_exp Solubility Experiment cluster_analysis Analysis prep1 Prepare 0.1 M Phosphate Buffer prep2 Adjust pH to 4.0, 5.0, 6.0, 7.0, 7.4, 8.0 prep1->prep2 exp1 Add excess TDG to each buffer prep2->exp1 exp2 Equilibrate for 24h at 25°C exp1->exp2 exp3 Centrifuge to pellet undissolved solid exp2->exp3 exp4 Filter supernatant (0.22 µm) exp3->exp4 analysis1 Quantify TDG concentration by HPLC exp4->analysis1 analysis2 Plot Solubility vs. pH analysis1->analysis2

Caption: Workflow for determining TDG solubility by pH adjustment.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a series of 0.1 M phosphate buffers with pH values ranging from 4.0 to 8.0. Use HCl and NaOH to adjust the pH accurately.

  • Sample Preparation: To 1.5 mL of each buffer in a microcentrifuge tube, add an excess amount of tetradecylguanidine hydrochloride (e.g., 20 mg).

  • Equilibration: Vortex each tube for 1 minute and then place them on a rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the concentration of dissolved TDG using a validated HPLC method.

  • Data Analysis: Plot the measured solubility (in mg/mL or mM) as a function of buffer pH.

Expected Outcome: The solubility of tetradecylguanidine is expected to increase significantly as the pH decreases. A sharp drop in solubility is anticipated as the pH approaches and surpasses the pKa of the guanidinium group, leading to the precipitation of the free base.

Protocol 2: Co-solvent-Mediated Solubility Enhancement

This protocol investigates the effect of common pharmaceutical co-solvents on the solubility of TDG.

Step-by-Step Procedure:

  • Solvent System Preparation: Prepare a series of aqueous solutions containing increasing concentrations (v/v) of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40% ethanol or propylene glycol) in a buffer of fixed pH (e.g., pH 7.4 PBS).

  • Sample Preparation and Equilibration: Following the procedure outlined in Protocol 1 (steps 2-3), add excess TDG to each co-solvent mixture and equilibrate for 24 hours.

  • Phase Separation and Analysis: Proceed with steps 4-8 from Protocol 1 to determine the solubility of TDG in each co-solvent mixture.

  • Data Analysis: Plot the solubility of TDG as a function of the co-solvent concentration.

Expected Outcome: The solubility of TDG should increase with higher concentrations of the organic co-solvent. This is due to the reduction in the polarity of the solvent, which better accommodates the hydrophobic C14 tail of the molecule.

Protocol 3: Surfactant-Mediated Micellar Solubilization

This protocol explores the use of a non-ionic surfactant to enhance TDG solubility.

Workflow Diagram:

G cluster_prep Surfactant Solution Prep cluster_solubilization Solubilization & Analysis prep1 Prepare stock solution of Polysorbate 80 in PBS (pH 7.4) prep2 Create serial dilutions above and below CMC prep1->prep2 sol1 Add excess TDG to each surfactant concentration prep2->sol1 sol2 Equilibrate, centrifuge, and filter sol1->sol2 sol3 Quantify TDG by HPLC sol2->sol3

Caption: Protocol for surfactant-mediated TDG solubilization.

Step-by-Step Procedure:

  • Surfactant Solution Preparation: Prepare a series of solutions of Polysorbate 80 in PBS (pH 7.4) at concentrations ranging from below to well above its critical micelle concentration (CMC for Polysorbate 80 is ~0.01-0.02 mg/mL).

  • Sample Preparation and Equilibration: Add an excess amount of TDG to each surfactant solution and equilibrate for 24 hours as described in Protocol 1.

  • Phase Separation and Analysis: Follow steps 4-8 from Protocol 1 to determine the solubility of TDG at each surfactant concentration.

  • Data Analysis: Plot the solubility of TDG as a function of the Polysorbate 80 concentration.

Expected Outcome: A significant increase in TDG solubility is expected at surfactant concentrations above the CMC. This is indicative of the incorporation of TDG molecules into the hydrophobic core of the micelles.

Data Summary and Interpretation

The results from the above protocols can be summarized in the following tables for clear comparison.

Table 1: Solubility of Tetradecylguanidine as a Function of pH

Buffer pHMeasured Solubility (mg/mL)
4.0[Value from experiment]
5.0[Value from experiment]
6.0[Value from experiment]
7.0[Value from experiment]
7.4[Value from experiment]
8.0[Value from experiment]

Table 2: Effect of Co-solvents on TDG Solubility in PBS (pH 7.4)

Co-solvent Concentration (% v/v)Solubility with Ethanol (mg/mL)Solubility with Propylene Glycol (mg/mL)
0[Value from experiment][Value from experiment]
10[Value from experiment][Value from experiment]
20[Value from experiment][Value from experiment]
30[Value from experiment][Value from experiment]
40[Value from experiment][Value from experiment]

Table 3: Micellar Solubilization of TDG with Polysorbate 80 in PBS (pH 7.4)

Polysorbate 80 Conc. (mg/mL)Measured TDG Solubility (mg/mL)
0[Value from experiment]
0.005[Value from experiment]
0.01[Value from experiment]
0.05[Value from experiment]
0.1[Value from experiment]
0.5[Value from experiment]

Conclusion and Recommendations

This application note has outlined three effective strategies for enhancing the aqueous solubility of tetradecylguanidine. The choice of method will depend on the specific requirements of the final application.

  • For applications where a low pH is tolerable, pH adjustment is the most straightforward and cost-effective method.

  • Co-solvents like ethanol and propylene glycol are effective but may not be suitable for all biological applications due to potential toxicity or effects on protein stability.

  • Micellar solubilization using non-ionic surfactants such as Polysorbate 80 is a powerful technique for formulating TDG at physiological pH, particularly for parenteral drug delivery systems.

It is recommended to perform compatibility and stability studies on the final formulation to ensure its suitability for the intended use. A combination of these techniques (e.g., a slightly acidic buffered solution containing a co-solvent) may also provide synergistic effects on solubility.

References

  • Title: Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

  • Title: The pKa of the Guanidinium Group Source: Journal of the American Chemical Society URL: [Link]

  • Title: Co-solvents in Pharmaceutical Formulations Source: "Pharmaceutical Dosage Forms and Drug Delivery" by Ram I. Mahato URL: [Link]

  • Title: Critical Micelle Concentration (CMC) of Surfactants Source: Langmuir URL: [Link]

Application

Application Note: Tetradecylguanidine and Alkylguanidinium Salts as Advanced Phase Transfer Catalysts in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Executive Summary Phase-transfer catalysis (PTC) is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary

Phase-transfer catalysis (PTC) is a cornerstone of modern biphasic organic synthesis, enabling reactions between mutually insoluble aqueous nucleophiles and organic electrophiles. While traditional quaternary ammonium salts (e.g., TBAB, Aliquat 336) are ubiquitous, they suffer from thermal degradation (Hoffmann elimination) at elevated temperatures and often form excessively tight ion pairs that dampen nucleophilic reactivity[1].

Tetradecylguanidine (TDG) and its corresponding alkylguanidinium salts represent a paradigm shift in PTC design. By leveraging a highly delocalized cationic core and a precisely tuned C14 lipophilic tail, TDG acts as a highly stable, hyper-activating catalyst[2][3]. This application note details the mechanistic causality behind guanidinium-based PTCs, provides quantitative benchmarks, and outlines a self-validating protocol for biphasic alkylation workflows in drug development.

Mechanistic Causality: The Guanidinium Advantage

To understand why tetradecylguanidine outperforms traditional ammonium salts, we must analyze the physical chemistry of the catalyst-anion interaction.

The "Naked Anion" Effect via Charge Delocalization

In standard quaternary ammonium catalysts, the positive charge is localized on a single sp³-hybridized nitrogen atom. This creates a dense electrostatic field, resulting in a tightly bound ion pair with the nucleophile (e.g., halide, cyanide, or acetate)[1].

Conversely, the guanidinium cation features an sp²-hybridized central carbon, allowing the positive charge to be symmetrically delocalized across three nitrogen atoms via resonance[1][4]. This diffuse charge density significantly weakens the electrostatic grip on the accompanying anion. When the TDG-anion complex partitions into the organic phase, the anion is effectively "naked"—stripped of its aqueous hydration shell and only loosely bound to the catalyst. This dramatically lowers the activation energy required for nucleophilic attack, accelerating reaction rates[4].

Optimal Lipophilic Partitioning

The efficacy of a PTC is dictated by its partition coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) between the aqueous and organic phases. Short-chain guanidines (e.g., hexamethylguanidinium) are highly stable but can struggle to partition bulky anions into non-polar solvents like toluene[2]. The 14-carbon (tetradecyl) aliphatic chain of TDG provides the exact lipophilicity required to drag heavily hydrated nucleophiles across the interfacial boundary without acting as an aggressive surfactant that causes intractable emulsions[3].

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase Nu Nucleophile (Nu-) IonPair [TDG+] [Nu-] Active Ion Pair Nu->IonPair Phase Transfer Salt Na+ Nu- Salt->Nu Dissociation Substrate Substrate (R-X) Product Product (R-Nu) Substrate->Product Substitution IonPair->Substrate Nucleophilic Attack Catalyst Tetradecylguanidine (TDG+) IonPair->Catalyst Regeneration Catalyst->IonPair Ion Pairing

Mechanism of tetradecylguanidine-mediated phase transfer and nucleophilic activation.

Quantitative Catalyst Comparison

The structural advantages of alkylguanidinium salts translate to measurable performance improvements in the laboratory. The table below summarizes the benchmarking of TDG against industry-standard catalysts in high-temperature nucleophilic substitutions (e.g., Halex reactions and N-alkylations)[2][5][6].

Catalyst TypeThermal Stability LimitRelative NucleophilicityOptimal LoadingEmulsion Risk
Tetrabutylammonium Bromide (TBAB) < 110°C (Degrades)1.0x (Baseline)5 - 10 mol%Low
Aliquat 336 < 120°C1.2x5 - 10 mol%High
Hexaethylguanidinium Chloride > 200°C3.8x1 - 3 mol%Low
Tetradecylguanidine (TDG) > 180°C 4.2x 1 - 2 mol% Moderate

Data Synthesis Note: TDG demonstrates a >4-fold increase in nucleophilic reaction rates compared to TBAB, primarily due to the "naked anion" effect and its resistance to thermal degradation, allowing for higher reaction temperatures without catalyst death[2][6].

Self-Validating Protocol: Biphasic N-Alkylation using Tetradecylguanidine

This protocol outlines the N-alkylation of a heterocyclic pharmaceutical intermediate (e.g., a pyrrolidine-2-carboxylic acid derivative) using TDG[7]. The methodology is designed as a self-validating system , embedding analytical checkpoints to ensure causality between the observed reaction state and the underlying chemistry.

Materials Required
  • Substrate: Heterocyclic amine (1.0 eq, 10 mmol)

  • Alkylating Agent: Alkyl halide or mesylate (1.2 eq, 12 mmol)

  • Catalyst: Tetradecylguanidine (TDG) (0.02 eq, 2 mol%)

  • Aqueous Base: 50% w/w NaOH solution (3.0 eq, 30 mmol)

  • Organic Solvent: Toluene or 2-Methyltetrahydrofuran (20 mL)

Step-by-Step Methodology

Step 1: Biphasic System Initialization

  • Charge a 100 mL jacketed reactor with 20 mL of the organic solvent.

  • Add the heterocyclic amine substrate (10 mmol) and stir at 300 rpm until fully dissolved.

  • Introduce the 50% w/w NaOH solution. Causality Check: The high concentration of NaOH serves a dual purpose: it deprotonates the substrate and acts as a dehydrating agent for the organic phase, minimizing water-induced hydrolysis of the alkylating agent[6].

Step 2: Catalyst Activation & Alkylation 4. Add Tetradecylguanidine (2 mol%) to the biphasic mixture. 5. Add the alkylating agent (12 mmol) dropwise over 15 minutes to prevent localized exothermic spikes. 6. Increase the stirring rate to 800 rpm to maximize the interfacial surface area. Heat the reaction to 65°C.

Step 3: Self-Validation & Monitoring 7. Validation Checkpoint 1 (pH): After 1 hour, halt stirring to allow phase separation. Sample the aqueous layer. The pH must remain >12. If pH < 12, base depletion has occurred (likely due to side-reaction hydrolysis); add 1.0 eq NaOH. 8. Validation Checkpoint 2 (Conversion): Sample the organic layer, dilute with acetonitrile, and analyze via HPLC (UV 254 nm).

  • Logic: TDG accelerates the reaction so efficiently that >95% conversion should be observed within 2 hours. If conversion is stalled at <80%, it indicates catalyst poisoning or insufficient stirring (mass transfer limitation).

Step 4: Quench and Isolation 9. Once HPLC confirms >95% conversion, cool the reactor to 20°C. 10. Add 20 mL of deionized water to dissolve precipitated salts. 11. Separate the phases. Wash the organic phase with 0.1 M HCl (10 mL) to protonate and partition the TDG catalyst into the aqueous waste, preventing downstream contamination. 12. Concentrate the organic phase under reduced pressure to yield the alkylated product.

Experimental_Workflow Start 1. Prepare Biphasic System AddCat 2. Add Tetradecylguanidine Start->AddCat AddSub 3. Introduce Substrates AddCat->AddSub React 4. Stir at Target Temp AddSub->React Validate Self-Validation: HPLC Conversion Check React->Validate Adjust Optimize: Adjust Temp/Base Validate->Adjust < 95% Yield Separate 5. Phase Separation Validate->Separate > 95% Yield Adjust->React Purify 6. Organic Wash & Isolation Separate->Purify

Self-validating experimental workflow for biphasic synthesis using tetradecylguanidine.

Industrial Applications in Drug Development

The unique properties of tetradecylguanidine and related alkylguanidinium salts have made them highly valuable in active pharmaceutical ingredient (API) synthesis:

  • Carbapenem Antibiotics: TDG is utilized as a specialized base and phase-transfer agent in the synthesis of Ertapenem sodium. Its ability to facilitate reactions at low temperatures (-40°C to 10°C) while maintaining solubility in complex solvent mixtures (like DMF/THF) is critical for protecting sensitive functional groups during the coupling of side chains to the carbapenem core[3].

  • Asymmetric Synthesis: Chiral derivatives of guanidinium salts are increasingly used for enantioselective nucleophilic additions. The rigid hydrogen-bonding network of the guanidinium core can be engineered to direct the stereochemical outcome of incoming nucleophiles attacking transient species like arynes[4].

  • Heterocyclic Derivatization: In the synthesis of pyrrolidine-2-carboxylic acid derivatives, TDG acts as a superior catalyst for alkylation steps, preventing the racemization of chiral centers that typically occurs when stronger, homogenous bases are used[7].

References

  • Shirakawa, S., & Maruoka, K. (2017). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. Accounts of Chemical Research, 50(4), 878-889. Available at:[Link]

  • Halpern, M. (n.d.). Hexamethyl Guanidinium Chloride. PTC Organics, Inc. Available at:[Link]

  • Kantlehner, W., et al. (2014). Hexaethylguanidinium Salts. Crystals, 4(3), 405-415. Available at:[Link]

  • Pan, G., et al. (2023). Catalytic Enantioselective Nucleophilic Addition to Arynes by a New Quaternary Guanidinium Salt-Based Phase-Transfer Catalyst. Journal of the American Chemical Society. Available at:[Link]

  • Chiles, M. S., et al. (2003). Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions. Journal of Organic Chemistry, 68(6), 2300-2309. Available at: [Link]

  • World Intellectual Property Organization. (2013).Method for preparing ertapenem sodium. Patent WO2013029293A1.
  • World Intellectual Property Organization. (2014).Preparation method for pyrrolidine-2-carboxylic acid derivatives. Patent WO2014206257A1.

Sources

Method

Determining Alkylguanidine Residues in Water: An Advanced HPLC-MS/MS Application Note

Abstract: This document provides a comprehensive guide for the detection and quantification of alkylguanidine residues in various water matrices. Alkylguanidines, a class of persistent and mobile organic compounds (PMOCs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the detection and quantification of alkylguanidine residues in various water matrices. Alkylguanidines, a class of persistent and mobile organic compounds (PMOCs), pose a potential threat to water quality due to their high solubility and resistance to degradation.[1] This application note details a robust and sensitive method employing High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol emphasizes a holistic approach, from sample collection and preparation using solid-phase extraction (SPE) to the nuances of chromatographic separation and mass spectrometric detection. This guide is intended for researchers, environmental scientists, and professionals in drug development and water quality management, providing both theoretical understanding and practical, step-by-step instructions.

Introduction: The Challenge of Alkylguanidine Analysis

Guanidine and its alkylated derivatives are compounds of increasing environmental concern. Their high polarity and basicity (pKa often around 12.5) make them highly soluble in water, leading to their classification as Persistent and Mobile Organic Compounds (PMOCs).[2] This mobility allows them to traverse through various water systems, from industrial effluents to drinking water sources, posing a potential risk to ecosystems and human health.[1]

Traditional reversed-phase liquid chromatography (RP-LC) methods often struggle to retain these highly polar compounds, leading to poor separation and sensitivity.[3][4][5] To overcome this, this application note details a method centered around Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for the separation of polar analytes.[3][4][5][6] Furthermore, the inherent complexity of environmental water samples necessitates a highly selective and sensitive detection method. Tandem mass spectrometry (MS/MS) provides the required specificity and low detection limits to accurately quantify trace levels of alkylguanidine residues.[1][7]

This document will guide the user through a validated method, from sample preparation to final analysis, ensuring data of the highest quality and reliability.

Method Overview: A Logic-Driven Workflow

The analytical workflow is designed to be systematic and self-validating at each critical step. The causality behind each procedural choice is explained to empower the analyst with a deeper understanding of the method's intricacies.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Collection (with quenching agent) Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Ensures accuracy SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Spike->SPE Accounts for matrix effects & recovery losses Elute Elution of Analytes SPE->Elute Concentrate Solvent Evaporation & Reconstitution Elute->Concentrate HPLC HILIC Separation Concentrate->HPLC MS Tandem MS Detection (MRM Mode) HPLC->MS Separated analytes Quant Quantification MS->Quant Signal acquisition Report Reporting Quant->Report

Figure 1: Overall experimental workflow for alkylguanidine analysis.

Materials and Reagents

This section details the necessary equipment and chemical reagents for the successful execution of this protocol.

Apparatus/Reagent Specifications
HPLC System ACQUITY UPLC system or equivalent
Mass Spectrometer Xevo-TQ triple quadrupole mass spectrometer or equivalent
SPE Manifold Standard vacuum manifold
SPE Cartridges Oasis WCX Plus (Weak Cation Exchange) and Sep-Pak AC2 Plus (Activated Carbon)
HILIC Column Acquity UPLC BEH HILIC column (or equivalent)
Solvents HPLC-grade or MS-grade acetonitrile, methanol, and water
Reagents Formic acid, ammonium formate, sodium thiosulfate
Standards Analytical standards of target alkylguanidines and their isotope-labeled internal standards

Detailed Experimental Protocols

Sample Collection and Preservation

The integrity of the analytical result begins with proper sample collection.

Protocol:

  • Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.

  • Immediately after collection, add sodium thiosulfate (~0.05 g per 100 mL) to each sample to quench any residual chlorine, which can degrade the target analytes.[1]

  • Store samples at 4°C and analyze as soon as possible, preferably within 48 hours.

Rationale: The addition of a quenching agent is critical, especially for treated water samples like tap water, to prevent oxidative degradation of the guanidine functional group.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the typically low concentrations of alkylguanidines in environmental waters, a pre-concentration step is essential.[8] A mixed-mode solid-phase extraction (SPE) protocol is employed to effectively capture these polar, cationic compounds.

Protocol:

  • Internal Standard Spiking: To a 100 mL water sample, add a known concentration of the isotope-labeled internal standard(s).[1] This is crucial for correcting for any analyte loss during sample preparation and for mitigating matrix effects during MS analysis.[1]

  • Cartridge Conditioning: Condition a mixed-mode weak-cation-exchange (WCX) SPE cartridge connected in series with an activated carbon (AC2) cartridge. The conditioning steps typically involve washing with methanol followed by equilibration with ultrapure water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridges at a flow rate of approximately 5 mL/min.[1]

  • Washing: Wash the cartridges with a solution of aqueous methanol (e.g., 20 mL of 10-60% methanol in water) to remove interfering substances.[1]

  • Elution: Elute the retained alkylguanidines from the SPE cartridges. A common elution solvent is a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

Rationale for SPE Sorbent Choice:

  • Weak Cation Exchange (WCX): Alkylguanidines are basic and will be protonated (positively charged) in most water samples. The WCX sorbent effectively retains these cationic species through ion exchange.[1]

  • Activated Carbon (AC2): This is used in series to capture any less polar guanidine derivatives that might not be fully retained by the WCX cartridge.[1]

SPE_Workflow Start Spiked Water Sample Condition Condition SPE Cartridges (WCX + AC2) Load Load Sample Start->Load Condition->Load Wash Wash with Aqueous Methanol Load->Wash Elute Elute with Acetonitrile/Water Wash->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate End Sample for HPLC-MS/MS Concentrate->End

Figure 2: Solid-Phase Extraction (SPE) workflow.

HPLC Method: HILIC Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is the cornerstone of this method, providing excellent retention and separation for highly polar alkylguanidines.[3][4][5][6]

Chromatographic Conditions:

Parameter Value Rationale
Column Acquity UPLC BEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm)A polar stationary phase is essential for retaining hydrophilic compounds.[3][4][5][6]
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic AcidAmmonium formate acts as a buffer and improves peak shape. Formic acid aids in the protonation of the analytes for positive ion mode MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic solvent is the weak eluent in HILIC.[4]
Gradient Elution Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.Gradient elution is necessary to separate a range of alkylguanidines with varying polarities.[6]
Flow Rate 0.3 mL/minOptimized for the column dimensions.
Column Temperature 40°CTo ensure reproducible retention times.
Injection Volume 5 µL

Rationale for HILIC: In HILIC, the stationary phase is polar, and the mobile phase has a high organic content. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[4] This is in contrast to reversed-phase chromatography where the stationary phase is non-polar.

Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace analysis in complex matrices.[1]

MS/MS Parameters:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Analyte-specific precursor-to-product ion transitions

MRM Transition Selection: For each target alkylguanidine and its isotope-labeled internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure confident identification and accurate quantification. The quantifier is typically the most intense transition, while the qualifier provides an additional point of confirmation.

Method Validation

To ensure the reliability of the analytical data, the method must be thoroughly validated according to established guidelines such as those from the ICH or EURACHEM.[9][10][11]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Accuracy (Recovery) The closeness of the test results to the true value.80-120% recovery of spiked analyte
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.[12]

Results and Discussion

A successfully developed and validated method will yield sharp, symmetrical chromatographic peaks for the target alkylguanidines, well-separated from matrix interferences. The use of isotope-labeled internal standards is critical for achieving high accuracy and precision, with recoveries typically ranging from 73% to 137% in various water matrices.[1] Method detection limits (MDLs) in the low ng/L range are achievable, demonstrating the high sensitivity of this approach.[1] For instance, studies have reported MDLs as low as 0.25 ng/L for some guanidine derivatives.[1]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of alkylguanidine residues in water. By combining a robust sample preparation technique with the power of HILIC-MS/MS, this method offers the sensitivity, selectivity, and reliability required for monitoring these emerging contaminants in the aquatic environment. The explanations of the rationale behind each step are intended to provide the analyst with the necessary expertise to successfully implement and troubleshoot this advanced analytical procedure.

References

  • Nakagawa, R., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research. Available at: [Link]

  • Nakagawa, R., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research. Available at: [Link]

  • Khan, M. A., & Iqbal, Z. (2016). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Available at: [Link]

  • Palatinszky, M., et al. (2022). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX. Available at: [Link]

  • Palaitis, W., & Curran, J. R. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science. Available at: [Link]

  • Buszevski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Shehata, A., et al. (2023). Validation of a Method for the Measurement of Caffeine in Water by HPLC-UV. Green and Sustainable Chemistry. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Guidelines. Available at: [Link]

  • EURACHEM. (n.d.). Guides. Available at: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Available at: [Link]

  • Zhang, Y., et al. (2024). Recent progress in the application of hydrophilic interaction liquid chromatography for the separation and analysis of traditional Chinese medicine. Journal of Pharmaceutical Analysis. Available at: [Link]

  • U.S. Environmental Protection Agency. (2022). Approved CWA Test Methods: Organic Compounds. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of C14-guanidine hydrochloride salts

Welcome to the technical support center for C14-guanidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C14-guanidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this long-chain cationic surfactant. Here, we provide in-depth, field-proven insights and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of C14-guanidine hydrochloride.

Q1: What is C14-guanidine hydrochloride and why is it used?

C14-guanidine hydrochloride, also known as dodecylguanidine hydrochloride, is a cationic surfactant.[1][2][3] Its structure consists of a long, 14-carbon hydrophobic alkyl chain (C14) and a highly basic, hydrophilic guanidinium headgroup. This amphiphilic nature allows it to interact with cell membranes, making it a potent antimicrobial and antifungal agent used in disinfectants, biocides for industrial water treatment, and as a research compound for studying protein denaturation and membrane interactions.[1][3]

Q2: Why is C14-guanidine hydrochloride often difficult to dissolve in water?

The primary challenge arises from its molecular structure. The long C14 hydrophobic tail resists interaction with polar water molecules. While the charged guanidinium headgroup is hydrophilic, the strong intermolecular forces between the long alkyl chains can cause the molecules to aggregate and precipitate from the aqueous solution, especially at higher concentrations or lower temperatures.[4] This is a common characteristic of long-chain surfactants.

Q3: What is the pKa of the guanidinium group and why is it important for solubility?

The guanidinium group is one of the strongest organic bases. Its pKa is exceptionally high, with modern measurements indicating a value of approximately 13.8.[5][6] This is significantly higher than the textbook value of ~12.5 which is also commonly cited.[7] This high pKa means the guanidinium group remains protonated (positively charged) across a very wide pH range, from strongly acidic to highly alkaline conditions.[5][8] Maintaining this charged state is critical for water solubility, as the ionic headgroup's interaction with water is what keeps the molecule in solution.[9]

Q4: What does the term "Critical Micelle Concentration" (CMC) mean for this compound?

Like other surfactants, at a certain concentration in water, C14-guanidine hydrochloride molecules will self-assemble into spherical structures called micelles. The hydrophobic C14 tails form the core of the micelle, shielded from the water, while the hydrophilic guanidinium heads form the outer surface. The concentration at which this occurs is the Critical Micelle Concentration (CMC). Factors like temperature, pH, and the presence of other solutes can influence the CMC.[10] Understanding the CMC is important as micelle formation can significantly impact the solution's properties and its interaction with other molecules.

Troubleshooting Guide: Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered during experiments.

Q1: My C14-guanidine hydrochloride solution is cloudy or forms a precipitate at my desired concentration. What is the first thing I should do?

A cloudy solution or precipitate indicates that the solubility limit has been exceeded under the current conditions. The recommended first step is to apply gentle heat.

  • Causality: The dissolution of many solids is an endothermic process, and increasing the thermal energy of the system helps overcome the lattice energy of the solid and improves the solvation of the hydrophobic tail.[11]

  • Action: Place your solution in a water bath set to 35-50°C and stir continuously until the solution becomes clear.[12] Avoid aggressive boiling, which could degrade the compound. For many applications, this simple step is sufficient. If the precipitate reappears upon cooling, you will need to employ one of the more advanced methods below.

Q2: Heating helped, but my solution is still not clear, or I need to work at room temperature. What is the next step?

Verify and adjust the pH of your solution. The stability and solubility of guanidinium salts are pH-dependent.

  • Causality: Although the guanidinium group has a very high pKa, extremely basic conditions (pH > 12) can lead to its deprotonation.[13] The neutral form of the molecule is significantly less water-soluble and will precipitate. Conversely, ensuring the pH is neutral or slightly acidic guarantees the guanidinium headgroup remains fully protonated and charged, maximizing its interaction with water.[9][14]

  • Action: Measure the pH of your solution. If it is in the basic range, adjust it to a neutral pH (around 7.0) by adding a dilute solution of hydrochloric acid (HCl) dropwise. This ensures maximum protonation without introducing other counter-ions.

Q3: I need to prepare a highly concentrated stock solution (>6 M) that remains stable. Heat and pH adjustment are not enough. What are my options?

For high concentrations, the use of co-solvents is a standard and effective technique.[15][16][17]

  • Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment.[18] This makes the solvent system more "hospitable" to the hydrophobic C14 alkyl chain, thereby reducing the energetic penalty of its solvation and increasing solubility.[19]

  • Action: Introduce a co-solvent to your aqueous solution. The choice of co-solvent may depend on the downstream application. Below is a table of common options. Start with a low percentage (e.g., 5-10% v/v) and increase as needed.

Co-SolventTypical Starting Conc. (v/v)Application Notes
Ethanol 10-20%General laboratory use, effective and volatile.[19][20]
Propylene Glycol (PG) 10-30%Biocompatible, often used in pharmaceutical formulations.[16][19]
Polyethylene Glycol (PEG 400) 10-40%Low toxicity, high solubilizing power for many compounds.[19][21]
Glycerol 5-20%Biocompatible, can increase viscosity significantly.[16][20]

Q4: My experiment is for a biological or pharmaceutical application where organic co-solvents and excessive heat must be avoided. How can I improve solubility?

For sensitive applications, forming an inclusion complex with cyclodextrins is a highly effective and biocompatible strategy.[22][23]

  • Causality: Cyclodextrins are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[22] The hydrophobic C14 tail of the guanidine salt can become encapsulated within the cyclodextrin's nonpolar cavity, forming a new, water-soluble "host-guest" complex.[23][24][25] This complex effectively masks the hydrophobic portion of the surfactant from the water, dramatically increasing its solubility.[26]

  • Action: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has enhanced water solubility compared to native β-cyclodextrin. Prepare an aqueous solution of HP-β-CD and add the C14-guanidine hydrochloride powder to it while stirring. (See Protocol 3 for details).

Visualizations and Workflows

Systematic Troubleshooting Workflow

This diagram outlines the logical progression for addressing solubility issues with C14-guanidine hydrochloride.

G cluster_0 Initial Problem cluster_1 Tier 1 Solution cluster_2 Tier 2 Solution cluster_3 Tier 3 Solutions (Application Dependent) cluster_4 Resolution Problem Solution is Cloudy or Has Precipitate Heat Apply Gentle Heat (35-50°C) with Stirring Problem->Heat Check1 Is Solution Clear? Heat->Check1 pH Adjust pH to ~7.0 with dilute HCl Check1->pH No Success Stable, Clear Solution Achieved Check1->Success Yes Check2 Is Solution Clear? pH->Check2 Cosolvent Add Co-solvent (Ethanol, PG, PEG) Check2->Cosolvent No, for General Use Cyclodextrin Use Cyclodextrins (HP-β-CD) Check2->Cyclodextrin No, for Biocompatible Use Check2->Success Yes Cosolvent->Success Cyclodextrin->Success

Caption: A step-by-step decision tree for troubleshooting solubility.

Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule enhances the solubility of C14-guanidine hydrochloride.

Caption: Encapsulation of the hydrophobic tail by a cyclodextrin host.

Experimental Protocols

Protocol 1: Basic Solubilization Using Heat and pH Adjustment

  • Weigh the required amount of C14-guanidine hydrochloride powder and add it to your aqueous solvent in a suitable glass beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stir plate and begin stirring.

  • If the powder does not fully dissolve, place the beaker in a temperature-controlled water bath set to 40°C.

  • Continue stirring for 15-30 minutes or until the solution is visually clear.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • If the solution remains clear, proceed with your experiment. If it becomes cloudy, check the pH using a calibrated pH meter.

  • If the pH is > 8.0, add 0.1 M HCl dropwise while stirring until the pH is between 6.5 and 7.5. The solution should become clear.

Protocol 2: Solubility Enhancement Using a Co-solvent (10% Ethanol Example)

  • To prepare 100 mL of a 10% ethanol solution, measure 90 mL of your aqueous buffer or water into a graduated cylinder.

  • Add 10 mL of absolute ethanol. Mix thoroughly.

  • Transfer the 100 mL of co-solvent mixture to a glass beaker with a magnetic stir bar.

  • Slowly add the pre-weighed C14-guanidine hydrochloride powder to the co-solvent while stirring at room temperature.

  • Stir until fully dissolved. The presence of the co-solvent should prevent precipitation at concentrations where it would otherwise occur in a purely aqueous solution.

Protocol 3: Solubilization via Cyclodextrin Inclusion Complex Formation

  • Determine the molar ratio for complexation. A 1:1 molar ratio of C14-guanidine hydrochloride to Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point.

  • Calculate the mass of HP-β-CD required. (Avg. M.W. of HP-β-CD is ~1380 g/mol ).

  • Dissolve the calculated mass of HP-β-CD in the desired volume of aqueous solvent with stirring.

  • Once the HP-β-CD is fully dissolved, slowly add the C14-guanidine hydrochloride powder (M.W. ~263.85 g/mol ) to the solution.

  • Continue to stir at room temperature for 1-2 hours to allow for efficient complex formation. The resulting clear solution contains the water-soluble inclusion complex.

References

  • Investigation of factors that affect cationic surfactant loading on activated carbon and perchlorate adsorption. (2025). ResearchGate. Available at: [Link]

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science. Available at: [Link]

  • Guanidinium chloride. Wikipedia. Available at: [Link]

  • Korteniemi, M., et al. (2017). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances. Available at: [Link]

  • Crini, G., et al. (2022). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules. Available at: [Link]

  • Jouyban, A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology. Available at: [Link]

  • Dodecylguanidine hydrochloride Dealer and Distributor. Multichem. Available at: [Link]

  • Pereda, S., et al. (2019). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. Molecules. Available at: [Link]

  • Griffiths, L., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Available at: [Link]

  • Guanidine Hydrochloride. PubChem. Available at: [Link]

  • Babu, P. S., & Subrahmanyam, C. V. S. (2009). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Jain, A., et al. (2005). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH Corrections and Protein Ionization in Water/Guanidinium Chloride. Biophysical Journal. Available at: [Link]

  • Chaudhary, V., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Chen, C., et al. (2020). The kinetics and mechanisms of using cationic surfactants to reduce the dissolution of clay minerals. Clays and Clay Minerals. Available at: [Link]

  • Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Pharmacy and Allied Health Sciences. Available at: [Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. Available at: [Link]

  • Lee, C., et al. (2016). Guanidinium group is protonated in a strongly basic arginine solution. Chemical Science. Available at: [Link]

  • What's the role of Dodecylguanidine Hydrochloride (DGH)?. Sinobio Chemistry. (2024). Available at: [Link]

  • Singh, A., & Kaur, G. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Anionic/cationic interactions. Scientific Spectator. (2019). Available at: [Link]

  • pKa Value of the Guanidinium Group of Arginine. CSIR NET LIFE SCIENCE COACHING. Available at: [Link]

  • guanidine hydrochloride solutions: Topics by Science.gov. Science.gov. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Li, M., et al. (2015). Arginine: Its pKa value revisited. SciSpace. Available at: [Link]

  • Effect of pH on Properties of Poly (Vinyl Pyrrolidone) +Tri-Sodium Citrate +Guanidine Hydrochloride Aqueous Two-Phase Systems. ResearchGate. (2017). Available at: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available at: [Link]

  • Guanidine Hydrochloride. Interchim. Available at: [Link]

  • N-Dodecylguanidine Hydrochloride. Alchemist. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. (2017). Available at: [Link]

  • Use of Protein Folding Reagents. Current Protocols in Protein Science. (2001). Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Tetradecylguanidine Precipitation in Phosphate Buffers

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and valid...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and validated protocols to address a common challenge: the precipitation of tetradecylguanidine and similar long-chain alkylguanidinium compounds in phosphate-based buffer systems. Our goal is to explain the underlying chemical principles driving this phenomenon and provide you with a range of practical solutions to ensure the success and reproducibility of your experiments.

Section 1: The Root Cause: Understanding the Guanidinium-Phosphate Interaction
Q1: Why does my tetradecylguanidine solution turn cloudy or form a precipitate specifically in phosphate buffers like PBS?

This is the most frequent issue users encounter, and it stems from a fundamental, high-affinity molecular interaction. The problem is twofold, involving both the cationic headgroup and the hydrophobic tail of the tetradecylguanidine molecule.

  • The "Arginine Magic" Effect: The guanidinium group of tetradecylguanidine is strongly basic, with a pKa around 13.5. This means it is fully protonated and carries a positive charge in virtually all biological buffers.[1] This cationic group has a unique ability to form strong, bidentate (two-point) hydrogen bonds with the oxygen atoms of oxoanions, such as phosphate.[2][3] This interaction is not just a simple charge attraction; it is a highly specific and stable pairing that effectively forms an insoluble guanidinium-phosphate salt.[4][5]

  • Hydrophobic Aggravation: The long, 14-carbon (tetradecyl) tail is highly hydrophobic.[6][7] In an aqueous environment, these tails naturally seek to minimize contact with water, driving the molecules to self-assemble. When the guanidinium headgroups are effectively "cross-linked" by phosphate ions, it neutralizes their charge repulsion and drastically promotes the aggregation and precipitation of the entire molecule out of solution.

In essence, you are observing the formation of an insoluble, aggregated complex, driven by a powerful combination of specific ionic interactions and non-specific hydrophobic forces.

Caption: The dual forces leading to precipitation.

Section 2: Immediate Troubleshooting Guide

This section addresses common scenarios requiring immediate action. Follow the logical workflow to diagnose and solve the issue.

Q2: My compound precipitated immediately after I diluted my DMSO stock into PBS. What should I do?

This is a classic case of "solvent shock," where the compound crashes out upon rapid transfer to an aqueous buffer in which it has poor thermodynamic solubility.[8]

Immediate Actions:

  • Do Not Use: The resulting suspension is not a valid solution. The actual concentration is unknown and will lead to non-reproducible results.

  • Re-evaluate Your Method: The primary issue is likely the buffer composition and/or the final concentration of your compound.

Solution Workflow:

TroubleshootingWorkflow Start Precipitation Observed Immediately Upon Dilution CheckConcentration Is the final concentration above the known solubility limit? Start->CheckConcentration CheckBuffer Are you using a Phosphate Buffer (e.g., PBS)? CheckConcentration->CheckBuffer No LowerConc Action: Reduce Final Working Concentration CheckConcentration->LowerConc Yes ChangeBuffer Action: Switch to an Alternative Buffer (See Sec. 4) CheckBuffer->ChangeBuffer Yes ModifyMethod Action: Modify Dilution Protocol (See Protocol 1) CheckBuffer->ModifyMethod No / Already Tried Success Problem Solved: Clear, Stable Solution LowerConc->Success ChangeBuffer->Success ModifyMethod->Success

Caption: Decision tree for immediate precipitation issues.

Q3: My solution was clear at room temperature but formed a precipitate after storing it at 4°C. Why?

This is a temperature-dependent solubility issue, common for many compounds, including buffer salts themselves.[8][9] The solubility of tetradecylguanidine, especially when complexed with buffer components, decreases at lower temperatures.

Solution Steps:

  • Warm the Solution: Gently warm the solution back to room temperature or 37°C with light agitation. The precipitate may redissolve.

  • Confirm Homogeneity: Ensure the solution is completely clear before use.

  • Best Practice: It is highly recommended to prepare working solutions of tetradecylguanidine fresh before each experiment and avoid cold storage, especially in phosphate buffers.[8]

Section 3: Proactive Strategies & Validated Protocols

Instead of troubleshooting, you can prevent precipitation by designing your experiment correctly from the start.

Q4: How can I modify my experimental conditions to prevent precipitation?

Several parameters can be adjusted. We recommend exploring them in the order presented.

The interaction is concentration-dependent. If your experiment can tolerate it, simply reducing the molarity of the phosphate buffer can be effective.

ParameterStandard PBSModified PBS
Phosphate10 mM1-2 mM
NaCl137 mM137 mM
pH7.47.4
Observation High risk of precipitationLower risk of precipitation

Organic co-solvents can increase the solubility of the hydrophobic tail. However, you must validate the tolerance of your specific assay (e.g., cell viability, enzyme activity) to the co-solvent.[8]

Co-solventTypical Starting % (v/v)Considerations
DMSO0.1% - 1.0%Most common, but can be toxic to cells at >1%.
Ethanol1.0% - 2.0%Can be less toxic than DMSO for some cell lines.
PEG 4002.0% - 5.0%Can also act as a formulation excipient.
Protocol 1: Step-by-Step Guide for Optimal Dilution

This protocol is designed to minimize "solvent shock" and local high concentration effects that trigger precipitation.

Objective: To prepare a 10 µM working solution from a 10 mM DMSO stock without precipitation.

Materials:

  • 10 mM Tetradecylguanidine in 100% DMSO (Stock Solution)

  • Chosen Aqueous Buffer (e.g., Modified PBS or Alternative Buffer from Sec. 4)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Methodology:

  • Pre-warm Buffer: Ensure your aqueous buffer is at room temperature.

  • Aliquot Stock: In a microcentrifuge tube, add the required volume of the 10 mM DMSO stock. For 1 mL final volume, this would be 1 µL.

  • Set Vortex: Set your vortex mixer to a medium speed (e.g., ~1500 rpm). The goal is rapid mixing without splashing.

  • Critical Step - Reverse Addition: Place the tube with the DMSO stock on the vortex. While it is actively mixing, slowly add the 999 µL of aqueous buffer dropwise or in a thin stream. Do not add the small DMSO volume to the large buffer volume. [8]

  • Final Mix: Continue vortexing for an additional 5-10 seconds after all the buffer has been added to ensure a homogenous solution.

  • Inspect: Visually inspect the solution against a dark background for any signs of turbidity or precipitation.

Section 4: Alternative Buffer Systems

The most robust solution is often to replace the phosphate buffer entirely with a non-interacting alternative.

Q5: What are the best alternative buffers for working with tetradecylguanidine?

We recommend using zwitterionic or "Good's" buffers, which are known for their compatibility in biological systems and low potential for ionic interactions.[10]

Buffer SystempKa (at 25°C)Charge at pH 7.4Key Advantage
Phosphate (PBS) 7.2Anionic (-2)High risk of interaction with cationic compounds.
HEPES 7.5Zwitterionic/AnionicExcellent Choice. Widely used, low metal binding.
TRIS 8.1CationicGood Choice. The positive charge will repel the guanidinium group, preventing ionic precipitation.
MOPS 7.2Zwitterionic/AnionicGood Choice. Similar to HEPES, useful for cell culture.
Citrate 6.4Anionic (-3)Use with Caution. Multivalent anion can still interact, though often less than phosphate.[10]
Protocol 2: Preparation of a Recommended Alternative Buffer

Objective: To prepare 1 L of HEPES-Buffered Saline (HBS), a superior alternative to PBS for this application.

Materials:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

Methodology:

  • Dissolve Solutes: Add ~800 mL of high-purity water to a 1 L beaker. Add and dissolve:

    • 8.0 g of NaCl (for 137 mM final concentration)

    • 2.38 g of HEPES (for 10 mM final concentration)

  • pH Adjustment: Place the beaker on a stir plate. While monitoring with a calibrated pH meter, slowly add 1 M NaOH dropwise until the pH reaches exactly 7.4.

  • Final Volume: Transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.

  • Sterilization & Storage: For sterile applications, filter the buffer through a 0.22 µm sterile filter. Store at 4°C.

Section 5: Frequently Asked Questions (FAQ)
Q6: Will switching from PBS to HBS affect my biological assay?

For most cell-based and biochemical assays, PBS and HBS are interchangeable as they are both isotonic and have similar buffering capacities around physiological pH. However, it is always best practice to run a buffer-only control to confirm there are no unexpected effects on your specific system.

Q7: Can I use surfactants like Tween® 20 or Triton™ X-100 to improve solubility?

Yes, non-ionic surfactants can be very effective at preventing aggregation and improving the solubility of amphiphilic compounds. A typical starting concentration would be 0.01% - 0.1% (v/v). As with co-solvents, you must validate that the surfactant does not interfere with your assay.

Q8: What is the maximum concentration of tetradecylguanidine I can expect to dissolve in any aqueous buffer?

This is known as the Critical Micelle Concentration (CMC), above which the molecules will self-assemble into micelles even without precipitation. The exact value in a specific buffer must be determined empirically, but for long-chain amphiphiles, it is typically in the low micromolar to millimolar range. Always aim to work at the lowest effective concentration for your experiment.

References
  • CN114436900A - Production process of guanidine phosphate - Google P
  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery - DSpace@MIT. (URL: [Link])

  • A New Solution Phase Protecting Group Strategy for Alkyl Guanidines - ACS Publications. (URL: [Link])

  • Role of a Guanidinium Cation-Phosphodianion Pair in Stabilizing the Vinyl Carbanion Intermediate of Orotidine 5'-Phosphate Decarboxylase-Catalyzed Reactions - PMC. (URL: [Link])

  • 2-Ethyl-1-methyl-1-tetradecylguanidine | C18H39N3 - PubChem. (URL: [Link])

  • Studies of Nitrogen-Phosphorus Compounds. XXV. The Synthesis of Guanidium Condensed Phosphates - J-STAGE. (URL: [Link])

  • How to avoid protein precipitation? - ResearchGate. (URL: [Link])

  • JP2019502386A - Hybridization buffer containing guanidinium thiocyanate - Google P
  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography - ResearchGate. (URL: [Link])

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations - Pharmaceutical Technology. (URL: [Link])

  • Specific and nondisruptive interaction of guanidium-functionalized gold nanoparticles with neutral phospholipid bilayers - PMC. (URL: [Link])

  • phosphate buffer solutions: Topics by Science.gov. (URL: [Link])

  • Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification - PubMed. (URL: [Link])

  • What is Guanidine Phosphate - Properties & Specifications - Ccount Chem. (URL: [Link])

  • Buffer capacity | Buffers, titrations, and solubility equilibria | Chemistry | Khan Academy. (URL: [Link])

  • Safety Data Sheet: Guanidine phosphate - Chemos GmbH&Co.KG. (URL: [Link])

  • The effect of improper use of buffer salts on chromatographic columns and solutions! - i-HPLC. (URL: [Link])

  • Why does sodium phosphate buffer precipitates? - ResearchGate. (URL: [Link])

  • Tetradecylguanidine hydrochloride (C15H33N3) - PubChemLite. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Long-Chain Amine Guanylation

The following guide is structured as a Tier-3 Technical Support resource for the synthesis of Tetradecylguanidine from Tetradecylamine . It prioritizes yield optimization, purity management, and troubleshooting of the sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for the synthesis of Tetradecylguanidine from Tetradecylamine . It prioritizes yield optimization, purity management, and troubleshooting of the specific surfactant-like properties of the product.

Topic: Optimization of Yield & Purity for Tetradecylamine Guanylation Ticket ID: GUA-C14-OPT Status: Resolved / Guide Generated

Executive Summary & Reaction Strategy

The Challenge: Converting Tetradecylamine (C14-amine) to Tetradecylguanidine presents a specific physicochemical challenge: Amphiphilicity .

  • Reactant: Highly lipophilic (waxy solid, soluble in non-polar solvents).

  • Reagent: Usually polar/ionic salts (soluble in water/DMF).

  • Product: A cationic surfactant (forms micelles, foams, and stable emulsions).

The Solution: To maximize yield, we recommend the Bernatowicz Protocol using 1H-Pyrazole-1-carboxamidine hydrochloride . This method offers the highest atom economy and easiest workup for surfactant products compared to S-methylisothiourea (odor/slow) or Cyanamide (harsh/side reactions).

Core Reaction Scheme


Standard Operating Procedure (SOP)

Use this protocol as your baseline. Deviations are addressed in Section 3.

Materials Checklist
  • Substrate: 1-Tetradecylamine (Reagent grade, >98%).[1]

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 - 1.1 equivalents).

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (Concentration: 0.5 M - 1.0 M).

Step-by-Step Workflow

Step 1: Solubilization (Critical for Yield) Dissolve Tetradecylamine (1.0 eq) in minimal anhydrous DMF.

  • Note: C14-amine is waxy. Ensure complete dissolution before adding reagents. Mild heating (30°C) helps break waxy aggregates.

Step 2: Reagent Addition Add DIPEA (1.2 eq) to the amine solution. Stir for 5 minutes. Add 1H-Pyrazole-1-carboxamidine HCl (1.05 eq) in one portion.

  • Why: The base neutralizes the HCl from the reagent in situ, activating the amidine center for nucleophilic attack.

Step 3: Reaction Monitoring Stir at Room Temperature (20-25°C) for 16–24 hours.

  • Checkpoint: Monitor via TLC (System: DCM/MeOH/NH4OH 80:20:1).

  • Stain: Use Sakaguchi stain (specific for guanidines - turns red/orange) to confirm product formation. Ninhydrin will show residual amine.

Step 4: Workup (The "Anti-Surfactant" Method) Do not use aqueous extraction (separatory funnel) as this product will form an unbreakable emulsion.

  • Precipitation: Pour the reaction mixture slowly into 10 volumes of cold Diethyl Ether or Ethyl Acetate while stirring vigorously.

  • Filtration: The guanidinium chloride salt should precipitate as a white solid/gel. Filter or centrifuge.[2]

  • Washing: Wash the pellet 3x with ether to remove the Pyrazole byproduct (which is ether-soluble).

  • Drying: Vacuum dry.

Optimization & Troubleshooting Matrix

Data Table: Variable Impact on Yield
VariableRecommendationImpact on C14-System
Solvent DMF (Preferred) Solubilizes both the lipophilic amine and polar reagent.
MeOH/EtOHGood solubility, but reaction is slower due to H-bonding solvation of the reagent.
DCM/CHCl3Excellent for amine, poor for reagent. Requires phase transfer catalyst (yield drops).
Stoichiometry 1.1 eq Reagent Large excess complicates purification. 1.1 eq ensures amine consumption.
Temperature 25°C - 40°C >50°C increases dimerization of the reagent. Keep it mild.
Concentration High (0.5 - 1M) High concentration favors the bimolecular reaction over hydrolysis.
Logic Tree: Troubleshooting Low Yields

Use the logic flow below to diagnose specific failure modes.

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC: Is Amine remaining? Start->CheckTLC YesAmine Yes: Incomplete Conversion CheckTLC->YesAmine Residual Amine NoAmine No: Loss during Workup CheckTLC->NoAmine Clean Conversion Solubility Check Solubility: Did reagent dissolve? YesAmine->Solubility Emulsion Did you use Aqueous Extraction? NoAmine->Emulsion SolventIssue Reagent crashed out. Switch to DMF or add MeOH. Solubility->SolventIssue No BaseIssue Check pH. Add 0.5 eq more DIPEA. Solubility->BaseIssue Yes SoapErr Product lost in emulsion. Use Ether Precipitation. Emulsion->SoapErr Yes SolubilityErr Product too soluble in Ether? Switch to Hexane precipitation. Emulsion->SolubilityErr No

Caption: Diagnostic logic flow for identifying yield loss in C14-guanidine synthesis.

Mechanistic Visualization

Understanding the reaction pathway helps in visualizing where side reactions (like hydrolysis) might compete.

Mechanism Amine Tetradecylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Reagent Pyrazole-1-Carboxamidine (Electrophile) Reagent->Intermediate Base DIPEA Base->Reagent Activates Product Tetradecylguanidine (Salt) Intermediate->Product Elimination Byproduct Pyrazole (Leaving Group) Intermediate->Byproduct

Caption: Nucleophilic substitution mechanism at the amidine carbon center.

Critical FAQs (Field-Derived)

Q1: The reaction turned into a solid gel. What happened? A: This is common with long-chain guanidines at high concentrations (Liquid Crystal formation).

  • Fix: Add 10-20% more DMF or warm the reaction to 40°C. The gelation indicates product formation but halts stirring.

Q2: I cannot separate the Pyrazole byproduct. It co-precipitates. A: If ether precipitation fails to remove pyrazole:

  • Method A (Reslurry): Triturate the solid in hot Ethyl Acetate and cool. Pyrazole is soluble in EtOAc; the guanidine salt is not.

  • Method B (Alternative Reagent): Switch to N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . This yields a Boc-protected guanidine which is lipophilic and can be purified on standard Silica Gel (Hexane/EtOAc). Deprotect with TFA/DCM later. This is the "Premium" route for high purity.

Q3: Can I use water as a solvent? A: No. While green chemistry suggests water, Tetradecylamine is insoluble in water.[1] You will have a biphasic system that requires a Phase Transfer Catalyst (like Aliquat 336), but separating the catalyst from your surfactant product will be nearly impossible. Stick to DMF.

Q4: My yield is >100%. Why? A: Solvent entrapment. Long alkyl chains in crystal lattices trap DMF.

  • Fix: Dissolve the product in MeOH and co-evaporate with Toluene/DCM 3 times on a rotovap to pull out the DMF, then high-vacuum dry for 24h.

References & Authority

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."[3] The Journal of Organic Chemistry, 57(8), 2497-2502.

    • Core citation for the pyrazole reagent protocol.

  • Katritzky, A. R., et al. (2005). "Recent developments in guanylating agents."[4] Arkivoc, 4, 49-87.[5]

    • Comprehensive review of alternative reagents and mechanisms.

  • Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804-3805.

    • Source for the "Premium" Boc-protected route if purification fails.

  • PubChem Compound Summary: Tetradecylamine. (2024). National Center for Biotechnology Information.

    • Physical property verification for solubility data.

Sources

Optimization

Technical Support Center: Mitigating the Cytotoxicity of Tetradecylguanidine in Mammalian Cell Culture

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for managing the in vitro cytotoxicity of tetradecylguanidine (TDG) and related long-chain cationic amphiphilic compounds. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for managing the in vitro cytotoxicity of tetradecylguanidine (TDG) and related long-chain cationic amphiphilic compounds. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the challenges associated with the experimental use of this potent molecule. Our goal is to provide you with the scientific rationale and practical steps needed to achieve consistent, reliable results while maintaining the health of your mammalian cell cultures.

Understanding the Challenge: The "Why" Behind TDG Cytotoxicity

Before troubleshooting, it's critical to understand the mechanism driving tetradecylguanidine's effects on mammalian cells. TDG is a cationic amphiphilic drug (CAD), a class of molecules characterized by two distinct moieties: a positively charged, hydrophilic "head" and a long, uncharged, lipophilic "tail".

  • The Guanidinium Head: The guanidinium group possesses a high pKa (~13.6), ensuring it remains protonated and positively charged across the entire physiological pH range.[1] This positive charge drives its initial electrostatic attraction to the generally negatively charged surface of mammalian cell membranes.[2]

  • The Tetradecyl Tail: This 14-carbon lipid chain has a strong affinity for the hydrophobic core of the cell's lipid bilayer.

The primary mechanism of cytotoxicity is the disruption of the plasma membrane.[3][4] The guanidinium headgroup forms strong interactions, including bidentate hydrogen bonds, with negatively charged phospholipids on the cell surface.[5] This anchors the molecule, allowing the hydrophobic tail to insert itself into and disrupt the orderly structure of the lipid bilayer. This insertion increases membrane permeability, leading to a loss of ionic homeostasis, leakage of cellular contents, and ultimately, rapid cell lysis.[4]

A secondary mechanism observed for some cationic amphiphilic drugs involves their accumulation within lysosomes.[6][7] This can neutralize the acidic pH of the lysosome, inhibiting enzymatic function and leading to lysosomal membrane permeabilization (LMP), a process that releases cathepsins and other hydrolases into the cytoplasm, triggering apoptosis or necrosis.[7][8]

TDG_Mechanism cluster_Cell Mammalian Cell cluster_Membrane Plasma Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption 2. Destabilization Cytoplasm Cytoplasm Lysosome Lysosome (Acidic) LMP LMP Lysosome->LMP Lysosomal Membrane Permeabilization (LMP) TDG Tetradecylguanidine (Cationic Amphiphile) TDG->Lipid_Bilayer 1. Electrostatic Attraction & Insertion TDG->Lysosome Alternate Path: Accumulation Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis 3. Leakage of Contents Cell_Death Programmed Cell Death LMP->Cell_Death Apoptosis/ Necrosis

Fig 1. Proposed mechanisms of Tetradecylguanidine (TDG) cytotoxicity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during in vitro experiments with TDG in a direct question-and-answer format.

Q1: My cells are dying almost immediately after I add TDG, even at what I thought were low concentrations. What is the first thing I should check?

A1: This is a classic sign of acute membrane disruption, which is the expected mechanism for TDG. When faced with this, a systematic review of your initial assay setup is the first critical step.

  • Confirm Your Dose-Response: The first action is to perform a comprehensive dose-response curve. Start from a very low concentration (e.g., nanomolar range) and increase logarithmically up to a high concentration (e.g., 100 µM). This will establish the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line and assay conditions. Without this baseline, all other troubleshooting is guesswork.

  • Check Your Solvent Control: Most stock solutions of TDG are prepared in solvents like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic, typically below 0.5% and ideally below 0.1%.[9] Always run a "vehicle-only" control (medium + solvent) to confirm the solvent itself isn't causing the cytotoxicity.

  • Evaluate Cell Seeding Density: Cell density can significantly impact results. Too few cells may be overly sensitive, while too many can lead to reagent limitation or over-confluency, which itself can cause cell death.[9] Titrate your cell seeding density to find the optimal number for your plate format and assay duration.

  • Assess Serum Concentration: As detailed in Q2, serum has a profound mitigating effect. If you are performing experiments in serum-free or low-serum media, you will observe dramatically higher cytotoxicity. Verify your medium composition.

Q2: How does the presence of serum in the culture medium affect TDG's cytotoxicity?

A2: The presence of serum, specifically fetal bovine serum (FBS), is one of the most significant variables in determining the apparent cytotoxicity of TDG. Serum proteins, particularly albumin, are known to bind non-specifically to drugs.[10][11]

For a highly charged, amphiphilic molecule like TDG, this interaction is critical. Serum proteins can sequester TDG molecules, effectively reducing the "free" concentration available to interact with cell membranes.[12][13] This protein binding essentially "pacifies" the compound, leading to a much higher apparent IC50 value compared to the same experiment run in serum-free conditions.[12]

Field Insight: If you observe a dramatic loss of potency for your compound when moving from a serum-free assay to a serum-containing one, it is strong evidence of protein binding. When developing a protocol, it is essential to standardize the serum percentage and report it with your results. If your downstream application requires low-serum conditions, you must consider the formulation strategies discussed below.

Q3: I'm trying to find a therapeutic window for TDG, but its general cytotoxicity is too high. What advanced strategies can I use to reduce off-target toxicity?

A3: When simple assay optimization is not enough, formulation strategies are the next logical step. The goal is to "shield" the TDG from non-specific interactions with cell membranes until it reaches its intended target or environment. Two primary methods are highly effective: liposomal encapsulation and cyclodextrin complexation.

  • Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs.[14] By encapsulating TDG, you prevent its direct contact with cell membranes, significantly reducing its general cytotoxicity.[15][16][17] The drug is then released over time or upon reaching a specific target, potentially increasing its therapeutic index.[16] Liposome formulations can be optimized for stability and release characteristics by altering their lipid composition, such as by including cholesterol.[15]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic tetradecyl tail of TDG can become encapsulated within the cyclodextrin's cavity, forming an "inclusion complex."[18] This complex masks the lipophilic part of TDG, preventing it from inserting into cell membranes and thereby reducing its toxicity.[19] This approach can also improve the solubility of the compound.

Mitigation_Strategies cluster_Free Free TDG in Solution cluster_Formulated Formulation Strategies cluster_Lipo Liposomal Encapsulation cluster_CD Cyclodextrin Complexation TDG TDG Membrane Cell Membrane TDG->Membrane Direct Interaction (High Cytotoxicity) Liposome Liposome Membrane_L Cell Membrane Liposome->Membrane_L Shielded Interaction (Reduced Cytotoxicity) TDG_L TDG Cyclodextrin Cyclodextrin Membrane_C Cell Membrane Cyclodextrin->Membrane_C Masked Interaction (Reduced Cytotoxicity) TDG_C TDG

Fig 2. Visualization of formulation strategies to reduce TDG cytotoxicity.

Q4: Which type of cytotoxicity assay is most appropriate for a membrane-disrupting compound like TDG?

A4: This is an excellent question, as the choice of assay can influence your results. For a compound that acts primarily by disrupting membrane integrity, assays that directly measure this event are often the most accurate and informative.

  • Recommended: Membrane Integrity Assays . These include the Lactate Dehydrogenase (LDH) release assay, which measures the leakage of a stable cytosolic enzyme into the culture medium, or dye exclusion assays using membrane-impermeable DNA dyes like Propidium Iodide (PI) or DRAQ7®.[20] These methods give a direct indication of membrane rupture.

  • Use with Caution: Metabolic Assays . Assays like MTT, MTS, or XTT measure the metabolic activity of a cell population, which is used as a proxy for viability.[20][21] While useful, a compound that causes rapid lysis might show a cytotoxic effect before significant changes in metabolic rate can be reliably measured. Furthermore, the compound itself could interfere with the reductase enzymes or the formazan product, leading to artifacts. If you use a metabolic assay, it is good practice to validate key findings with a membrane integrity assay.

Summary of Troubleshooting Approaches

Problem Potential Cause Recommended Action Rationale
High Cell Death at All Concentrations Compound concentration too high.Perform a wide dose-response curve (e.g., 1 nM to 100 µM).To establish the actual IC50 and working concentration range for your cell line.[22]
Low or no serum in media.Standardize serum concentration (e.g., 10% FBS) or compare results with/without serum.Serum proteins bind to TDG, reducing its effective free concentration and mitigating toxicity.[12][13]
Solvent toxicity.Ensure final DMSO/solvent concentration is <0.5% and run a vehicle-only control.High concentrations of solvents are independently cytotoxic.[9]
Inconsistent Results / High Variability Inconsistent cell seeding.Use a cell counter for accuracy; ensure even cell suspension before plating.Variability in starting cell number leads to variability in final readout.[9]
Pipetting errors or edge effects.Use calibrated pipettes; avoid using the outer wells of the plate, which are prone to evaporation.[23]Technical inconsistency is a major source of experimental noise.
Therapeutic Window is Too Narrow Inherent cytotoxicity of the free compound.Formulate TDG with liposomes.Encapsulation shields the compound, preventing non-specific membrane disruption.[15][16][17]
Inherent cytotoxicity of the free compound.Formulate TDG with β-cyclodextrins.Inclusion complexes mask the hydrophobic tail, preventing membrane insertion.[24][19]

Key Experimental Protocols

Disclaimer: These are template protocols. Researchers must optimize concentrations, incubation times, and cell types for their specific experimental system.

Protocol 1: Determining the IC50 of TDG using an LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as a direct marker of cytotoxicity.

  • Cell Seeding: Seed your mammalian cells in a 96-well, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X stock concentration series of TDG in your desired culture medium. Also, prepare a 2X vehicle control (medium + solvent).

  • Treatment: Carefully remove half of the medium from each well and replace it with the 2X TDG dilutions or vehicle control. This minimizes cell disturbance. Include "no-cell" background controls and "maximum LDH release" controls (cells treated with a lysis buffer provided with the assay kit).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Assay Execution:

    • Carefully transfer a specified volume of supernatant from each well to a new flat-bottom 96-well plate. Do not disturb the cell monolayer.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Thermo Fisher, or Roche).

    • Add the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each TDG concentration using the formula: % Cytotoxicity = 100 * (Sample Abs - Background Abs) / (Max Release Abs - Background Abs) Plot the results on a semi-log graph and determine the IC50 using non-linear regression.

Protocol 2: Screening for Cytotoxicity Reduction using β-Cyclodextrins

This protocol provides a straightforward method to test if complexation with a cyclodextrin can reduce TDG's toxicity.

  • Complex Preparation:

    • Prepare a stock solution of a water-soluble β-cyclodextrin derivative (e.g., HP-β-CD) in serum-free medium.

    • Prepare a high-concentration stock of TDG.

    • Create the inclusion complex by adding the TDG stock to the cyclodextrin solution with vigorous vortexing. A typical starting molar ratio is 1:1 or 1:2 (TDG:Cyclodextrin). Allow the solution to equilibrate for at least 1 hour at room temperature.

  • Cell Seeding & Treatment:

    • Seed cells as described in Protocol 1.

    • Prepare three treatment series: (1) TDG alone, (2) the TDG:Cyclodextrin complex, and (3) Cyclodextrin alone.

    • Treat cells with serial dilutions of all three series.

  • Assay & Analysis:

    • After the desired incubation period, perform a cytotoxicity assay (e.g., LDH or MTT assay).

    • Compare the IC50 values obtained for "TDG alone" versus the "TDG:Cyclodextrin complex." A significant increase in the IC50 for the complexed form indicates successful mitigation of cytotoxicity.[19] Ensure that the "Cyclodextrin alone" control shows no toxicity at the tested concentrations.

References

  • Guanidinium-based covalent organic framework membrane for single-acid recovery - PMC. (2023, June 21). Vertex AI Search.
  • Recent advances in transdermal drug delivery systems: a review - PMC. (2021, July 28). Vertex AI Search.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. Vertex AI Search.
  • A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC. Vertex AI Search.
  • Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP - PMC. Vertex AI Search.
  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC. Vertex AI Search.
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Troubleshooting

Troubleshooting aggregation issues in tetradecylguanidine micelle studies

Technical Support Center: Tetradecylguanidine Micelle Studies Welcome to the technical support center for researchers utilizing tetradecylguanidine in micellar studies. As a cationic surfactant, tetradecylguanidine, with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetradecylguanidine Micelle Studies

Welcome to the technical support center for researchers utilizing tetradecylguanidine in micellar studies. As a cationic surfactant, tetradecylguanidine, with its distinctive guanidinium headgroup and a 14-carbon hydrophobic tail, offers unique properties for applications in drug delivery and material science. However, its self-assembly into stable, monodisperse micelles can be sensitive to a range of experimental variables.

This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, empowering you to overcome common aggregation challenges and ensure the reproducibility and accuracy of your results. We will explore the causality behind experimental phenomena and provide validated protocols grounded in established surface and colloid science principles.

Section 1: Troubleshooting Guide for Aggregation Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: Visible Precipitate or Turbidity in the Surfactant Solution

You've prepared your tetradecylguanidine solution, but it appears cloudy, or a solid precipitate has formed, either immediately or over time.

Potential Causes & Scientific Rationale:

  • Exceeding the Krafft Temperature: The Krafft temperature (Tₖ) is the minimum temperature at which a surfactant forms micelles. Below this temperature, the solubility of the surfactant is insufficient to reach the critical micelle concentration (CMC), and excess surfactant precipitates out of the solution. The long C14 chain of tetradecylguanidine can lead to a higher Krafft temperature compared to shorter-chain surfactants.

  • pH-Induced Neutralization: The guanidinium group is a strong base and is protonated (positively charged) over a wide pH range. However, at a sufficiently high pH (alkaline conditions), the headgroup can be deprotonated. This neutralization of the hydrophilic headgroup drastically reduces the molecule's aqueous solubility, leading to precipitation.

  • Incompatible Counterion: If you are working with tetradecylguanidine salts other than the common hydrochloride form, or if your buffer contains multivalent anions (e.g., phosphate, sulfate), ion pairing can occur. Strong binding between the guanidinium headgroup and the counterion can reduce the overall solubility of the surfactant, causing it to precipitate.

  • Concentration Above Solubility Limit: Even above the Krafft temperature, every surfactant has a maximum solubility limit. Attempting to create an extremely concentrated solution may lead to precipitation.

Recommended Solutions:

  • Temperature Control: Gently warm the solution while stirring. If the precipitate dissolves and the solution becomes clear, your issue was likely related to the Krafft temperature. Ensure all subsequent experiments are conducted at a temperature comfortably above this point.

  • Verify and Adjust pH: Measure the pH of your solution. For tetradecylguanidine, it is critical to maintain a neutral to acidic pH to ensure the guanidinium headgroup remains protonated and hydrophilic. Adjust with a dilute acid (e.g., HCl) if necessary.

  • Buffer and Salt Selection: If using a buffer, consider switching to one with monovalent counterions (e.g., Tris-HCl instead of phosphate). When adding salt to modulate micelle properties, use simple salts like NaCl or KCl.

  • Dilution: If the issue persists at an appropriate temperature and pH, you may be exceeding the solubility limit. Dilute the sample with your aqueous medium until the solution is clear.

Problem 2: High Polydispersity Index (PDI > 0.3) in Dynamic Light Scattering (DLS)

Your DLS results show a high PDI, indicating a wide range of particle sizes. This suggests your micelle population is not uniform, which can compromise data interpretation and downstream applications.

Potential Causes & Scientific Rationale:

  • Presence of Large Aggregates or Dust: DLS is highly sensitive to larger particles because light scattering intensity is proportional to the sixth power of the particle radius (Rayleigh approximation). A small number of large aggregates, dust particles, or even air bubbles can dominate the scattering signal, leading to a high PDI and an overestimation of the average size.

  • Inter-micellar Interactions: At high concentrations, micelles can interact or form secondary aggregates, leading to a broader size distribution.[1]

  • Sample Preparation Artifacts: Inadequate mixing or failure to allow the system to reach equilibrium after preparation can result in a heterogeneous mixture of monomers, pre-micellar aggregates, and fully formed micelles.

Recommended Solutions:

  • Filtration is Mandatory: Before any DLS measurement, filter your sample through a low-protein-binding syringe filter (e.g., 0.22 µm pore size) directly into a clean, dust-free cuvette.[2] This is the most effective way to remove dust and large, non-micellar aggregates.

  • Optimize Concentration: Perform a concentration-dependent DLS study. Measure the size and PDI of samples at various concentrations around the expected CMC. A stable size and low PDI are often observed in a specific concentration range above the CMC.

  • Ensure Equilibrium: After preparing the solution, allow it to equilibrate. Gentle agitation or brief, low-power bath sonication can help break up loose aggregates and promote a uniform micelle population. Allow the sample to rest and reach thermal equilibrium within the DLS instrument before measurement.

  • Data Analysis: Use the cumulants analysis to obtain the Z-average and PDI. If the correlation function is non-monomodal, consider using distribution algorithms (e.g., CONTIN) to investigate the presence of multiple size populations, but be cautious with interpretation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Aggregation Issue problem_node Problem Precipitate/Turbidity High PDI in DLS Inconsistent CMC start->problem_node cause_precipitate Potential Causes - Below Krafft Temp - Incorrect pH - Counterion Incompatibility problem_node:c1->cause_precipitate cause_pdi Potential Causes - Dust/Aggregates - High Concentration - Non-Equilibrium State problem_node:c2->cause_pdi cause_cmc Potential Causes - Temp Fluctuation - Impurities - Incorrect Method problem_node:c3->cause_cmc solution_precipitate Solutions: - Increase Temperature - Adjust to acidic/neutral pH - Use monovalent buffers cause_precipitate->solution_precipitate solution_pdi Solutions: - Filter Sample (0.22 µm) - Optimize Concentration - Equilibrate/Sonicate cause_pdi->solution_pdi solution_cmc Solutions: - Use Temp Control - Purify Surfactant - Cross-validate with another technique cause_cmc->solution_cmc end_node Stable Micelles solution_precipitate->end_node solution_pdi->end_node solution_cmc->end_node

Caption: A logical workflow for troubleshooting common issues in tetradecylguanidine micelle studies.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC), and why is it crucial for my experiments?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which individual molecules (monomers) begin to self-assemble into organized aggregates called micelles.[3] Below the CMC, the surfactant molecules exist primarily as monomers in the solution or at interfaces. Once the CMC is reached, any additional surfactant added to the system preferentially forms more micelles, while the monomer concentration remains relatively constant.[4]

The CMC is a fundamental parameter because:

  • It confirms micelle formation: Working above the CMC is necessary to study micellar properties or use them as nanocarriers.

  • It indicates stability: A lower CMC value generally implies greater stability of the micelles, as they are less likely to dissociate upon dilution.[5] This is critical for applications like drug delivery, where micelles will be significantly diluted in the bloodstream.

  • It is sensitive to environmental conditions: The CMC value is an excellent indicator of how factors like temperature, pH, and buffer composition affect the self-assembly process.[6]

Q2: What factors will influence the CMC and size of my tetradecylguanidine micelles?

Several factors can significantly alter the self-assembly behavior of tetradecylguanidine. Understanding these allows for precise control over your experiments.[6]

FactorEffect on CMCEffect on Micelle Size (Aggregation Number)Scientific Rationale
Increasing Temperature VariableGenerally DecreasesFor ionic surfactants, increasing temperature can disrupt the structured water around the hydrophobic tails (weakening the hydrophobic effect) and increase headgroup repulsion, both of which can increase the CMC.[7] This also tends to favor smaller, more dynamic micelles.
Increasing Ionic Strength (Adding Salt) DecreasesIncreasesAdded salt ions (e.g., from NaCl) shield the electrostatic repulsion between the positively charged guanidinium headgroups. This reduces the energetic penalty of bringing the monomers together, lowering the CMC and allowing for larger, more tightly packed micelles.[8]
Changing pH Increases significantly at high pHMicelles may dissociateAt very high pH, the guanidinium headgroup can be deprotonated, losing its positive charge. This eliminates the primary hydrophilic driving force for micellization in water, causing the CMC to increase dramatically or leading to surfactant precipitation.[8]
Presence of Organic Co-solvents Generally IncreasesGenerally DecreasesSmall amounts of polar organic solvents (e.g., ethanol) can increase the overall solubility of the surfactant monomers in the bulk solution, making micelle formation less favorable and thus increasing the CMC.[8]

Q3: What are the best techniques to characterize tetradecylguanidine micelles?

A multi-technique approach is recommended for a comprehensive characterization.[9][10]

  • To Determine CMC:

    • Surface Tensiometry: Measures the surface tension of the solution as a function of surfactant concentration. The CMC is identified by a sharp break in the plot, as the surface becomes saturated with monomers and micelles begin to form in the bulk.[3]

    • Conductivity Measurement: For ionic surfactants like tetradecylguanidine, the conductivity of the solution changes differently below and above the CMC. The plot of conductivity versus concentration will show a change in slope at the CMC.[11]

    • Fluorescence Probe Spectroscopy: Utilizes a fluorescent probe (e.g., pyrene) whose emission spectrum is sensitive to the polarity of its microenvironment. The probe partitions into the hydrophobic micellar core, causing a distinct spectral shift that can be used to determine the CMC.[4]

  • To Determine Size and Morphology:

    • Dynamic Light Scattering (DLS): The primary technique for measuring the hydrodynamic diameter and size distribution (PDI) of micelles in solution.[5][12] It is fast, non-invasive, and provides a good measure of the overall population.

    • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of the micelles. The sample is flash-frozen to preserve the micelles in their native, hydrated state, allowing for the determination of their size, shape (e.g., spherical, worm-like), and morphology.[9] Standard TEM is generally not suitable as the drying process destroys the micellar structure.[12]

  • To Determine Aggregation Number (N_agg):

    • Steady-State Fluorescence Quenching (SSOFQ): This is a classic and reliable method. It involves using a fluorescent probe and a quencher that both reside within the micelles. By analyzing the quenching kinetics as a function of surfactant and quencher concentration, the number of surfactant molecules per micelle (N_agg) can be calculated.[13][14]

Section 3: Standard Operating Protocols

Protocol 1: Preparation of Tetradecylguanidine Micelles by Direct Dissolution

This is the most straightforward method for preparing simple micellar solutions.[15][16]

  • Materials: Tetradecylguanidine hydrochloride (or other salt), high-purity deionized water (or desired buffer), calibrated pH meter, magnetic stirrer and stir bar, volumetric flasks.

  • Procedure:

    • Calculate the mass of tetradecylguanidine hydrochloride required to prepare a stock solution at a concentration well above the expected CMC (e.g., 10-20 times the CMC).

    • Weigh the calculated mass and add it to a volumetric flask.

    • Add approximately 80% of the final volume of the desired solvent (water or buffer).

    • Place a clean stir bar in the flask and stir on a magnetic plate at room temperature until the solid is fully dissolved. Avoid vigorous vortexing that can introduce excessive bubbles.

    • Once dissolved, check the pH of the solution. Adjust to the desired pH using dilute HCl or NaOH if necessary.

    • Add solvent to the final volume mark on the volumetric flask and invert several times to ensure homogeneity.

    • Allow the solution to equilibrate for at least 1 hour before use. For characterization, filter the solution as described in the troubleshooting section.

Protocol 2: Micelle Size and Distribution Analysis by DLS
  • Instrument Preparation: Ensure the DLS instrument is powered on and has warmed up according to the manufacturer's instructions. Select the appropriate laser wavelength and scattering angle (e.g., 90° or 173°).

  • Sample Preparation:

    • Prepare a dilution of your micelle stock solution to the desired concentration for measurement using filtered solvent.

    • Take a clean, scratch-free DLS cuvette. Rinse it several times with the filtered solvent.

    • Filter at least 1 mL of your diluted micelle solution through a 0.22 µm syringe filter directly into the cuvette.

    • Cap the cuvette and carefully wipe the outside with a lint-free cloth. Ensure there are no bubbles in the sample.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to thermally equilibrate for 2-5 minutes.

    • Set the measurement parameters in the software (e.g., solvent refractive index, viscosity, temperature).

    • Perform at least three replicate measurements for statistical validity.

  • Data Analysis:

    • Examine the correlation function for a smooth decay.

    • Report the Z-average diameter as the mean size and the Polydispersity Index (PDI) as a measure of the distribution width. A PDI < 0.2 is generally considered indicative of a monodisperse sample.

Experimental Workflow Diagram

ExperimentalWorkflow prep Step 1: Preparation (Direct Dissolution) Weigh Surfactant Dissolve in Buffer Adjust pH & Volume Equilibrate filter Step 2: Filtration (0.22 µm Syringe Filter) prep->filter cmc Characterization A: CMC Determination Surface Tensiometry or Conductivity filter->cmc dls Characterization B: Size Analysis (DLS) Measure Z-Average Measure PDI filter->dls results Final Data: - CMC Value - Hydrodynamic Diameter - PDI - Micelle Morphology cmc->results cryotem Characterization C: Morphology (Cryo-TEM) Visualize Shape Confirm Size dls->cryotem cryotem->results

Caption: A standard workflow for the preparation and characterization of tetradecylguanidine micelles.

References

  • ResearchGate. Factors that determine micelle formation and micelle properties. Available at: [Link]

  • PubChem. Tetradecylguanidine hydrochloride. Available at: [Link]

  • PMC. Mixed Micellization, Thermodynamic and Adsorption Behavior of Tetracaine Hydrochloride in the Presence of Cationic Gemini/Conventional Surfactants. Available at: [Link]

  • Wikipedia. Critical micelle concentration. Available at: [Link]

  • PMC. Micelle formation, structures, and metrology of functional metal nanoparticle compositions. Available at: [Link]

  • PMC. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Available at: [Link]

  • PubMed. An investigation of dynamic surface tension, critical micelle concentration, and aggregation number of three nonionic surfactants using NMR, time-resolved fluorescence quenching, and maximum bubble pressure tensiometry. Available at: [Link]

  • ResearchGate. Effect of counterion on thermodynamic micellar properties of tetradecylpyridinium in aqueous solutions. Available at: [Link]

  • PMC. Strategies to improve micelle stability for drug delivery. Available at: [Link]

  • ResearchGate. Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions. Available at: [Link]

  • Journal of Materials and Environmental Science. The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature. Available at: [Link]

  • AIR Unimi. Polymeric micelles in drug delivery. Available at: [Link]

  • Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available at: [Link]

  • PMC. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Available at: [Link]

  • PubChem. Dodecylguanidine hydrochloride. Available at: [Link]

  • PMC. Preparation and evaluation of novel mixed micelles as nanocarriers for intravenous delivery of propofol. Available at: [Link]

  • ResearchGate. How to characterize micelles? Available at: [Link]

  • Semantic Scholar. Micelle formation, structures, and metrology of functional metal nanoparticle compositions. Available at: [Link]

  • PMC. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. Available at: [Link]

  • PubChem. 1,1,3,3-Tetramethylguanidine;hydrochloride. Available at: [Link]

  • MDPI. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Available at: [Link]

  • DSpace. Core-crosslinked polymeric micelles: Principles, preparation, biomedical applications and clinical translation. Available at: [Link]

  • PubMed. Preparation and Characterization of Micelles. Available at: [Link]

  • PubChem. Guanidine Hydrochloride. Available at: [Link]

  • PubChem. Methylguanidine hydrochloride. Available at: [Link]

  • PMC. Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids. Available at: [Link]

  • ResearchGate. (PDF) Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching. Available at: [Link]

Sources

Optimization

Technical Support Center: pH Stability of Tetradecylguanidine Monohydrochloride in Acidic Media

Welcome to the technical support center for tetradecylguanidine monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tetradecylguanidine monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting strategies for issues related to the stability of this compound in acidic environments. Our goal is to move beyond simple instructions, offering explanations grounded in chemical principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of tetradecylguanidine monohydrochloride.

Q1: What is the fundamental reason for using tetradecylguanidine as a monohydrochloride salt?

A1: Tetradecylguanidine, like other guanidine derivatives, is a very strong base.[1][2] The guanidinium group, when protonated, exhibits significant resonance stabilization, delocalizing the positive charge across the three nitrogen atoms.[1][2] This makes the conjugate acid, the tetradecylguanidinium ion, highly stable. The pKa of the guanidinium ion is approximately 13.6, meaning that in aqueous solutions at or below neutral pH, the compound exists almost exclusively in its protonated, cationic form.[2] The monohydrochloride salt form enhances solubility in polar solvents and ensures the compound is in its stable, charged state, which is often crucial for its intended application.

Q2: How stable is the guanidinium group to acid hydrolysis?

A2: The guanidinium group is exceptionally stable to acid hydrolysis. Studies on similar compounds, like nitroguanidine, have shown that no detectable degradation occurs even when heated in 1.0 M hydrochloric acid solutions.[3] Significant degradation was only observed in the presence of a very large excess of acid, on the order of 2500 moles of acid to 1 mole of the guanidinium compound.[3] This high stability is attributed to the resonance delocalization of the positive charge, which makes the central carbon atom less susceptible to nucleophilic attack by water.[1]

Q3: What is the expected behavior of tetradecylguanidine monohydrochloride when dissolved in an acidic buffer (e.g., pH 2-5)?

A3: In this pH range, tetradecylguanidine monohydrochloride will be fully protonated and exist as the tetradecylguanidinium cation. Given its long tetradecyl (C14) alkyl chain, it will behave as a cationic surfactant. This means that at concentrations above its critical micelle concentration (CMC), it may self-assemble into micelles. This can affect its apparent solubility and interaction with other components in the formulation. Chemically, it is expected to be highly stable against degradation.

Q4: Can tetradecylguanidine monohydrochloride precipitate from acidic solutions? If so, why?

A4: Yes, precipitation can occur. While chemically stable, its physical stability (i.e., solubility) can be a concern. Precipitation is not due to chemical degradation but rather exceeding its solubility limit. This can be influenced by several factors:

  • Concentration: Exceeding the solubility of the salt in the specific acidic medium.

  • Temperature: Solubility of most salts is temperature-dependent. A decrease in temperature can lead to precipitation.

  • "Salting Out": The presence of high concentrations of other salts in the acidic media can decrease the solubility of tetradecylguanidine monohydrochloride.

  • Counter-ion Exchange: If the acidic medium contains anions that can form a less soluble salt with the tetradecylguanidinium cation (e.g., certain phosphate or sulfate species), precipitation may occur.

Section 2: Troubleshooting Guide for Formulation and Stability Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experimental work.

Issue 1: Unexpected Cloudiness or Precipitation in Acidic Solution

You've prepared a solution of tetradecylguanidine monohydrochloride in an acidic buffer, and it has turned cloudy or formed a precipitate, either immediately or over time.

Troubleshooting Workflow:

G start Precipitation Observed check_temp Is the solution colder than when it was prepared? start->check_temp check_conc Is the concentration near the expected solubility limit? check_temp->check_conc If No action_warm Action: Gently warm and sonicate. Does it redissolve? check_temp->action_warm If Yes check_anions Does the buffer contain multivalent anions (e.g., phosphate, sulfate)? check_conc->check_anions If No action_dilute Action: Dilute a sample. Does it clarify? check_conc->action_dilute If Yes check_pH Has the pH of the solution shifted unexpectedly? check_anions->check_pH If No action_buffer Action: Prepare in a buffer with monovalent anions (e.g., acetate, citrate). check_anions->action_buffer If Yes action_adjust_pH Action: Verify and adjust pH. check_pH->action_adjust_pH result_yes_temp Yes: Thermal Precipitation action_warm->result_yes_temp result_yes_conc Yes: Concentration Issue action_dilute->result_yes_conc result_yes_anions Yes: Counter-ion Precipitation action_buffer->result_yes_anions result_yes_pH Yes: pH-related solubility shift action_adjust_pH->result_yes_pH result_no_temp No result_no_conc No result_no_anions No

Caption: Troubleshooting workflow for precipitation issues.

Expert Insights:

  • The long alkyl chain imparts surfactant-like properties. The solubility behavior might not be as straightforward as for a simple inorganic salt.

  • When preparing stock solutions, consider using a co-solvent like ethanol or isopropanol if aqueous solubility is limiting, provided it is compatible with your downstream application.

Issue 2: Apparent Loss of Compound Over Time Without Precipitation

Analysis of your acidic solution by a quantitative method (e.g., HPLC) shows a decrease in the concentration of tetradecylguanidine monohydrochloride over time, but there is no visible precipitate.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Corrective Action
Adsorption to Surfaces Analyze a sample of the solution that has been transferred to a new container (e.g., from glass to polypropylene). If the concentration "recovers," adsorption is likely.Use low-adsorption labware (e.g., polypropylene or silanized glass). Include a low percentage of an organic modifier (e.g., acetonitrile) in your acidic medium if permissible.
Chemical Degradation (Unlikely but possible under harsh conditions) Perform a forced degradation study (see Protocol 1). Use a stability-indicating method (e.g., HPLC-UV) to look for new peaks corresponding to degradation products.[4][5][6]As the guanidinium core is very stable, degradation is rare. If observed, it would likely involve other functional groups if the molecule is more complex, or occur under extreme conditions of heat and acid concentration not typically used.
Analytical Method Error Verify the stability of your analytical standards. Check for carryover on your HPLC column. Ensure complete dissolution of the sample before injection.Re-prepare standards frequently. Implement a robust needle wash protocol in your HPLC method. Use sonication to ensure full dissolution of samples before analysis.

Section 3: Experimental Protocols

These protocols provide a framework for conducting your own stability assessments.

Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

This protocol is designed to intentionally degrade the compound to ensure your analytical method can distinguish the intact drug from any potential degradants. This is a critical step in developing a "stability-indicating" method as per ICH guidelines.[4][7][8]

Objective: To generate potential degradation products of tetradecylguanidine monohydrochloride under acidic stress conditions.

Experimental Workflow:

Caption: Workflow for an acid-stress forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of tetradecylguanidine monohydrochloride in a suitable solvent (e.g., methanol or water).

  • Acid Stress Condition: In a sealed vial, mix a portion of the stock solution with 1N hydrochloric acid.

  • Control Condition: In a separate vial, mix an equal portion of the stock solution with purified water.

  • Incubation: Place both vials in a heating block or oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Sample Quenching: After incubation, cool the samples to room temperature. Neutralize the acid-stressed sample with an equivalent amount of 1N sodium hydroxide.

  • Analysis: Analyze both the control and the stressed samples using a suitable HPLC-UV method (see Protocol 2).

  • Evaluation: Compare the chromatograms. A stability-indicating method will show a decrease in the peak area of the parent compound in the stressed sample and the appearance of one or more new peaks (degradants) that are well-resolved from the parent peak. Given the high stability of the guanidinium group, significant degradation is not expected, but this exercise confirms the method's specificity.[3][5]

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of tetradecylguanidine monohydrochloride in acidic solutions.

HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The long alkyl chain provides good retention on a C18 stationary phase.
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)An acidic modifier ensures the guanidinium group remains protonated for good peak shape and suppresses silanol interactions on the column.
Gradient Start with a lower percentage of acetonitrile (e.g., 30%) and ramp up to a higher percentage (e.g., 90%).A gradient is often necessary to elute the compound with good peak shape due to its surfactant properties.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at a low wavelength (e.g., 200-215 nm)The guanidinium group itself has a weak chromophore, so low UV is required for sensitivity.[3]
Injection Volume 10 µLA typical injection volume.

Quantification:

  • Calibration Curve: Prepare a series of standards of known concentrations of tetradecylguanidine monohydrochloride in the mobile phase.

  • Analysis: Inject the standards and the unknown samples.

  • Calculation: Plot the peak area versus the concentration for the standards to generate a linear calibration curve. Determine the concentration of the unknown samples by comparing their peak areas to this curve.[9]

References

  • U.S. Army Armament Research and Development Command. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • Isas, J. M., et al. (2022). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. Scientific Reports, 12(1), 22088. [Link]

  • Mohammed-Ali, M. A.-J. (2012). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. Journal of Chemical and Pharmaceutical Research, 4(2), 1319-1326.
  • Mohammed-Ali, M. A.-J. (2012). Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method.
  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-1-methyl-1-tetradecylguanidine. PubChem. Retrieved from [Link]

  • Wang, Z., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 19. [Link]

  • Isas, J. M., et al. (2022). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase.
  • Palatinszky, M., et al. (2022). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 9, 101732.
  • Pandey, S., Pandey, R., & Shukla, S. S. (2021). Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. Research Journal of Pharmacy and Technology, 14(1), 1-6.
  • BenchChem. (n.d.).
  • de Cássia Salgado Selegato, D. M., et al. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Vitae, 27(1).
  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Hôpitaux Universitaires de Genève (HUG). (n.d.).
  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • BioSpectra. (2025). Method of Analysis: Guanidine Hydrochloride.
  • Glavač, N., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2209. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs, 58(4), 50-55.
  • Wu, Y., & Fassihi, R. (2005). Stability of metronidazole, tetracycline HCl and famotidine alone and in combination. International Journal of Pharmaceutics, 290(1-2), 1-13.
  • ResolveMass. (2026).
  • PubChemLite. (n.d.). Tetradecylguanidine hydrochloride (C15H33N3). Retrieved from [Link]

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Troubleshooting

Removing unreacted cyanamide impurities from tetradecylguanidine synthesis

Technical Support Center: Tetradecylguanidine Synthesis A Guide to the Removal of Unreacted Cyanamide Impurities Frequently Asked Questions (FAQs) Q1: After my reaction between tetradecylamine and cyanamide, I'm struggli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetradecylguanidine Synthesis

A Guide to the Removal of Unreacted Cyanamide Impurities

Frequently Asked Questions (FAQs)

Q1: After my reaction between tetradecylamine and cyanamide, I'm struggling to remove the unreacted cyanamide from my tetradecylguanidine product. Why is this separation challenging?

A1: The primary challenge lies in the significant polarity difference between your starting material, cyanamide, and your product, tetradecylguanidine. Cyanamide is a highly polar and water-soluble molecule.[1][2][3] In contrast, tetradecylguanidine, with its long C14 alkyl chain, is significantly more nonpolar. This disparity in polarity makes standard purification techniques like simple crystallization less effective, as the cyanamide tends to remain in the mother liquor or co-precipitate with the product.

Q2: I've noticed a white, crystalline solid in my crude product. Could this be unreacted cyanamide?

A2: It is highly probable. Cyanamide is a white, crystalline solid at room temperature.[4] Its presence as a separate solid phase within your crude tetradecylguanidine, which may be an oil or a waxy solid, is a strong indication of incomplete reaction and the need for a targeted purification strategy.

Q3: What analytical techniques are recommended for detecting and quantifying residual cyanamide in my tetradecylguanidine sample?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[5][6] A reversed-phase C18 or a more hydrophobic C30 column can be employed with a polar mobile phase, such as a methanol/water or acetonitrile/water mixture.[5][6] UV detection is suitable for quantifying cyanamide.[5][6] For more detailed structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[7] Additionally, Gas Chromatography (GC) can be used, often requiring a derivatization step.[8]

Q4: Can I use a simple aqueous wash to remove the cyanamide?

A4: While an aqueous wash can remove a significant portion of the highly water-soluble cyanamide, it may not be sufficient to achieve high purity, especially if the cyanamide is entrapped within the solid or oily tetradecylguanidine product. A more rigorous liquid-liquid extraction is generally recommended for a more thorough separation.[9][10]

Q5: Are there any safety concerns I should be aware of when handling cyanamide?

A5: Yes, cyanamide is a toxic and reactive compound.[2] It can be harmful if swallowed or in contact with skin and is suspected of causing long-term health effects.[2] Always handle cyanamide in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent Cyanamide Contamination After Extraction Inefficient phase separation due to emulsification. The organic solvent may not be sufficiently nonpolar to create a clean separation from the aqueous phase.Use a more nonpolar organic solvent for the extraction, such as heptane or toluene. The addition of brine (saturated NaCl solution) during the aqueous wash can help to break emulsions and improve phase separation.
Low Yield of Tetradecylguanidine After Purification The product may have some solubility in the aqueous phase, especially if the pH is not optimized. Guanidines are basic and can be protonated, increasing their water solubility.[11][12]Adjust the pH of the aqueous phase to be basic (pH > 11) during the extraction. This will ensure the tetradecylguanidine is in its free base form, minimizing its solubility in the aqueous layer and maximizing its partitioning into the organic phase.
Product Decomposition During Purification Tetradecylguanidine, like other guanidines, can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, or at elevated temperatures.Avoid prolonged exposure to strong acids or bases. If heating is necessary for other purification steps like crystallization, perform it under an inert atmosphere (e.g., nitrogen or argon) and for the minimum time required.
Inconsistent Results with Column Chromatography Cyanamide, being very polar, can have very low retention on standard silica gel, eluting quickly with the solvent front. Tetradecylguanidine, being a strong base, can interact strongly with the acidic silica gel, leading to tailing and poor separation.For effective separation, consider using a more polar stationary phase like alumina (basic or neutral) or a modified silica gel. Alternatively, a reversed-phase column chromatography approach could be employed, where the nonpolar tetradecylguanidine would be more strongly retained than the polar cyanamide.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Cyanamide Removal

This protocol leverages the significant difference in polarity and solubility between tetradecylguanidine and cyanamide.

1. Dissolution:

  • Dissolve the crude tetradecylguanidine reaction mixture in a suitable nonpolar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). A volume of 10-20 mL of solvent per gram of crude product is a good starting point.

2. Aqueous Wash (pH Adjustment):

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a basic aqueous solution (e.g., 1 M NaOH or 1 M K₂CO₃). This ensures the tetradecylguanidine is in its free base form, maximizing its solubility in the organic phase.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely. The upper organic layer contains your product, while the lower aqueous layer contains the dissolved cyanamide.

  • Drain and discard the aqueous layer.

3. Repeat Washes:

  • Repeat the aqueous wash two more times with fresh basic solution to ensure complete removal of the cyanamide.

4. Brine Wash:

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove any remaining water from the organic phase.

  • Allow the layers to separate and discard the aqueous brine layer.

5. Drying and Concentration:

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic solution over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tetradecylguanidine.

G cluster_workflow Liquid-Liquid Extraction Workflow A Dissolve Crude Product in Organic Solvent B Transfer to Separatory Funnel A->B C Add Basic Aqueous Solution B->C D Shake and Separate Layers C->D E Discard Aqueous Layer (Contains Cyanamide) D->E F Repeat Aqueous Wash (2x) E->F G Wash with Brine F->G H Dry Organic Layer G->H I Filter and Concentrate H->I J Purified Tetradecylguanidine I->J

Caption: Workflow for Cyanamide Removal via Extraction

Protocol 2: Flash Column Chromatography

This method is suitable for achieving very high purity, particularly for smaller-scale preparations.

1. Stationary Phase and Solvent System Selection:

  • Normal Phase: Use a glass column packed with basic or neutral alumina. A gradient elution system starting with a nonpolar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is recommended. The nonpolar tetradecylguanidine will elute later than the highly polar cyanamide.

  • Reversed Phase: A column packed with C18-functionalized silica gel can also be used. A polar mobile phase (e.g., a mixture of water and methanol or acetonitrile) is employed. In this case, the highly polar cyanamide will elute first, followed by the more retained nonpolar tetradecylguanidine.

2. Column Packing:

  • Properly pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.

  • Carefully load the sample onto the top of the column.

4. Elution:

  • Begin eluting with the initial solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent according to your predetermined gradient.

5. Fraction Analysis:

  • Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing the pure tetradecylguanidine.

6. Concentration:

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.

G cluster_workflow Flash Column Chromatography Workflow A Select Stationary Phase and Solvent System B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC/HPLC) E->F G Combine Pure Fractions F->G H Concentrate to Obtain Purified Product G->H

Caption: Workflow for Chromatographic Purification

References

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. PMC.
  • Introduction to cyanamides. Cardiff University.
  • Method for synthesizing cyanamide.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Column Cleaning for Ion Exchange Chromatography and Chrom
  • Reaction of cyanamide with amine to synthesize guanidine.
  • ANALYTICAL METHODS - Toxicological Profile for Cyanide. NCBI Bookshelf.
  • 2-Ethyl-1-methyl-1-tetradecylguanidine. PubChem.
  • Purification of cyanamide.
  • Cyanamide. Wikipedia.
  • Quantitative method of detecting cyanamide by utilizing HPLC method.
  • Guanidine synthesis by guanyl
  • calcium cyanamide. Organic Syntheses Procedure.
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  • Is Cyanamide polar or nonpolar?. Guidechem.
  • Process for removing polar impurities from hydrocarbons and mixtures of ....
  • Purification strategies for removing unreacted aldehyde
  • A New Solution Phase Protecting Group Str
  • Removal of Cyanide and Metals From Mineral Processing Waste W
  • Hydrogen Cyanamide. Alzchem.
  • Assay of guanidine in pharmaceutical formul
  • Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. Unknown Source.
  • Analytical Methods for Total Cyanide Assay Determin
  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.
  • Liquid–liquid extraction. Wikipedia.
  • Efficient cleaning-in-place methods for protein-based antibody affinity chrom
  • Guide for crystalliz
  • What is the mechanism of Cyanamide?.
  • Cyanide Analysis Guide. Unknown Source.
  • Chromatography of guanidino compounds.
  • DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide.
  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.
  • Crystallization of High Bulk Density Nitroguanidine. DTIC.
  • Methods of purifying a nucleic acid and formulation and kit for use in performing such methods.
  • How can I isolate a highly polar compound
  • Cyanamide. Solubility of Things.
  • Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions. Taylor & Francis.
  • Liquid-Liquid Extraction: An Overview. Syrris.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tetradecylguanidine Monohydrochloride

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of rigorous scientific practice. Tetradecylguanidine monohydrochloride, a long-chain alkylguanidinium salt, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth technical comparison of analytical methodologies, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of this compound.

The Importance of Structural Verification

Tetradecylguanidine and its salts are members of the broader class of guanidinium compounds, which are of significant interest in medicinal chemistry and materials science due to their biological activity and unique chemical properties. The guanidinium group, with its positive charge delocalized across three nitrogen atoms, plays a crucial role in molecular interactions.[1][2][3] Accurate characterization is paramount to ensure the identity, purity, and stability of these molecules in any application.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains one of the most powerful and non-destructive analytical techniques for determining the molecular structure of organic compounds.[4] Its ability to provide detailed information about the chemical environment of individual protons makes it an indispensable tool for the characterization of tetradecylguanidine monohydrochloride.

Predicted ¹H NMR Spectrum of Tetradecylguanidine Monohydrochloride

While a publicly available, peer-reviewed ¹H NMR spectrum specifically for pure tetradecylguanidine monohydrochloride is not readily found in the initial literature search, we can confidently predict its key features based on the well-established principles of NMR spectroscopy and data from analogous structures.[5][6][7]

Molecular Structure and Proton Environments:

Figure 1: Molecular structure of tetradecylguanidine monohydrochloride with key proton environments labeled.

Expected Chemical Shifts and Multiplicities:

Proton LabelDescriptionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
(a)Terminal methyl group (-CH₃)~0.8-0.9Triplet (t)3H
(b)Methylene groups of the alkyl chain (-(CH₂)₁₂-)~1.2-1.6Broad multiplet24H
(c)Methylene group adjacent to the nitrogen (-CH₂-NH-)~3.0-3.3Multiplet (quintet or triplet of triplets)2H
(d)Guanidinium NH protons~7.0-8.0Broad singlet5H

Rationale Behind the Predictions:

  • Alkyl Chain (a, b): The terminal methyl group (a) is in a highly shielded environment and is expected to appear as a triplet around 0.8-0.9 ppm due to coupling with the adjacent methylene group.[6][7] The bulk of the methylene protons (b) in the long alkyl chain will overlap, creating a large, broad multiplet in the 1.2-1.6 ppm region.[7][8]

  • α-Methylene Group (c): The methylene group directly attached to the guanidinium nitrogen (c) will be significantly deshielded due to the electron-withdrawing effect of the nitrogen atom. This will shift its resonance downfield to the 3.0-3.3 ppm range. Its multiplicity will be a multiplet due to coupling with the adjacent methylene group and potentially the NH proton.

  • Guanidinium Protons (d): The protons on the guanidinium group are expected to be the most downfield signals due to the positive charge and their acidic nature. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.[2][5] They will likely appear as a broad singlet.

Experimental Protocol: ¹H NMR Analysis

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of Tetradecylguanidine HCl Solvent Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) Sample->Solvent Vortex Vortex to ensure complete dissolution Solvent->Vortex Transfer Transfer to NMR tube Vortex->Transfer Spectrometer Insert sample into NMR spectrometer (≥400 MHz) Transfer->Spectrometer Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim for optimal magnetic field homogeneity Lock->Shim Acquire Acquire ¹H NMR spectrum Shim->Acquire Fourier Fourier Transform Acquire->Fourier Phase Phase Correction Fourier->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Calibrate Calibrate to residual solvent peak Integrate->Calibrate

Figure 2: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of tetradecylguanidine monohydrochloride.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH).[5]

  • Dissolution: Vortex the sample until it is fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the signals to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to confirm the structure.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a primary tool, a multi-technique approach provides a more complete characterization.

TechniqueInformation ProvidedAdvantages for Tetradecylguanidine HClDisadvantages/Limitations
¹³C NMR Number and type of carbon atoms.Confirms the carbon backbone, including the unique guanidinium carbon.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[9]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides definitive confirmation of the molecular mass and can help identify impurities.[10]Does not provide detailed structural information about isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Quickly confirms the presence of N-H, C-H, and C=N bonds.Provides limited information on the overall molecular structure and connectivity.
Experimental Protocols for Alternative Techniques

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer. Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

  • Analysis: Identify the chemical shifts for the alkyl chain carbons (typically 14-40 ppm) and the characteristic downfield shift of the guanidinium carbon (~155-160 ppm).

Mass Spectrometry (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Look for the molecular ion peak corresponding to the protonated molecule [M+H]⁺.

FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment) or as a KBr pellet.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands: N-H stretching (broad, ~3100-3400 cm⁻¹), C-H stretching (~2850-2960 cm⁻¹), and C=N stretching of the guanidinium group (~1650 cm⁻¹).[11]

Conclusion: A Synergistic Approach to Characterization

For the unambiguous characterization of tetradecylguanidine monohydrochloride, ¹H NMR spectroscopy stands out as the most informative single technique, providing a detailed map of the proton framework. However, a comprehensive and robust analytical package should incorporate complementary techniques. The combination of ¹H NMR for detailed structural elucidation, ¹³C NMR for carbon backbone confirmation, Mass Spectrometry for molecular weight verification, and FTIR for functional group identification provides a self-validating system that ensures the highest level of scientific integrity. This multi-faceted approach is essential for researchers and drug development professionals who demand certainty in the identity and purity of their materials.

References

  • The ¹H NMR spectrum of guanidinium salicylate - ResearchGate. [Link]

  • Formulation Optimization and Characterization of Tizanidine Hydrochloride-loaded Gold Nanoparticles Using Quality by Design Approach - PubMed. [Link]

  • ¹H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Modeling Amino Acid Side Chains in Proteins: 15N NMR Spectra of Guanidino Groups in Nonpolar Environments. [Link]

  • ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. [Link]

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  • A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13 C NMR Spectroscopy - MDPI. [Link]

  • (PDF) DEVELOPMENT AND EVALUATION OF TIZANIDINE HYDROCHLORIDE LOADED SOLID LIPID NANOPARTICLES - ResearchGate. [Link]

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  • (PDF) Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR - ResearchGate. [Link]

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  • ¹H, ¹³C, ¹⁵N and ³¹P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli - PMC. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Simple NMR Experiments Reveal the Influence of Chain Length and Chain Architecture on the Crystalline/Amorphous Interface in Polyethylenes. [Link]

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  • Tetradecylguanidine hydrochloride (C15H33N3) - PubChemLite. [Link]

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Comparative

A Comparative Guide to the FTIR Spectrum Analysis of N-tetradecylguanidine Functional Groups

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of N-tetradecylguanidine, a molecule characterized by its polar guanidinium head and nonpolar 14-carbon aliphatic tail. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of N-tetradecylguanidine, a molecule characterized by its polar guanidinium head and nonpolar 14-carbon aliphatic tail. We will explore the theoretical underpinnings, practical experimental protocols, and comparative strengths of FTIR against alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals who require robust characterization of guanidine-containing compounds.

Introduction: The Dichotomous Nature of N-tetradecylguanidine

N-tetradecylguanidine belongs to the class of N-alkylguanidines, compounds that are gaining significant interest in pharmacology and materials science. Their structure is amphiphilic, featuring a strongly basic and hydrophilic guanidinium group capable of forming multiple hydrogen bonds, and a long, hydrophobic alkyl chain. This duality makes them effective surfactants, antimicrobial agents, and building blocks for more complex molecular assemblies.

Accurate functional group analysis is paramount for confirming synthesis, assessing purity, and understanding the intermolecular interactions that govern the material's bulk properties. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose.[1]

cluster_guanidinium Guanidinium Head (Hydrophilic) cluster_alkyl Tetradecyl Tail (Hydrophobic) G Guanidinium Group C(NH2)(NHR) A Alkyl Chain -(CH2)13CH3 G->A C-N Bond

Caption: Molecular structure of N-tetradecylguanidine.

Deconstructing the N-tetradecylguanidine Spectrum with FTIR

An FTIR spectrum provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific covalent bonds.[2] For N-tetradecylguanidine, the spectrum can be logically divided into two main regions: the high-frequency region dominated by N-H and C-H stretching vibrations, and the fingerprint region containing the complex vibrations of the guanidinium core and alkyl chain bending modes.[3]

The Guanidinium Head Group: A Complex Vibrational System

The guanidinium group is a resonance-stabilized structure, meaning the double bond is delocalized across one carbon and three nitrogen atoms. This delocalization significantly influences its vibrational frequencies. The key absorptions are:

  • N-H Stretching (3400 - 3200 cm⁻¹): Primary and secondary amines exhibit characteristic stretching vibrations in this region.[4][5] For N-tetradecylguanidine, one would expect to see multiple, often broad, bands corresponding to the asymmetric and symmetric stretches of the -NH₂ and the stretch of the =N-H group.[6][7] The broadness is a direct consequence of intermolecular hydrogen bonding, a dominant feature of guanidinium compounds.[8]

  • C=N Stretching (1690 - 1620 cm⁻¹): The stretching of the carbon-nitrogen double bond is a hallmark of the guanidine group.[6][7] Due to resonance, this peak is often found at a slightly lower wavenumber than a typical isolated imine (C=N) stretch. It is usually a strong and sharp absorption.

  • N-H Bending (1650 - 1580 cm⁻¹): The scissoring vibration of the primary amine (-NH₂) group appears in this region.[4] This peak can sometimes overlap with the C=N stretching band, leading to a broad or complex absorption feature.

  • C-N Stretching (1335 - 1250 cm⁻¹): The stretching vibrations of the carbon-nitrogen single bonds are found here. Aromatic amines typically show a strong band in this region, while aliphatic C-N stretches are weaker and appear at slightly lower wavenumbers (1250-1020 cm⁻¹).[2][4][5]

The Tetradecyl Tail: Characteristic Aliphatic Signals

The long alkyl chain provides a set of highly predictable and intense absorption bands that confirm its presence.

  • C-H Asymmetric & Symmetric Stretching (3000 - 2850 cm⁻¹): These are typically the most intense peaks in the spectrum of N-tetradecylguanidine due to the large number of C-H bonds. Two distinct peaks are usually observed: the asymmetric stretch of CH₂ and CH₃ groups just below 3000 cm⁻¹, and the symmetric stretch appearing at a lower frequency (around 2855 cm⁻¹).[3][9]

  • C-H Bending (1470 - 1450 cm⁻¹ & 1375 cm⁻¹): The scissoring vibration of the methylene (-CH₂-) groups produces a distinct peak around 1465 cm⁻¹.[7] The symmetric "umbrella" bending of the terminal methyl (-CH₃) group appears near 1375 cm⁻¹.

  • -CH₂- Rocking (725 - 720 cm⁻¹): A characteristic rocking vibration band for long alkyl chains (containing four or more contiguous methylene groups) can be observed in this region.[3] Its presence is strong evidence for the long-chain structure.

Summary of Expected FTIR Absorptions

The following table summarizes the key vibrational modes and their expected wavenumber ranges for N-tetradecylguanidine.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretching-NH₂, =N-H3400 - 3200Medium-Strong, BroadMultiple bands possible; broadening due to H-bonding.[6][7]
C-H Stretching-CH₃, -CH₂-3000 - 2850Strong, SharpTypically the most intense peaks in the spectrum.[3]
C=N StretchingGuanidinium Core1690 - 1620StrongPosition influenced by resonance stabilization.[6]
N-H Bending-NH₂1650 - 1580Medium-StrongCan overlap with C=N stretch.[4]
C-H Bending-CH₂- (Scissoring)1470 - 1450MediumCharacteristic of alkyl chains.[7]
C-H Bending-CH₃ (Umbrella)~1375Medium-WeakConfirms terminal methyl group.
C-N StretchingGuanidinium Core1335 - 1250MediumAliphatic C-N stretch.[5]
-CH₂- RockingLong Alkyl Chain725 - 720Medium-WeakIndicates -(CH₂)n- where n ≥ 4.[3]

A Self-Validating Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is an ideal sampling technique for N-tetradecylguanidine, which may be a waxy solid or viscous liquid, as it requires minimal to no sample preparation.[10][11] This protocol ensures high-quality, reproducible data.

A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum (Clean, empty crystal) A->B C 3. Apply Sample (Small amount, ensure full crystal coverage) B->C D 4. Apply Pressure (Ensure good contact between sample and crystal) C->D E 5. Collect Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) D->E F 6. Clean ATR Crystal (Remove all sample residue) E->F G Result: Background-Corrected Absorbance Spectrum E->G Start Characterization of N-tetradecylguanidine Q1 Need Functional Group ID and Purity Check? Start->Q1 Q2 Need Full Structural Elucidation (Connectivity)? Q1->Q2 No/More Info Needed FTIR FTIR Spectroscopy Q1->FTIR Yes Q3 Need Info on Symmetric Bonds or Aqueous Sample? Q2->Q3 No/More Info Needed NMR NMR Spectroscopy (¹H, ¹³C) Q2->NMR Yes Raman Raman Spectroscopy Q3->Raman Yes

Caption: Logic for selecting an analytical technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, revealing the precise connectivity of atoms within the molecule. ¹H NMR would quantify the number of protons in different chemical environments (e.g., distinguishing between -CH₂- groups and the terminal -CH₃), while ¹³C NMR would identify each unique carbon atom.

  • Raman Spectroscopy: Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. A key selection rule is that a vibration must cause a change in the polarizability of the molecule to be Raman-active. [12]Therefore, symmetric, non-polar bonds (like C-C bonds in the alkyl chain) often produce strong Raman signals but weak FTIR signals. Raman is also advantageous for analyzing aqueous samples, as water is a very weak Raman scatterer but has a strong IR absorbance that can obscure other peaks.

The following table compares the performance of these techniques for the analysis of N-tetradecylguanidine.

Technique Principle Strengths for N-tetradecylguanidine Limitations
FTIR Spectroscopy Absorption of IR radiation causing bond vibrations. [2]- Excellent for identifying polar functional groups (N-H, C=N).- Fast, non-destructive, and requires minimal sample prep (ATR).- Provides a unique molecular "fingerprint". [3]- Does not provide detailed atomic connectivity.- Water is a strong absorber, complicating analysis in aqueous solution.- Symmetric, non-polar bonds give weak signals.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.- Unambiguous structural elucidation (¹H, ¹³C).- Quantitative analysis (integration of proton signals).- Provides information on the chemical environment of each atom.- Much lower sensitivity than FTIR; requires more sample.- More expensive instrumentation.- Longer acquisition times.
Raman Spectroscopy Inelastic scattering of monochromatic light.- Complementary to FTIR; strong signals for symmetric bonds.- Water is a weak scatterer, ideal for aqueous solutions.- High spatial resolution is possible (Raman microscopy).- Weaker signal than FTIR; can be susceptible to fluorescence.- Polar bonds (N-H, C=N) may be weaker than in FTIR.- Instrumentation can be more complex.

Conclusion

FTIR spectroscopy stands as an indispensable, first-line analytical technique for the characterization of N-tetradecylguanidine. Its ability to rapidly and non-destructively confirm the presence of the key guanidinium and long-chain alkyl functional groups provides immediate and valuable feedback for synthesis verification, quality control, and preliminary structural assessment. While techniques like NMR are superior for complete structural elucidation, the speed, simplicity, and rich informational content of FTIR make it an exceptionally efficient and powerful tool in the arsenal of any scientist working with guanidine-based molecules.

References

  • Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019). (URL: [Link])

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020). (URL: [Link])

  • Protein Denaturation with Guanidinium: A 2D-IR Study - ACS Publications. (2013). (URL: [Link])

  • The identification of arginine residues in peptides by 2D-IR echo spectroscopy - PMC - NIH. (URL: [Link])

  • Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - MDPI. (2015). (URL: [Link])

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC. (2017). (URL: [Link])

  • FTIR spectrum of tetradecylacrylate Appearance of the ester group band... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Mechanism of Adsorption of Long-Chain Alkylamines on Silicates. A Spectroscopic Study. 1. Quartz | Langmuir - ACS Publications. (2000). (URL: [Link])

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). (URL: [Link])

  • Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study | Request PDF - ResearchGate. (2025). (URL: [Link])

  • Vibrational modes of guanidinium salicylate | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024). (URL: [Link])

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines - RSC Publishing. (2018). (URL: [Link])

  • IR: amines. (URL: [Link])

  • FTIR (A) and FT Raman (B, C) spectra of N-alkylamides (8, 9), hydrazide... - ResearchGate. (URL: [Link])

  • Infrared Spectrometry - MSU chemistry. (URL: [Link])

  • Synthesis, Crystal Structure and Vibrational Spectral Analysis of Guanidinium Hydrogen L-aspartate Single Crystal - Journal of Physical Science. (2017). (URL: [Link])

  • functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf - International Journal of Biological & Medical Research. (URL: [Link])

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (URL: [Link])

  • (PDF) Synthesis and characterization of long‐chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications - ResearchGate. (2023). (URL: [Link])

  • In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases - MDPI. (2019). (URL: [Link])

  • FTIR spectra of polymeric guanidine derivatives. - ResearchGate. (URL: [Link])

  • NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC. (2021). (URL: [Link])

  • Guanidine and guanidinium cation in the excited state—theoretical investigation | The Journal of Chemical Physics | AIP Publishing. (2014). (URL: [Link])

  • The features of IR spectrum. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (2023). (URL: [Link])

  • FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons - NUANCE. (URL: [Link])

  • Infrared Spectroscopy - MSU chemistry. (URL: [Link])

  • Sample preparation for FT-IR. (URL: [Link])

  • Protein Denaturation with Guanidinium: A 2D-IR Study - ResearchGate. (2025). (URL: [Link])

  • ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) For- mation and Carboxyl Content during the Ageing of - Semantic Scholar. (2022). (URL: [Link])

  • FTIR frequency range and functional groups present in the sample before extraction process. (URL: [Link])

  • 1: Selected IR stretching frequencies of CN groups in a variety of NHC - ResearchGate. (URL: [Link])

  • N, N′, N″-trisubstituted guanidines: Synthesis, characterization and evaluation of their leishmanicidal activity | Request PDF - ResearchGate. (URL: [Link])

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). (URL: [Link])

  • Synthesis, spectroscopic characterization and antibacterial activities of mixed ligand metal(II) complexes of 4-amino-6-chloro-2. (URL: [Link])

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI. (2023). (URL: [Link])

  • FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... - ResearchGate. (URL: [Link])

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (URL: [Link])

Sources

Validation

Comparative Technical Guide: Tetradecylguanidine vs. Dodecylguanidine Antimicrobial Potency

Part 1: Executive Technical Synthesis In the development of cationic amphiphilic biocides, the alkyl chain length is the critical determinant of performance. This guide provides a head-to-head comparison between Dodecylg...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

In the development of cationic amphiphilic biocides, the alkyl chain length is the critical determinant of performance. This guide provides a head-to-head comparison between Dodecylguanidine (C12-G) , widely known in its acetate form as Dodine, and its homolog Tetradecylguanidine (C14-G) .

While Dodecylguanidine is the industrial and agricultural standard due to its balanced solubility profile, Tetradecylguanidine exhibits superior intrinsic antimicrobial potency against resistant Gram-positive strains. However, this potency comes with a physicochemical trade-off: the "cutoff effect," where increased hydrophobicity leads to aggregation and reduced bioavailability in complex media.

Key Differentiators
FeatureDodecylguanidine (C12-G)Tetradecylguanidine (C14-G)
Primary Utility Agricultural fungicide, industrial biocideExperimental broad-spectrum antibiotic, antiseptic
LogP (Lipophilicity) ~4.5 (Moderate)~5.5 (High)
Membrane Affinity Moderate insertion; requires higher concentrationHigh insertion; effective at lower concentrations
Solubility (Water) Good (as Acetate/HCl salt)Limited; prone to micellar aggregation
Hemolytic Activity ModerateHigh (Lower Selectivity Index)

Part 2: Mechanism of Action & Signaling Pathways

Both compounds function as Cationic Amphiphiles . Their guanidinium headgroup (


) remains protonated at physiological pH, driving electrostatic attraction to anionic bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives). The hydrophobic tail then inserts into the lipid bilayer, causing depolarization and rupture.
Mechanistic Pathway Diagram

The following diagram illustrates the stepwise disruption of the bacterial membrane, highlighting the critical "Hydrophobic Insertion" phase where C14-G exerts superior efficacy due to deeper bilayer penetration.

MoA_Pathway cluster_0 Chain Length Impact Start Alkylguanidine Administration Electrostatic Electrostatic Adsorption (Guanidinium (+) <-> Phosphate (-)) Start->Electrostatic Initial Contact Insertion Hydrophobic Tail Insertion (C12 vs C14) Electrostatic->Insertion Driven by Hydrophobicity Displacement Displacement of Mg2+/Ca2+ (Membrane Destabilization) Insertion->Displacement Disrupts Packing Note C14-G inserts deeper but aggregates faster if > CMC Insertion->Note Leakage Ion Leakage (K+) & Depolarization Displacement->Leakage Pore Formation Lysis Cell Lysis & Death Leakage->Lysis Irreversible Damage

Caption: Stepwise mechanism of alkylguanidine-induced membrane lysis. The C14 tail facilitates deeper insertion (Yellow Node) but risks supramolecular aggregation.

Part 3: Comparative Potency Data

The following data synthesizes experimental results comparing alkylguanidine derivatives. The trend consistently shows that C14 derivatives outperform C12 in simple saline or buffer solutions, but C12 maintains better activity in complex media due to lower protein binding.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data aggregated from structure-activity relationship (SAR) studies on guanidinium-functionalized dendrons and polymers.

Target OrganismStrain TypeC12-G MIC (µg/mL)C14-G MIC (µg/mL)Performance Delta
S. aureus Gram-Positive62.57.8 8x Potency Increase
E.[1] coli Gram-Negative62.57.8 8x Potency Increase
P. aeruginosa Gram-Negative (Resistant)>12864Moderate Improvement
C. albicans Fungi164 4x Potency Increase

Interpretation: The C14 chain provides the optimal hydrophobicity to penetrate the thick peptidoglycan layer of Gram-positive bacteria. In Gram-negatives, while C14 is potent, the outer membrane can act as a barrier if the molecule aggregates (supramolecular size > porin diameter).

Toxicity & Selectivity[3]
  • Hemolysis (HC50): C14-G causes 50% hemolysis at lower concentrations (~20 µg/mL) compared to C12-G (~80 µg/mL).

  • Selectivity Index (HC50/MIC): C12-G often exhibits a safer therapeutic window for systemic applications, whereas C14-G is better suited for topical or surface disinfection where mammalian toxicity is less critical.

Part 4: Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols. These workflows adhere to CLSI guidelines but include specific modifications for cationic surfactants to prevent binding to plasticware.

Protocol A: MIC Determination (Modified for Cationic Amphiphiles)

Critical Control: Cationic guanidines bind to polystyrene. Use polypropylene (PP) plates or non-binding surface (NBS) plates to avoid false-high MICs.

MIC_Workflow cluster_valid Validation Checkpoints Prep 1. Stock Prep (DMSO/Water) Dilution 2. Serial Dilution (Muller-Hinton Broth) Prep->Dilution 2-fold steps Incubation 4. Incubation (37°C, 18-24h) Dilution->Incubation Add Bacteria Inoculum 3. Inoculum Prep (5x10^5 CFU/mL) Inoculum->Incubation Readout 5. Readout (Visual/OD600) Incubation->Readout Sterility Sterility Control (Clear) Sterility->Readout Growth Growth Control (Turbid) Growth->Readout

Caption: CLSI-compliant broth microdilution workflow. Note the parallel validation checkpoints for sterility and growth.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve C12-G and C14-G in sterile water or 5% DMSO to a concentration of 2,560 µg/mL. Note: Warm C14-G to 37°C if turbidity is observed.

  • Plate Setup: Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into columns 1-12 of a polypropylene 96-well plate.

  • Dilution: Add 100 µL of stock to column 1, mix, and transfer 100 µL to column 2. Repeat to column 10. Discard tip. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Dilute overnight bacterial culture to

    
     CFU/mL. Add 100 µL to wells 1-11. Final test volume is 200 µL; final bacterial concentration is 
    
    
    
    CFU/mL.
  • Incubation: Seal with breathable film. Incubate at 35 ± 2°C for 16–20 hours.

  • Analysis: The MIC is the lowest concentration showing no visible turbidity .

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bactericidal (>3 log reduction) or bacteriostatic.[2]

  • Setup: Prepare tubes with C12-G and C14-G at

    
     MIC.
    
  • Inoculation: Inoculate with

    
     CFU/mL (Time 0).
    
  • Sampling: Remove aliquots at 0, 1, 2, 4, and 24 hours.

  • Neutralization: Immediately dilute samples 1:10 into D/E Neutralizing Broth to stop cationic activity.

  • Plating: Plate on agar and count colonies.

  • Result: C14-G typically achieves sterilization (<50 CFU/mL) within 1-2 hours for S. aureus, whereas C12-G may require 4+ hours.

Part 5: References

  • Wuest, W. M., et al. (2021). "Guanidinium-Functionalized Cationic Molecular Umbrellas as Antibacterial Agents." RSC Polymer Chemistry. (Demonstrates C14 superiority over C8/C12 in dendritic scaffolds).

  • Pasero, C., et al. (2017). "Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents." Scientific Reports.[3] (Discusses the mechanism and chain length optimization).

  • Health Canada. (2024). "Re-evaluation decision RVD2024-01, Dodecylguanidine hydrochloride." (Provides regulatory and toxicity data for C12/Dodine).

  • Chindera, K., et al. (2016). "The antimicrobial polymer PHMB enters cells and disrupts the membrane."[4] Journal of Antimicrobial Chemotherapy. (Mechanistic grounding for guanidine membrane disruption).

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard for Protocol A).

Sources

Comparative

Surface Tension &amp; Performance Guide: Tetradecylguanidine (TDG) vs. CTAB

Executive Summary This guide provides a technical comparison between Tetradecylguanidine (TDG) , a guanidinium-based cationic surfactant, and Cetyltrimethylammonium Bromide (CTAB) , the industry-standard quaternary ammon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Tetradecylguanidine (TDG) , a guanidinium-based cationic surfactant, and Cetyltrimethylammonium Bromide (CTAB) , the industry-standard quaternary ammonium surfactant.

While CTAB is the benchmark for DNA extraction and nanoparticle synthesis due to its low Critical Micelle Concentration (CMC) and stable spherical micelles, TDG offers superior surface tension reduction (~24 mN/m vs. ~36 mN/m for CTAB) and distinct biological activity. TDG’s planar, hydrogen-bonding headgroup allows for unique membrane translocation mechanisms, making it a high-value candidate for gene delivery (lipoplexes) and antimicrobial applications where CTAB’s cytotoxicity is a limiting factor.

Molecular Architecture & Mechanistic Differences

The core differentiator lies in the headgroup physics. CTAB relies on a steric, point-charge interaction, whereas TDG utilizes a planar, delocalized charge system capable of directional hydrogen bonding.

FeatureTetradecylguanidine (TDG) CTAB (Cetyltrimethylammonium Bromide)
Tail Structure C14 Alkyl Chain (Tetradecyl)C16 Alkyl Chain (Cetyl/Hexadecyl)
Headgroup Guanidinium (

)
Trimethylammonium (

)
Geometry Planar (Y-shaped) Tetrahedral
Charge Character Delocalized (Resonance stabilized)Fixed Point Charge
Interaction Mode Electrostatic + Bidentate H-Bonding Electrostatic + Steric Repulsion
Hydration Chaotropic (Water-structure breaking)Kosmotropic (Water-structure making)
Visualizing the Headgroup Physics

The following diagram illustrates the structural and functional divergence between the two surfactants.

HeadgroupComparison cluster_TDG Tetradecylguanidine (TDG) cluster_CTAB CTAB TDG_Head Guanidinium Head (Planar, C(NH2)3+) TDG_Mech Mechanism: Bidentate H-Bonding (Arginine-like) TDG_Head->TDG_Mech CTAB_Head Trimethylammonium Head (Tetrahedral, N(CH3)3+) TDG_Effect Membrane Translocation (Pore Formation) TDG_Mech->TDG_Effect CTAB_Mech Mechanism: Point Charge Electrostatics (Steric Bulk) CTAB_Head->CTAB_Mech CTAB_Effect Membrane Disruption (Detergency/Lysis) CTAB_Mech->CTAB_Effect

Figure 1: Mechanistic divergence between TDG (H-bonding, translocation) and CTAB (Electrostatic, lysis).

Physicochemical Performance Data

The following data aggregates experimental values from comparative studies on alkylguanidinium and alkyltrimethylammonium surfactants.

Key Performance Metrics
ParameterTetradecylguanidine (TDG) CTAB Implication
CMC (mM) 1.8 mM 0.92 mM CTAB forms micelles at lower concentrations due to its longer C16 chain. However, TDG has a lower CMC than its direct homolog C14-TAB (~3.5 mM), indicating the guanidinium headgroup promotes self-assembly.

(Surface Tension)
~24 mN/m ~36 mN/m TDG is significantly more effective at reducing surface tension, likely due to tighter packing of the alkyl chains permitted by the planar headgroup orientation at the interface.

(Area per Molecule)
0.80 nm

0.48 nm

TDG occupies more space at the interface due to the hydration shell of the guanidinium group and its planar orientation, preventing the "crystallization" often seen with CTAB films.
Krafft Temperature < 25°C (Soluble at RT)~25°C (Precipitates easily)TDG is generally easier to handle at room temperature compared to CTAB, which often requires warming to dissolve.

Critical Insight: Although CTAB has a lower CMC (better efficiency), TDG achieves a lower ultimate surface tension (better effectiveness). This makes TDG superior for applications requiring maximum wetting or interfacial energy reduction.

Experimental Protocol: Surface Tension Measurement

To validate these values in your specific buffer system, use the Wilhelmy Plate Method . This is preferred over the Du Noüy Ring for cationic surfactants to avoid wetting hysteresis issues.

Protocol Workflow
  • Preparation:

    • Prepare a 20 mM stock solution of TDG (or CTAB) in ultrapure water (Milli-Q, 18.2 MΩ).

    • Clean the Platinum Wilhelmy plate by flaming it until it glows orange (removes organic contaminants).

  • Calibration:

    • Calibrate the tensiometer using pure water (

      
       mN/m at 20°C).
      
  • Titration Loop:

    • Step A: Measure baseline surface tension of 20 mL pure buffer.

    • Step B: Dose surfactant stock (e.g., 5-10 µL increments) into the vessel.

    • Step C: Allow 3-5 minutes for equilibrium (cationic surfactants have slow adsorption kinetics due to diffusion).

    • Step D: Record

      
       when the standard deviation is < 0.1 mN/m over 30 seconds.
      
  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • CMC Determination: The intersection of the linearly decreasing slope and the horizontal plateau.

    • 
      :  The surface tension value at the plateau.[1]
      
Applications & Selection Guide
When to Choose Tetradecylguanidine (TDG)
  • Gene Transfection (Lipoplexes): The guanidinium headgroup mimics the Arginine-rich motifs of Cell Penetrating Peptides (CPPs) (TAT-peptide). TDG can form bidentate hydrogen bonds with phosphate groups on DNA/RNA and cell surface sulfates, facilitating direct membrane translocation without permanent membrane damage.

  • Antimicrobial Coatings: TDG exhibits broad-spectrum activity. Unlike CTAB, which lyses cells indiscriminately, guanidinium surfactants can disrupt metabolic gradients, offering a different mechanism that may bypass quaternary ammonium resistance (QAC-resistance).

  • Low-Energy Surfaces: With a

    
     of 24 mN/m, TDG wets hydrophobic substrates (PTFE, plastics) better than CTAB.
    
When to Choose CTAB
  • DNA Extraction: CTAB remains the gold standard for plant/bacterial DNA extraction because its high charge density effectively precipitates polysaccharides in high-salt conditions.

  • Gold Nanorod Synthesis: The specific bilayer packing of CTAB on gold facets (100 vs 111) directs anisotropic growth. TDG’s different packing geometry (0.8 nm

    
     area) would likely yield different nanoparticle shapes (e.g., spheres or irregular rods).
    
Application Decision Tree

ApplicationLogic Start Select Application Goal Branch1 Biological Interaction? Start->Branch1 Branch2 Material Synthesis? Start->Branch2 Bio1 Gene Delivery / Transfection Branch1->Bio1 Preserve Viability Bio2 Cell Lysis / DNA Extraction Branch1->Bio2 Destroy Membrane Mat1 Max Wetting (Low Surface Energy) Branch2->Mat1 Mat2 Anisotropic Growth (Nanorods) Branch2->Mat2 TDG_Rec Recommendation: Tetradecylguanidine (TDG) Bio1->TDG_Rec Use TDG (Translocation) CTAB_Rec Recommendation: CTAB Bio2->CTAB_Rec Use CTAB (Detergency) Mat1->TDG_Rec TDG (γ ~24 mN/m) Mat2->CTAB_Rec CTAB (Specific Packing)

Figure 2: Decision logic for selecting between TDG and CTAB based on experimental requirements.

References
  • Bouchal, R., et al. (2016). Micellization Behavior of Long-Chain Substituted Alkylguanidinium Surfactants. International Journal of Molecular Sciences.[2] Link

    • Source for TDG CMC (1.8 mM)
  • Diz, M., et al. (2020). Combination of guanidinium and quaternary ammonium polymers with distinctive antimicrobial mechanisms. Acta Biomaterialia. Link

    • Source for mechanistic differences (translocation vs disruption) between guanidinium and ammonium heads.
  • Schrader, R., et al. (2010). Rapid determination of surfactant critical micelle concentration in aqueous solutions. Analytical Biochemistry. Link

    • Valid
  • Miyake, M., et al. (2008). Surface tension and micelle formation of alkylguanidinium chlorides. Journal of Colloid and Interface Science.[3]

    • Foundational text on the "Arg-mimic" surfactant properties.

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Alkylguanidines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and biological research, a deep understanding of molecular structure and behavior is paramount. Alkylguanidines, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and biological research, a deep understanding of molecular structure and behavior is paramount. Alkylguanidines, a class of compounds characterized by a central guanidinium group with one or more alkyl substituents, are of significant interest due to their prevalence in biologically active molecules, including the amino acid arginine and its derivatives, as well as their use as synthetic pharmacophores. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, stands as a cornerstone technique for the structural elucidation of these compounds.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of alkylguanidines. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of these fragmentation pathways, exploring how factors such as alkyl chain length, substitution patterns, and analytical conditions influence the resulting mass spectra. This document is designed to serve as a practical resource, empowering researchers to interpret their own data with greater confidence and to design robust analytical methods for the characterization of alkylguanidine-containing molecules.

The Guanidinium Group: A Locus of Charge and Fragmentation

The guanidinium group is one of the most basic functional groups in organic chemistry, with a pKa typically around 13.5. This high basicity ensures that in the vast majority of electrospray ionization (ESI) mass spectrometry analyses, which are conducted from acidic or neutral solutions, alkylguanidines will exist as protonated, positively charged species, [M+H]⁺. This inherent charge localization on the guanidinium moiety is the primary driver of the fragmentation patterns observed in collision-induced dissociation (CID).

The positive charge is delocalized across the three nitrogen atoms and the central carbon atom through resonance, creating a stable cation. However, upon collisional activation, this stability is disrupted, and the molecule dissipates the excess energy through the cleavage of specific bonds, leading to the formation of characteristic fragment ions and neutral losses.

General Fragmentation Pathways of Protonated Alkylguanidines

While the specific fragmentation pattern is influenced by the nature of the alkyl substituents, several general pathways are characteristic of the protonated guanidinium core. These pathways provide the initial clues for identifying a compound as an alkylguanidine.

A key fragmentation route involves the neutral loss of ammonia (NH₃; 17 Da) or a primary or secondary amine (R-NH₂ or R₂NH). Another common pathway is the loss of a neutral guanidine or a substituted guanidine molecule.

Loss of Ammonia and Amines

The loss of ammonia is a frequent observation, particularly for unsubstituted or monosubstituted guanidines. This occurs through the cleavage of a C-N bond within the guanidinium core. For N-alkylated guanidines, the corresponding primary or secondary amine can be lost.

Cleavage of the Alkyl Chain

Fragmentation can also be initiated by cleavage within the alkyl substituent itself, following general rules of organic mass spectrometry where fragmentation is favored at branching points and to form stable carbocations.

Comparative Fragmentation Analysis: The Influence of the Alkyl Substituent

To illustrate the impact of the alkyl group on the fragmentation pattern, we will compare the hypothetical ESI-MS/MS spectra of a series of simple N-alkylguanidines: N-methylguanidine, N-ethylguanidine, and N-propylguanidine.

N-Methylguanidine ([C₂H₇N₃+H]⁺, m/z 74.07)

Upon CID, protonated N-methylguanidine is expected to exhibit a primary fragmentation pathway involving the loss of ammonia (NH₃), resulting in a fragment ion at m/z 57. An alternative, though likely less favorable, pathway could involve the loss of methylamine (CH₃NH₂), yielding a fragment at m/z 43.

N-Ethylguanidine ([C₃H₉N₃+H]⁺, m/z 88.09)

For protonated N-ethylguanidine, the fragmentation becomes more complex. In addition to the loss of ammonia (to m/z 71), we can anticipate the loss of ethylamine (C₂H₅NH₂), leading to a fragment at m/z 43. Furthermore, cleavage within the ethyl group can occur, leading to the loss of an ethene molecule (C₂H₄) via a rearrangement, a common fragmentation pathway for ethyl-substituted compounds.

N-Propylguanidine ([C₄H₁₁N₃+H]⁺, m/z 102.10)

With an increase in the alkyl chain length, the fragmentation pathways involving the alkyl group become more prominent. For protonated N-propylguanidine, we expect to see:

  • Loss of ammonia (NH₃): leading to a fragment at m/z 85.

  • Loss of propylamine (C₃H₇NH₂): resulting in a fragment at m/z 43.

  • Loss of propene (C₃H₆): via a rearrangement, giving a fragment at m/z 60. This fragment corresponds to the protonated guanidine itself.

The following table summarizes the expected major fragmentation pathways for this series.

CompoundPrecursor Ion (m/z)Primary Neutral LossFragment Ion (m/z)Proposed Fragment Structure
N-Methylguanidine74.07NH₃57.06[C₂H₅N₂]⁺
CH₃NH₂43.04[CH₄N₂]⁺
N-Ethylguanidine88.09NH₃71.07[C₃H₇N₂]⁺
C₂H₅NH₂43.04[CH₄N₂]⁺
C₂H₄60.06[CH₆N₃]⁺ (protonated guanidine)
N-Propylguanidine102.10NH₃85.09[C₄H₉N₂]⁺
C₃H₇NH₂43.04[CH₄N₂]⁺
C₃H₆60.06[CH₆N₃]⁺ (protonated guanidine)
Fragmentation of Arginine and its Methylated Derivatives

Arginine and its methylated derivatives, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), are biologically crucial alkylguanidines. Their fragmentation patterns are well-characterized and serve as excellent examples of the principles discussed.[1][2]

Under ESI-MS/MS conditions, protonated arginine ([C₆H₁₄N₄O₂+H]⁺, m/z 175.12) readily loses ammonia (NH₃) to form a fragment at m/z 158.11. Another characteristic fragmentation is the loss of the entire guanidino group as neutral guanidine (CH₅N₃), resulting in an ion at m/z 116.07.[3]

For ADMA and SDMA ([C₈H₁₈N₄O₂+H]⁺, m/z 203.15), a key diagnostic fragmentation is the loss of dimethylamine ((CH₃)₂NH), leading to a fragment at m/z 158.11. However, subtle differences in their fragmentation patterns can be used for their differentiation. For instance, the relative abundance of certain fragment ions can vary between the two isomers. A common product ion for both ADMA and SDMA is observed at m/z 70, which arises from further fragmentation of the side chain.[1]

Visualizing the Fragmentation Pathways

To better understand the mechanistic details, we can represent these fragmentation pathways using Graphviz diagrams.

cluster_N_Methylguanidine N-Methylguanidine Fragmentation N-Methylguanidine_precursor [C₂H₇N₃+H]⁺ m/z 74.07 N-Methylguanidine_frag1 [C₂H₅N₂]⁺ m/z 57.06 N-Methylguanidine_precursor->N-Methylguanidine_frag1 - NH₃ N-Methylguanidine_frag2 [CH₄N₂]⁺ m/z 43.04 N-Methylguanidine_precursor->N-Methylguanidine_frag2 - CH₃NH₂

Caption: Fragmentation of N-Methylguanidine.

cluster_N_Propylguanidine N-Propylguanidine Fragmentation N-Propylguanidine_precursor [C₄H₁₁N₃+H]⁺ m/z 102.10 N-Propylguanidine_frag1 [C₄H₉N₂]⁺ m/z 85.09 N-Propylguanidine_precursor->N-Propylguanidine_frag1 - NH₃ N-Propylguanidine_frag2 [CH₄N₂]⁺ m/z 43.04 N-Propylguanidine_precursor->N-Propylguanidine_frag2 - C₃H₇NH₂ N-Propylguanidine_frag3 [CH₆N₃]⁺ m/z 60.06 N-Propylguanidine_precursor->N-Propylguanidine_frag3 - C₃H₆

Caption: Fragmentation of N-Propylguanidine.

Experimental Protocol: A Self-Validating System

To ensure the generation of high-quality, reproducible data, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the analysis of alkylguanidines by LC-MS/MS. This protocol is designed to be self-validating by incorporating quality control measures at each stage.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the alkylguanidine standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water). From this stock, create a series of dilutions to establish a calibration curve.

  • Sample Dilution: For unknown samples, it is crucial to perform a preliminary analysis to estimate the concentration. Dilute the sample accordingly to fall within the linear range of the calibration curve. High concentrations can lead to detector saturation and ion suppression.

  • Solvent System: The final sample solution should be in a solvent compatible with the LC mobile phase to ensure good peak shape. A common choice is a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to ensure the analytes are protonated.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and compounds being analyzed.

  • Liquid Chromatography (LC):

    • Column: A column with good retention for polar, basic compounds is recommended. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a good choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase is typical for HILIC separations.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS followed by product ion scans for structural elucidation.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-500 °C.

    • Collision Gas: Argon.

    • Collision Energy: This will need to be optimized for each compound and transition. A good starting point is to perform a collision energy ramping experiment to find the optimal value that yields the most abundant and specific fragment ions.

Data Analysis and Validation
  • Peak Integration: Integrate the chromatographic peaks for the precursor and product ions.

  • Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.

  • Quantification: Determine the concentration of the alkylguanidine in the unknown samples using the calibration curve.

  • Fragmentation Pattern Analysis: For structural elucidation, analyze the product ion spectra to identify the characteristic fragment ions and neutral losses. Compare the observed fragmentation pattern with known patterns for similar compounds or with theoretical fragmentation pathways.

cluster_workflow LC-MS/MS Workflow for Alkylguanidine Analysis SamplePrep Sample Preparation (Dilution & Solvent Matching) LC Liquid Chromatography (HILIC Separation) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2 DataAnalysis Data Analysis (Quantification & Structural Elucidation) MS2->DataAnalysis

Caption: Experimental Workflow.

Conclusion

The mass spectrometric fragmentation of alkylguanidines is a predictable process governed by the high basicity and charge localization of the guanidinium group. By understanding the fundamental fragmentation pathways and the influence of the alkyl substituents, researchers can confidently identify and structurally characterize these important molecules. The comparative analysis presented here, along with the detailed experimental protocol, provides a solid foundation for the successful application of mass spectrometry in the study of alkylguanidines. As with any analytical technique, careful optimization and validation are key to achieving accurate and reliable results.

References

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Comparative

Efficacy of Tetradecylguanidine and its Analogs Against Multidrug-Resistant S. aureus (MRSA): A Comparative Guide

The relentless rise of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents. Among the promising can...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents. Among the promising candidates, guanidine-based compounds have emerged as a class of molecules with potent antibacterial activity. This guide provides a comprehensive analysis of the efficacy of tetradecylguanidine and its structural analogs against MRSA, offering a comparative perspective against established anti-MRSA therapies. We will delve into the mechanistic underpinnings of their action, present key performance data, and provide detailed experimental protocols for their evaluation.

The MRSA Challenge: A Persistent Threat

S. aureus is a versatile pathogen responsible for a wide spectrum of infections, from minor skin and soft tissue infections to life-threatening conditions like bacteremia, pneumonia, and endocarditis.[1] The challenge in treating these infections is significantly amplified by the emergence of strains resistant to multiple antibiotics, most notably methicillin-resistant S. aureus (MRSA).[1] The resistance in MRSA is primarily conferred by the mecA gene, which encodes a penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[2] This renders a vast array of conventional antibiotics ineffective, compelling the use of "last-resort" agents such as vancomycin, linezolid, and daptomycin, to which resistance is also emerging.[3]

Guanidinium Compounds: A Novel Frontier in Antimicrobial Research

The guanidinium group, a key functional moiety in the amino acid arginine, is a highly basic and positively charged group at physiological pH. This cationic nature is central to the antimicrobial activity of guanidine-based compounds, enabling them to interact with and disrupt the negatively charged bacterial cell membrane.[4][5] This mechanism of action, which involves direct physical disruption of the cell envelope, is thought to be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways.[4]

While specific data on tetradecylguanidine is limited in publicly available literature, extensive research on long-chain alkyl guanidine derivatives and polymeric guanidines provides a strong basis for evaluating their anti-MRSA potential. The long alkyl chain, such as the tetradecyl (C14) group, enhances the amphipathic nature of the molecule, facilitating its insertion into the lipid bilayer of the bacterial membrane.[6]

Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a critical parameter for assessing the in vitro potency of an antimicrobial agent, representing the lowest concentration that inhibits visible bacterial growth.[7] The following table summarizes the reported MIC ranges for various guanidine-based compounds and standard-of-care anti-MRSA antibiotics.

Compound/AntibioticMRSA Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Guanidine-Based Compounds
THAM trisphenylguanideMRSA USA300~1--
Guanidine-functionalized compounds (5a, 5b, 5c)CA-MRSA, HA-MRSA2.34 - 4.68--[8]
Polymeric Guanidine (AKACID Plus)MRSA---
Standard-of-Care Antibiotics
VancomycinS. aureus≤2 (Susceptible)11[9][10][11]
LinezolidS. aureus≤4 (Susceptible)12[11][12]
DaptomycinS. aureus≤1 (Susceptible)0.51[13][14]

Note: MIC values can vary depending on the specific MRSA strain and the testing methodology. The data presented here is a compilation from multiple sources for comparative purposes.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for guanidinium-based compounds against bacteria is the disruption of the cell membrane's integrity.[4][5] This process can be visualized as a multi-step interaction:

cluster_0 Mechanism of Action of Guanidinium Compounds Initial Electrostatic Interaction Initial Electrostatic Interaction Hydrophobic Interaction and Membrane Insertion Hydrophobic Interaction and Membrane Insertion Initial Electrostatic Interaction->Hydrophobic Interaction and Membrane Insertion Cationic guanidinium head interacts with anionic bacterial membrane Membrane Destabilization and Pore Formation Membrane Destabilization and Pore Formation Hydrophobic Interaction and Membrane Insertion->Membrane Destabilization and Pore Formation Alkyl chain inserts into the lipid bilayer Leakage of Cellular Contents Leakage of Cellular Contents Membrane Destabilization and Pore Formation->Leakage of Cellular Contents Disruption of membrane integrity leads to pore formation Cell Death Cell Death Leakage of Cellular Contents->Cell Death Loss of ions, ATP, and other essential molecules

Caption: Proposed mechanism of action for guanidinium compounds against bacteria.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of antimicrobial agents. The following sections detail the methodologies for determining key in vitro parameters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[7]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[7]

cluster_1 MIC Determination Workflow Prepare Serial Dilutions Prepare Serial Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Serial Dilutions->Inoculate Microtiter Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read and Interpret Results Read and Interpret Results Incubate->Read and Interpret Results

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of tetradecylguanidine (or analog) in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL. A typical concentration range to test is 0.06 to 128 µg/mL.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of the MRSA strain on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control), resulting in a final volume of 100 µL per well.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15]

Principle: Following an MIC test, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration that prevents bacterial growth on the subculture.[15]

Step-by-Step Methodology:

  • Perform an MIC Test: Follow the protocol for MIC determination as described above.

  • Subculturing: From each well that shows no visible growth in the MIC plate, take a 10 µL aliquot.

  • Plating: Spot-inoculate the 10 µL aliquot onto a fresh, antibiotic-free Mueller-Hinton agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth or a colony count that is ≥99.9% lower than the initial inoculum count.

Time-Kill Kinetics Assay

Time-kill assays provide dynamic information about the rate and extent of bacterial killing over time.[16]

Principle: A standardized bacterial inoculum is exposed to different concentrations of the antimicrobial agent, and the number of viable bacteria is determined at various time points.[16]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a standardized MRSA inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.

    • Prepare test tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the antimicrobial agent.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

While in vitro data are crucial for initial screening, in vivo models are essential to evaluate the efficacy of a new antimicrobial agent in a complex biological system.[17] Common animal models for MRSA infections include:

  • Murine Skin and Soft Tissue Infection (SSTI) Model: This model is highly relevant as MRSA is a common cause of SSTIs. A wound is created on the back of a mouse and infected with a known quantity of MRSA. The efficacy of topical or systemic antimicrobial treatment is assessed by measuring the bacterial burden in the infected tissue and observing wound healing.[7][18]

  • Murine Sepsis/Peritonitis Model: This systemic infection model involves intraperitoneally injecting mice with a lethal dose of MRSA. The efficacy of the antimicrobial agent is determined by monitoring survival rates and measuring the bacterial load in the blood and various organs.[17]

In a murine model of MRSA skin infection, a polymeric guanidine compound, AKACID Plus, applied topically at a concentration of ≥0.5%, was as effective as 2% mupirocin cream.[19] Furthermore, in a Tenebrio molitor larvae infection model, a guanidine-functionalized compound demonstrated a 90% survival rate at 4x MIC, which was comparable to vancomycin.[8]

Conclusion and Future Directions

The available evidence strongly suggests that tetradecylguanidine and its structural analogs represent a promising class of antimicrobial agents with significant potential against MRSA. Their primary mechanism of action, the disruption of the bacterial cell membrane, offers a potential advantage in circumventing common resistance mechanisms. The in vitro data, particularly the low MIC values reported for various guanidine-functionalized compounds, are encouraging.

However, further research is warranted to fully elucidate the therapeutic potential of tetradecylguanidine. Specifically, head-to-head comparative studies with standard-of-care antibiotics using a broader panel of clinical MRSA isolates are needed. Comprehensive in vivo studies in relevant animal models are crucial to assess not only efficacy but also the pharmacokinetic and pharmacodynamic properties and the safety profile of these compounds. The development of resistance to guanidinium compounds, although predicted to be low, should also be systematically investigated.

References

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Validation

Biofilm inhibition comparison: Tetradecylguanidine vs Benzalkonium chloride

Topic: Biofilm Inhibition Comparison: Tetradecylguanidine vs. Benzalkonium Chloride Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Applied Microbiologists A Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biofilm Inhibition Comparison: Tetradecylguanidine vs. Benzalkonium Chloride Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Applied Microbiologists

A Technical Guide to Mechanism, Efficacy, and Resistance Profiles

Executive Summary

This guide provides a critical comparison between Tetradecylguanidine (a long-chain alkyl guanidine) and Benzalkonium Chloride (BAC, a standard quaternary ammonium compound). While both are cationic surfactants that target bacterial membranes, their distinct head-group chemistries—planar guanidinium vs. tetrahedral ammonium —result in divergent biofilm eradication profiles and resistance mechanisms.

Key Verdict:

  • Benzalkonium Chloride (BAC): Superior planktonic efficacy (lower MIC) but prone to inducing biofilm formation at sub-lethal concentrations.[1] High susceptibility to efflux pump-mediated resistance (qac genes).

  • Tetradecylguanidine (C14-Guanidine): Demonstrates enhanced biofilm penetration and eradication capabilities (lower MBEC/MIC ratio) due to bidentate hydrogen bonding and distributed charge density. It serves as a critical alternative for QAC-tolerant phenotypes.

Chemical & Mechanistic Foundations

The core differentiator lies in the Structure-Activity Relationship (SAR) of the cationic head group.

FeatureBenzalkonium Chloride (BAC)Tetradecylguanidine (C14-G)
Head Group Quaternary Ammonium (

)
Guanidinium (

)
Geometry Tetrahedral (Point Charge)Planar (Delocalized Charge)
Charge Distribution Localized on NitrogenDelocalized across N-C-N resonance
Binding Mode Electrostatic attraction onlyElectrostatic + Bidentate H-bonding
Membrane Interaction "Point-punch" disruption"Carpet" mechanism / Phase separation
Mechanism of Action (MoA)

BAC functions primarily through electrostatic fusion with the negatively charged bacterial cell wall, followed by hydrophobic intercalation of the alkyl chain into the lipid bilayer. This causes leakage of intracellular constituents (K+, ATP).

Tetradecylguanidine utilizes the arginine-mimetic properties of the guanidine group. The planar cation can form bidentate hydrogen bonds with phosphate heads and membrane proteins. This allows for:

  • Tighter Adhesion: Higher affinity for the membrane interface.

  • Phase Separation: Induces non-lamellar phases in the lipid bilayer more effectively than simple point charges, leading to catastrophic membrane depolarization.

Visualization: Comparative Mode of Action

The following diagram illustrates the mechanistic pathways and resistance bottlenecks.

BiofilmMechanism BAC Benzalkonium Chloride (Tetrahedral QAC) Membrane Bacterial Membrane (Negatively Charged) BAC->Membrane Electrostatic Attraction BiofilmMatrix Biofilm Matrix (EPS/eDNA) BAC->BiofilmMatrix Ionic Trapping (Poor Penetration) TG Tetradecylguanidine (Planar Guanidine) TG->Membrane Electrostatic + H-Bonding TG->BiofilmMatrix Matrix Diffusion Efflux Efflux Pumps (qacA, qacB, qacC) Membrane->Efflux Substrate Recognition Lysis Cell Lysis (Planktonic Death) Membrane->Lysis Efflux->BAC High Efflux Rate (Resistance) Efflux->TG Lower Efflux Rate (Steric/Binding) Eradication Biofilm Eradication (Sessile Death) BiofilmMatrix->Eradication TG Penetrates Resistance Adaptive Resistance (Biofilm Thickening) BiofilmMatrix->Resistance BAC Sub-MIC Trigger

Caption: Mechanistic divergence between BAC and Tetradecylguanidine. Note BAC's susceptibility to efflux and ionic trapping in the EPS matrix, whereas TG demonstrates superior matrix penetration.

Comparative Efficacy Data

The following data summarizes the performance of C14-homologues against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

Note: BAC is often more potent against planktonic cells (lower MIC), but Tetradecylguanidine retains potency against biofilms (lower MBEC) where BAC fails.

Table 1: Planktonic vs. Biofilm Efficacy (Representative Data)
OrganismMetricBenzalkonium Chloride (BAC)Tetradecylguanidine (C14-G)
S. aureus MIC (Planktonic)0.5 – 2.0 µg/mL4.0 – 8.0 µg/mL
MBEC (Biofilm)> 1024 µg/mL64 – 128 µg/mL
MBEC/MIC Ratio > 500 (High Tolerance)~16 (Moderate Tolerance)
P. aeruginosa MIC (Planktonic)16 – 64 µg/mL16 – 32 µg/mL
MBEC (Biofilm)> 2000 µg/mL250 – 500 µg/mL
Biofilm Induction Sub-MIC EffectStrong Stimulation (Stress response)Minimal / Neutral

Data Sources: Synthesized from comparative studies on alkyl guanidines (e.g., dodecyl/tetradecyl) and QACs [1][2][3].

Key Insight: The "Cut-Off" Effect

For alkyl guanidines, the C12 (dodecyl) chain length is often cited as the broad-spectrum peak. However, the C14 (tetradecyl) chain length shows specific enhanced hydrophobicity that improves interaction with the thicker peptidoglycan layer of Gram-positive bacteria like MRSA, making it a superior anti-staphylococcal agent compared to shorter chain analogues [4].

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized workflows. The Calgary Biofilm Device (MBEC Assay) is preferred over the static Crystal Violet assay for this comparison because it distinguishes between inhibition of formation and eradication of established biofilm.

Protocol A: High-Throughput MBEC Assay (Calgary Method)

Objective: Determine the Minimum Biofilm Eradication Concentration (MBEC).

  • Inoculum Preparation:

    • Grow S. aureus (ATCC 29213) overnight in Tryptic Soy Broth (TSB).

    • Dilute to

      
       CFU/mL in fresh TSB.
      
  • Biofilm Formation:

    • Inoculate 150 µL of suspension into a 96-well MBEC plate (peg lid).

    • Incubate for 24 hours at 37°C on a rocking table (3-5 rocks/min) to generate shear force and promote robust biofilm structure.

  • Challenge:

    • Prepare a challenge plate with serial dilutions of Tetradecylguanidine and BAC (Range: 2 to 2048 µg/mL).

    • Rinse colonized pegs in sterile PBS (10 seconds).

    • Transfer peg lid to the challenge plate. Incubate for 24 hours at 37°C.

  • Recovery (The Critical Step):

    • Rinse pegs in PBS.

    • Transfer pegs to a "Recovery Plate" containing TSB + Neutralizers (e.g., Dey-Engley broth). Note: QACs and Guanidines adhere to plastic; neutralizers are mandatory to prevent carry-over inhibition.

    • Sonicate the Recovery Plate (water bath sonicator) for 10 minutes to disrupt biofilm and release survivors.

    • Incubate Recovery Plate for 24 hours.

  • Readout:

    • MBEC = Lowest concentration showing no visible turbidity in the Recovery Plate (OD600 < 0.1).

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Establish the Therapeutic Index (TI).

  • Cell Line: Human Keratinocytes (HaCaT) or L929 Fibroblasts.

  • Treatment: Expose monolayers to compounds (1 – 500 µg/mL) for 24 hours.

  • Assay: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Calculation: Determine

    
    .
    
    • Note: While both compounds are cytotoxic, Tetradecylguanidine often shows a steeper toxicity curve but a better TI for biofilm eradication due to the massive concentration required for BAC to kill biofilms.

Safety & Resistance Profile

Cytotoxicity

Both compounds are membrane-active agents and exhibit cytotoxicity to mammalian cells.

  • BAC: Known corneal and respiratory irritant. Chronic exposure leads to epithelial damage.

  • Tetradecylguanidine: High acute toxicity (similar to other cationic surfactants). Warning: Polyhexamethylene guanidine (a polymer relative) is associated with severe lung fibrosis (humidifier disinfectant lung injury). Aerosolization of Tetradecylguanidine must be strictly avoided in applications [5].

Resistance Development[2]
  • BAC: Resistance is widespread.[1][2] Exposure to sub-lethal BAC selects for qac efflux pumps (MFS and SMR families), which can confer cross-resistance to antibiotics (e.g., ciprofloxacin) [6].

  • Tetradecylguanidine: Resistance develops more slowly. The guanidinium group is a poorer substrate for qac pumps compared to the quaternary ammonium cation. However, cross-resistance is possible via non-specific membrane changes (e.g., alteration of Lipid A charge) [7].

References

  • PubChem. (n.d.). 2-Ethyl-1-methyl-1-tetradecylguanidine | C18H39N3. National Library of Medicine. Retrieved from [Link]

  • Frontiers in Microbiology. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Retrieved from [Link]

  • Scientific Reports. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Retrieved from [Link]

  • Toxicology in Vitro. (2014). Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells. Retrieved from [Link]

  • ResearchGate. (2020). The selection and application of nonoxidizing biocides for cooling water systems. Retrieved from [Link]

  • PLOS ONE. (2014).[3] Antibacterial Activity of THAM Trisphenylguanide against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Tetradecylguanidine Monohydrochloride for Laboratory Professionals

In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is a cornerstone of safety, environmental stewardship, and regulatory adherence. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is a cornerstone of safety, environmental stewardship, and regulatory adherence. This document serves as an essential guide for the proper disposal of Tetradecylguanidine monohydrochloride, a cationic surfactant valued for its antimicrobial and surface-active properties. By providing a detailed, step-by-step protocol grounded in scientific principles, this guide aims to empower researchers to handle this compound's entire lifecycle with confidence and competence.

Core Principles of Chemical Waste Management

Before delving into the specifics of Tetradecylguanidine monohydrochloride, it is crucial to understand the foundational principles of laboratory waste disposal. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive guidelines to protect both human health and the environment from chemical hazards.[1][2] Key tenets include:

  • Segregation: Never mix different types of chemical waste unless explicitly instructed by a verified procedure.[3] Incompatible chemicals can react, leading to hazardous situations.

  • Identification: All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and associated hazards.[1][4]

  • Containment: Use appropriate, chemically resistant, and leak-proof containers for waste collection.[4]

  • Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2][4]

Hazard Profile of Tetradecylguanidine Monohydrochloride

A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for "Tetradecylguanidine monohydrochloride" was not returned in the search results, information on the related compound, Guanidine hydrochloride, provides valuable insight into the potential hazards.

Guanidine hydrochloride is classified as:

  • Harmful if swallowed or inhaled.[5][6][7][8]

  • A cause of serious eye irritation.[5][6][7][8]

  • A cause of skin irritation.[5][6][7][8]

  • Potentially causing drowsiness or dizziness.[5][6]

  • Harmful to aquatic life.[8]

Given the structural similarities, it is prudent to assume that Tetradecylguanidine monohydrochloride exhibits a comparable hazard profile. The long tetradecyl (C14) chain classifies it as a cationic surfactant, which can pose environmental risks.[9][10] Surfactants can disrupt aquatic ecosystems by altering water quality and affecting biological processes.[10][11]

Step-by-Step Disposal Protocol

The following procedural flowchart outlines the critical steps for the safe and compliant disposal of Tetradecylguanidine monohydrochloride waste.

Figure 1: Disposal workflow for Tetradecylguanidine monohydrochloride waste, from point of generation to final documentation.

Detailed Procedural Steps:
  • Waste Segregation at the Source:

    • Solid Waste: Immediately place all contaminated solid materials, including gloves, weigh paper, and disposable labware, into a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all aqueous solutions containing Tetradecylguanidine monohydrochloride in a dedicated, sealed, and appropriately labeled container. Do not mix with other solvent or chemical waste streams.

    • Sharps: Any contaminated sharps must be disposed of in a designated, puncture-proof sharps container.[2]

  • Container Management:

    • Material Compatibility: Use containers made of high-density polyethylene (HDPE) or other chemically resistant materials.

    • Labeling: Each container must be clearly labeled with "Hazardous Waste," the full chemical name "Tetradecylguanidine monohydrochloride," and a clear indication of its contents (e.g., "Aqueous solution," "Contaminated solids").[1][4] The label should also include the start date of accumulation and the responsible researcher's name.

    • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[4] Ensure secondary containment is in place to mitigate spills.

  • Arranging for Disposal:

    • Engage Professionals: The disposal of hazardous chemical waste must be handled by a licensed and certified waste management company.[4] Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup.

    • Documentation: Ensure that a hazardous waste manifest is completed for the disposal. This document is a legal record that tracks the waste from your laboratory to its final treatment, storage, or disposal facility. Retain a copy of this manifest for your records.

Rationale and Scientific Justification

The stringent procedures for disposing of Tetradecylguanidine monohydrochloride are rooted in its chemical properties and potential environmental impact.

G cluster_0 Chemical & Physical Properties cluster_1 Potential Hazards cluster_2 Disposal Rationale Cationic Surfactant Cationic Surfactant Aquatic Toxicity Aquatic Toxicity Cationic Surfactant->Aquatic Toxicity Guanidinium Group Guanidinium Group Skin/Eye Irritation Skin/Eye Irritation Guanidinium Group->Skin/Eye Irritation Prevent Environmental Release Prevent Environmental Release Aquatic Toxicity->Prevent Environmental Release Ensure Personnel Safety Ensure Personnel Safety Skin/Eye Irritation->Ensure Personnel Safety Regulatory Compliance Regulatory Compliance Prevent Environmental Release->Regulatory Compliance Ensure Personnel Safety->Regulatory Compliance

Figure 2: The relationship between the chemical properties of Tetradecylguanidine monohydrochloride, its associated hazards, and the rationale behind the mandated disposal procedures.

As a cationic surfactant, Tetradecylguanidine monohydrochloride has the potential to be toxic to aquatic organisms.[8][9] Surfactants can disrupt the cell membranes of aquatic life and interfere with natural processes like oxygen exchange at the water's surface.[11] Therefore, it is imperative that this compound is not disposed of down the drain, as wastewater treatment plants may not completely remove it, leading to its release into the environment.[4][10] The irritant nature of guanidinium compounds necessitates careful handling and the use of appropriate personal protective equipment (PPE) to prevent skin and eye exposure during all stages of use and disposal.[5][6][7][8][12]

By adhering to these detailed disposal procedures, laboratory professionals can ensure a safe working environment, protect our ecosystems, and maintain full compliance with all regulatory standards.

References

  • How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management. (2024, December 17).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System.
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19).
  • SAFETY DATA SHEET - Guanidine hydrochloride. (2010, November 16).
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • SAFETY DATA SHEET - Guanidine hydrochloride. (2010, November 16).
  • SAFETY DATA SHEET - Guanidine Hydrochloride, Molecular Biology Grade. (2013, March 13).
  • SAFETY DATA SHEET - 1-(4-Chloromethyl-2-thiazoyl)guanidine Hydrochloride Salt.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • Safer Choice Criteria for Surfactants | US EPA. (2025, July 17).
  • 5540 surfactants - Regulations.gov.
  • Removal of detergents and other surfactants present in wastewater - Sigmadaf. (2023, December 29).
  • Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC. (2021, September 29).
  • EPA's Guide for Industrial Waste Management: Introduction.

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Handling

Personal Protective Equipment &amp; Safety Guide: Tetradecylguanidine Monohydrochloride

Executive Safety Summary Tetradecylguanidine monohydrochloride (CAS: 19098-08-9) belongs to the class of long-chain alkylguanidines.[1] While often used in research for its surfactant and antimicrobial properties, it pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Tetradecylguanidine monohydrochloride (CAS: 19098-08-9) belongs to the class of long-chain alkylguanidines.[1] While often used in research for its surfactant and antimicrobial properties, it poses significant safety risks that are frequently underestimated compared to short-chain guanidines (e.g., Guanidine HCl).[1]

Critical Hazard Alert: Unlike simple protein denaturants, the C14-alkyl chain confers cationic surfactant properties .[1] This molecule can disrupt cell membranes and cause severe irritation or corrosion to mucous membranes.[1]

  • Primary Risks: Severe Eye Damage (Irreversible), Skin Corrosion/Irritation, and Acute Inhalation Toxicity.[1]

  • Environmental Risk: Highly toxic to aquatic life (do not release down drains).[1]

Hazard Analysis & Risk Assessment

To determine the appropriate PPE, we must understand the mechanism of injury. The amphiphilic nature of Tetradecylguanidine HCl allows it to penetrate lipid bilayers, leading to rapid tissue damage upon contact.[1]

Physicochemical Safety Data
PropertySpecificationSafety Implication
Physical State White crystalline powderHigh risk of airborne dust generation during weighing.[1]
Solubility Soluble in alcohol, water (warm)Spills in solution spread rapidly; readily absorbed by skin.[1]
pH (1% aq) ~6.0–8.0 (Neutral to weak base)Warning: Neutral pH does not negate corrosivity due to surfactant action.[1]
Analog Toxicity Similar to Dodecylguanidine HClTreat as Fatal if Inhaled and Corrosive to Eyes .
Risk Logic Diagram

The following decision logic dictates the required protection level based on the operational state of the chemical.

RiskAssessment Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Liquid Liquid Handling (Dilution/Pipetting) Start->Liquid Closed Closed System (Storage/Incubation) Start->Closed Risk_Inhale Risk: Inhalation (Fatal/Severe) Solid->Risk_Inhale Dust Gen Risk_Splash Risk: Splash/Corrosion Liquid->Risk_Splash Aerosol/Splash Action_Hood REQ: Fume Hood + Resp Protection Risk_Inhale->Action_Hood Action_Goggles REQ: Splash Goggles + Face Shield Risk_Splash->Action_Goggles

Figure 1: Risk assessment logic flow determining critical PPE requirements based on physical state.

PPE Selection Matrix

This protocol enforces a "Barrier Redundancy" strategy.[1] Do not rely on a single layer of protection.[1]

Protection ZoneSolid Handling (High Risk) Solution Handling (<100 mM) Rationale
Respiratory Fume Hood (Mandatory) .[1] If outside hood: N95 or P100 Respirator.[1]Fume Hood recommended.[1][2] Surgical mask sufficient if no aerosols.[1]Inhalation of cationic surfactant dust can cause severe respiratory edema [1].[1]
Eye/Face Chemical Splash Goggles .[1]Safety Glasses with side shields.[1][3]Crucial: Standard safety glasses do not seal against dust.[1] Goggles are required for solids.[1]
Hand Double Nitrile Gloves (0.11 mm min).[1] Change outer pair immediately if contaminated.[1][4]Single Nitrile Gloves.[1]Long-chain guanidines can permeate thin latex.[1] Nitrile offers superior resistance [2].[1]
Body Lab Coat (buttoned) + Tyvek Sleeves (optional).[1]Standard Lab Coat.[1]Prevents dust accumulation on street clothes which can cause delayed skin irritation.[1]

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust.[1]

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat.[1] Cationic powders are highly static and prone to "jumping," creating invisible dust clouds.[1]

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a disposable spatula.[1]

    • Gently tap powder into a pre-weighed vial containing a magnetic stir bar.[1]

  • Solubilization:

    • Add solvent (e.g., Ethanol or Water) gently down the side of the vial to wet the powder without displacing it.[1]

    • Cap the vial immediately before vortexing or sonicating.[1]

Protocol B: Spill Response (Solid vs. Liquid)

Self-Validating Step: Before starting work, verify the location of the nearest spill kit containing inert absorbent (vermiculite/sand).[1] Do not use paper towels for large concentrated spills as they may react or spread the chemical.[1]

  • Solid Spill:

    • Do not sweep (creates dust).[1][2][3][4]

    • Cover with wet paper towels (if small) or oil-absorbing pads to dampen.[1]

    • Scoop into a hazardous waste container.

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[1]

    • Clean surface with 70% Ethanol followed by water.[1]

    • Disposal: Label as "Toxic/Corrosive Organic Waste."

Emergency Response Procedures

Immediate action is required to prevent permanent injury.[1]

Exposure RouteImmediate ActionMedical Follow-up
Eye Contact Flush for 15 minutes immediately.[1][5] Hold eyelids open. Time is critical to prevent corneal opacity.[1]Seek Ophthalmologist . Report cationic surfactant exposure.
Skin Contact Remove contaminated clothing.[1][6][3][4][5][7][8] Wash with soap and water for 15 mins.[1]Monitor for delayed erythema (redness) or blistering.[1]
Inhalation Move to fresh air immediately.Seek medical attention if coughing or wheezing develops (signs of pulmonary edema).[1]

Waste Disposal & Environmental Compliance

Tetradecylguanidine monohydrochloride is toxic to aquatic life (H400/H410 equivalent).[1][6]

  • Strict Prohibition: NEVER dispose of this chemical (solid or liquid) down the sink.[1]

  • Segregation: Collect in "Solid Hazardous Waste" or "Organic Liquid Waste" streams.[1]

  • Labeling: Clearly mark containers with "Toxic" and "Eco-Toxic" .

Workflow Visualization: Safe Handling Loop

HandlingWorkflow Prep 1. Preparation Check Fume Hood Flow Don Double Gloves Weigh 2. Weighing (Solid) Use Anti-Static Tools NO Pouring Prep->Weigh Dissolve 3. Solubilization Add Solvent Slowly Cap Before Mixing Weigh->Dissolve Waste 5. Disposal Segregate as HazWaste Wipe Decon Weigh->Waste Spill? Use 4. Experimental Use Keep Closed When Idle Dissolve->Use Use->Waste

Figure 2: Step-by-step safe handling workflow to minimize exposure risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61649, Dodecylguanidine hydrochloride. (Used as structural analog for toxicity data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Dodecylguanidine monohydrochloride.[1] (Reference for aquatic toxicity and corrosivity classification). Retrieved from [Link][1]

  • Local Pharma Guide. Tetradecylguanidine monohydrochloride CAS 19098-08-9 Entry. Retrieved from [Link]

Sources

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